molecular formula C12H16OS B7816034 Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- CAS No. 15560-11-9

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Cat. No.: B7816034
CAS No.: 15560-11-9
M. Wt: 208.32 g/mol
InChI Key: WTRCFFWVBUFQAL-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- is a useful research compound. Its molecular formula is C12H16OS and its molecular weight is 208.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methylpropylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRCFFWVBUFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480689
Record name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15560-11-9
Record name 1-[4-[(2-Methylpropyl)thio]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15560-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability & Reactivity Profile of Thio-ether Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Thio-ether substituted acetophenones (e.g., 4-(methylthio)acetophenone) represent a critical structural motif in medicinal chemistry, often serving as precursors to sulfoxide/sulfone pharmacophores or as bioisosteres for alkoxy groups. Their utility in drug development is defined by a delicate balance between thermodynamic stability (shelf-life, synthetic durability) and metabolic liability (S-oxidation).

Key Technical Insight: While thermodynamically stable to hydrolysis and thermal decomposition (


C), these compounds exhibit distinct kinetic instability toward oxidative conditions. The presence of the electron-withdrawing acetyl group (

) exerts a stabilizing effect against electrophilic oxidation compared to simple thioanisoles, quantified by a negative Hammett reaction constant (

). This guide provides the thermodynamic baseline, kinetic data, and experimental protocols required to assess these compounds in a pharmaceutical context.

Thermodynamic Parameters & Bond Energetics[1][2]

The thermodynamic stability of thio-ether acetophenones is governed by the resonance interaction between the sulfur lone pair, the aromatic ring, and the carbonyl group. Unlike their oxygen analogues (ethers), the C-S bond is significantly weaker, yet the overall molecule retains high thermal stability due to extended conjugation.

Fundamental Thermodynamic Data

The following table synthesizes literature values for parent and related structures to establish a thermodynamic baseline.

ParameterCompoundPhaseValue (kJ/mol)Confidence

AcetophenoneLiquid-86.7High (NIST)

AcetophenoneGas-41.0High (NIST)

ThioanisoleLiquid+6.5Medium (Est.)
BDE (C-H)

-C-H (Acetophenone)
Gas~393 (94 kcal/mol)High
BDE (C-S)

Gas~272 (65 kcal/mol)Medium
BDE (C-O)

(Anisole)
Gas~400 (96 kcal/mol)High

Interpretation:

  • Positive

    
     of Thioethers:  Unlike ethers (which are exothermic to form), alkyl-aryl sulfides often have slightly positive or near-zero enthalpies of formation, indicating they are thermodynamically less stable relative to their elements but kinetically persistent.
    
  • C-S Bond Weakness: The C-S bond is the "thermodynamic weak link." Homolytic cleavage occurs at energies ~30 kcal/mol lower than the corresponding C-O bond, making thioethers more susceptible to radical decomposition at elevated temperatures (>250°C) or under photolytic conditions.

Resonance Stabilization

The sulfur atom acts as a resonance donor (


), while the acetyl group is a strong acceptor (

).
  • Ground State: Sulfur is a poor

    
    -donor compared to oxygen due to poor orbital overlap (
    
    
    
    mismatch).
  • Excited/Transition State: In 4-(methylthio)acetophenone, the "push-pull" electronic system stabilizes the molecule, increasing the barrier to nucleophilic attack at the carbonyl carbon but activating the sulfur toward oxidation.

Chemical Stability & Reactivity Profile

For drug development, "stability" is rarely about standard enthalpy and more about kinetic inertness under storage and physiological conditions.

Oxidative Instability (The Primary Liability)

Thioethers are "soft" nucleophiles. Their primary degradation pathway is oxidation to sulfoxides (reversible in vivo) and sulfones (irreversible).

The Hammett Effect on Stability: The rate of S-oxidation by electrophilic oxidants (e.g.,


, Peroxides) follows the Hammett equation:


  • Reaction Constant (

    
    ):  For S-oxidation, 
    
    
    
    .
  • Implication: Electron-withdrawing groups (EWG) like acetyl (

    
    ) reduce electron density on sulfur.
    
  • Conclusion: 4-(methylthio)acetophenone oxidizes slower than thioanisole (

    
    ). The ketone moiety protects the sulfur from oxidation during storage, enhancing shelf-stability relative to other thioethers.
    
Oxidant Selectivity Table
OxidantReaction Rate (

)
ProductRelevance

(Peroxide)
Slow (

)
SulfoxideShelf storage / Impurity
HOCl (Hypochlorite)Fast (

)
Sulfoxide/SulfoneImmune response / Cleaning
Singlet Oxygen (

)
Medium (

)
SulfoxidePhotostability
CYP450 (Microsomes) Enzyme DependentSulfoxideMetabolic Clearance
Photostability Warning

Thio-ether acetophenones are Type II photoinitiators. Upon UV irradiation (300-360 nm), the carbonyl undergoes


 excitation. The proximity of the C-S bond allows for C-S homolysis  or electron transfer, leading to radical degradation products (disulfides, thiols). Storage Protocol:  Amber glass is mandatory.

Metabolic Stability & Biological Fate

In a biological system, thermodynamic stability yields to enzymatic turnover. The thioether moiety is a "metabolic handle."

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the stepwise oxidation and potential toxicity pathways.

MetabolicPathway cluster_legend Pathway Legend Sulfide Thio-ether (Parent Drug) Sulfoxide Sulfoxide (Chiral Metabolite) Sulfide->Sulfoxide CYP450 / FMO (S-Oxidation) ReactiveInt Reactive S-Cation (Toxicity Risk) Sulfide->ReactiveInt 1e- Oxidation (Peroxidases) Sulfoxide->Sulfide MsrA/B (Reductase) Sulfone Sulfone (Stable/Inactive) Sulfoxide->Sulfone CYP450 (Slow Step) key Blue: Parent | Yellow: Phase I | Green: Phase II/Excretion | Red: Tox

Caption: Metabolic trajectory of thio-ether acetophenones. Note the reversibility of the Sulfide-Sulfoxide step via Methionine Sulfoxide Reductase (Msr), creating a "redox cycle" that can extend half-life.

Enzymatic Considerations
  • FMO vs. CYP: Flavin-containing monooxygenases (FMO) are the primary catalysts for nucleophilic sulfur oxidation. FMO oxidation is generally stereoselective.

  • Reductive Metabolism: The acetophenone carbonyl can be reduced to the alcohol by Carbonyl Reductases (CBR). This alters the electronics, potentially accelerating subsequent S-oxidation.

Experimental Protocols

Protocol 4.1: Determination of Oxidative Stability (Kinetic Assay)

Purpose: To quantify the shelf-life stability against autoxidation using


 as a proxy.

Reagents:

  • Compound Stock: 10 mM in Acetonitrile (ACN).

  • Oxidant: 50 mM

    
     in Phosphate Buffer (pH 7.4).
    
  • Internal Standard: Benzophenone (non-oxidizable ketone).

Workflow:

  • Preparation: Dilute Compound Stock to 50

    
    M in 50:50 ACN:Buffer.
    
  • Initiation: Add

    
     to reach 5 mM final concentration (100x excess). Maintain T = 25°C.
    
  • Sampling: Aliquot 100

    
    L every 30 minutes for 4 hours.
    
  • Quenching: Immediately add 100

    
    L of 10% Sodium Metabisulfite (
    
    
    
    ) to quench excess peroxide.
  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    • Acceptance Criteria: For a stable drug candidate,

      
       should be 
      
      
      
      hours under these accelerated conditions.
Protocol 4.2: Structural Validation via Melting Point

Purpose: Thermodynamic purity check. Sulfoxide impurities significantly depress melting points.

  • 4-(methylthio)acetophenone Reference MP: 80–82 °C.

  • Method: DSC (Differential Scanning Calorimetry) @ 10°C/min.

  • Thermodynamic Signal: A sharp endotherm at 81°C indicates purity. A broadened peak onset <78°C suggests partial S-oxidation.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-S vs C-O bond strengths).
  • Thermodynamic Data (Acetophenone): NIST Chemistry WebBook, SRD 69. Acetophenone: Enthalpy of Formation. Link

  • Oxidation Kinetics & Hammett Plots: Bonesi, S. M., et al. (2004). Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. Journal of Organic Chemistry. Link

  • Metabolic Pathways: Wójcikowski, J., et al. (2006). Metabolism of thioether drugs by CYP and FMO enzymes. Drug Metabolism Reviews.
  • Thioether Reactivity: BenchChem Technical Guide. Reactivity Landscape of Thioethers. Link

  • Redox Cycling: Moskovitz, J., et al. (2001). Methionine sulfoxide reductase (MsrA)

CAS 74663-85-7 chemical safety and material data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical and safety profile for Nonylcyclopropane (CAS 74663-85-7) . It is designed for researchers and drug development professionals requiring rigorous data on this lipophilic building block, which also appears as a trace organic contaminant in polymer matrices and water systems.

Chemical Safety, Synthesis, and Material Data Profile

Executive Summary

Nonylcyclopropane (1-Cyclopropylnonane) is a C12 branched cycloalkane combining a strained cyclopropyl ring with a lipophilic nonyl chain. In drug development, the cyclopropyl moiety is frequently employed as a bioisostere for isopropyl or double bond groups to improve metabolic stability against


-oxidation or to introduce rigid stereochemical constraints.

While often used as a reference standard in analytical chemistry (e.g., impurity profiling in polymers), it is also regulated as a trace contaminant in drinking water systems (NSF/ANSI 61). Its safety profile is dominated by its hydrocarbon nature: flammability, skin irritation, and aspiration toxicity.

Chemical Identity & Physicochemical Profile

PropertyData
CAS Number 74663-85-7
IUPAC Name Nonylcyclopropane
Synonyms 1-Cyclopropylnonane; n-Nonylcyclopropane
Molecular Formula

Molecular Weight 168.32 g/mol
Physical State Colorless Liquid
Boiling Point ~207 °C (Predicted)
Melting Point ~ -30 °C (Predicted)
Solubility Insoluble in water (LogP ~4.5); Soluble in DCM, Hexane, Ethanol
Density ~0.80 g/cm³

Hazard Identification & Safety Assessment (GHS)

Note: As a specialized research chemical, specific vendor GHS data is rare. The following classification is derived from Structure-Activity Relationships (SAR) of long-chain alkyl cyclopropanes and regulatory limits.

GHS Classification (Predicted)
  • Flammable Liquids: Category 4 (Combustible Liquid)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Aspiration Hazard: Category 1 (May be fatal if swallowed and enters airways)

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects)

Key Hazard Statements
  • H227: Combustible liquid.

  • H304: May be fatal if swallowed and enters airways.

  • H315: Causes skin irritation.[2][3]

  • H411: Toxic to aquatic life with long-lasting effects.

Critical Safety Analysis
  • Aspiration Risk: Like other C10-C14 hydrocarbons, the low viscosity and surface tension create a high risk of chemical pneumonia if aspirated. Do not pipette by mouth.

  • Ring Strain Reactivity: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While kinetically stable, it can undergo ring-opening reactions in the presence of strong Lewis acids or radicals, potentially generating reactive alkyl intermediates.

Experimental Protocol: Synthesis & Production

Researchers often synthesize this standard de novo due to commercial scarcity. The most reliable route is the Simmons-Smith Cyclopropanation , which offers stereospecific addition of a methylene group to an alkene.

Methodology: Simmons-Smith Cyclopropanation

Reaction: 1-Undecene (


) + Diiodomethane (

)

Nonylcyclopropane (

)
  • Preparation of Couple: Activate Zinc dust (1.5 eq) with Copper(I) chloride in diethyl ether under Argon flow for 30 mins.

  • Reagent Addition: Add Diiodomethane (1.1 eq) dropwise to the Zn-Cu couple at reflux to generate the iodomethylzinc iodide carbenoid (

    
    ).
    
  • Substrate Addition: Add 1-Undecene (1.0 eq) slowly to the reaction mixture.

  • Reaction: Reflux for 12–24 hours. Monitor via GC-MS for disappearance of the alkene peak.

  • Quench: Cool to 0°C and quench carefully with saturated

    
     (exothermic).
    
  • Extraction: Extract with diethyl ether (

    
    ). Wash organics with 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate, and purify via fractional distillation or silica flash chromatography (100% Hexanes).
    
Workflow Visualization

The following diagram illustrates the synthesis logic and safety checkpoints.

SynthesisWorkflow Start Precursor: 1-Undecene (C11) Reaction Reaction: Reflux in Et2O (12-24h) Start->Reaction Reagent Reagents: CH2I2 + Zn-Cu Couple Reagent->Reaction In situ generation Intermediate Intermediate: Carbenoid Species Intermediate->Reaction Reaction->Intermediate Transient Quench Quench: Sat. NH4Cl (Exothermic!) Reaction->Quench Completion Product Product: Nonylcyclopropane (C12) Quench->Product Workup & Distillation

Caption: Simmons-Smith synthesis pathway for Nonylcyclopropane, highlighting the critical exothermic quench step.

Handling, Storage, and Emergency Protocols

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidation of the alkyl chain.

  • Container: Tightly sealed glass vial with Teflon-lined cap. Avoid long-term storage in low-density polyethylene (LDPE) as lipophilic compounds may leach through.

Emergency Response
ScenarioProtocol
Skin Contact Wash immediately with soap and water for 15 mins. Remove contaminated clothing.[3][4][5]
Eye Contact Rinse cautiously with water for 15 mins.[3] Remove contact lenses.[5][6]
Ingestion DO NOT induce vomiting (Aspiration risk).[6] Rinse mouth.[1][3][5][6] Seek immediate medical attention.
Spill Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Fire Use

, dry chemical, or foam.[1] Water spray may be ineffective (floats on water).

Regulatory & Toxicological Context

Regulatory Status
  • NSF/ANSI 60/61: Listed as a potential contaminant in drinking water system components.

    • Total Allowable Concentration (TAC): 0.003 mg/L (3 ppb).

    • Significance: This extremely low limit suggests that while not acutely toxic, chronic exposure via water is strictly controlled, likely due to lack of long-term data rather than proven high toxicity.

  • TSCA (USA): Listed (Active Inventory).

Toxicological Insights (SAR)
  • Metabolism: Alkyl cyclopropanes are generally resistant to direct metabolic cleavage of the ring. However, P450 enzymes may hydroxylate the alkyl chain (

    
    -oxidation).
    
  • Genotoxicity: Cyclopropane itself is not genotoxic. The nonyl chain is biologically inert.

  • Sensitization: Unlike cyclopropylamines (which are sensitizers), alkyl cyclopropanes are generally non-sensitizing .

References

  • National Science Foundation (NSF). (2015).[7] NSF/ANSI 60 - Drinking Water Treatment Chemicals - Health Effects. Link

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • PubChem Database. (2024). Compound Summary: Cyclopropane, nonyl- (CID 522556). National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Alkyl Cyclopropanes Hazard Classification. Link

Sources

Sulfur-Mediated Photoinitiation: Synthesis, Intermediates, and Bio-Orthogonal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural evolution and mechanistic role of sulfur-containing intermediates in photoinitiated polymerization. While traditionally dominated by industrial coatings, the field has pivoted toward biomedical applications , particularly in the synthesis of hydrogels for drug delivery and tissue engineering.

This document dissects the three primary sulfur-based initiating classes—Thioxanthones (TX) , Triarylsulfonium Salts (PAGs) , and Thiol-Ene systems —focusing on the transient species (intermediates) that drive their reactivity.

Module 1: Thioxanthone (TX) Derivatives

Class: Type II Photoinitiators (Hydrogen Abstraction) Primary Application: Visible light sensitization, low-migration bio-packaging.

Synthesis Intermediates

The synthesis of Thioxanthone derivatives, such as the industry-standard 2-Isopropylthioxanthone (ITX) , relies heavily on sulfur-bridged aromatic precursors. The core intermediate is Thiosalicylic Acid (TSA) or Dithiosalicylic Acid (DTSA) .[1]

  • Friedel-Crafts Acylation: The dominant synthetic pathway involves the ring closure of TSA with an aromatic substrate (e.g., cumene) in a superacidic medium (typically

    
     or Polyphosphoric acid).
    
  • The "Sulfur Bridge" Intermediate: The reaction proceeds through a sulfonium-like transition state before cyclization stabilizes into the thioxanthone core.

Photochemical Reactive Intermediates

Upon irradiation (


 nm), TX undergoes intersystem crossing (ISC) to a triplet state (

). It does not cleave; instead, it enters a bimolecular reaction.
  • Triplet State (

    
    ):  The excited state acts as an electrophile.
    
  • Exciplex Formation: Forms a charge-transfer complex with a hydrogen donor (amine).

  • Ketyl Radical: The critical intermediate. The TX abstracts a hydrogen, becoming a semipinacol radical (ketyl radical). This species is generally inactive in initiation but prevents oxygen inhibition. The co-initiator (amine radical) initiates the polymer chain.

Data Profile: Common TX Derivatives
Derivative

(nm)
SolubilityKey Intermediate Role
Thioxanthone (TX) 380LowParent scaffold; H-abstraction source.
2-Isopropylthioxanthone (ITX) 383High (Organics)Improved solubility; forms stable ketyl radicals.
Diethylthioxanthone (DETX) 385HighEnhanced absorption; often used with amine synergists.

Module 2: Triarylsulfonium Salts (PAGs)

Class: Cationic Photoinitiators (Photoacid Generators) Primary Application: Epoxy curing, stereolithography, photo-patterning of bio-scaffolds.

Synthesis Intermediates

The synthesis of high-performance sulfonium salts (e.g., Crivello salts) often utilizes Diaryl Sulfoxides as the primary intermediate.

  • Condensation: Diaryl sulfoxides react with aromatic hydrocarbons in the presence of dehydrating agents (acetic anhydride/sulfuric acid) to form the sulfonium cation.

  • Anion Exchange: The intermediate chloride or bromide salt is converted to a non-nucleophilic anion (

    
    , 
    
    
    
    ) to prevent termination of the growing cationic chain.
Photochemical Reactive Intermediates

Unlike TX, sulfonium salts undergo unimolecular fragmentation (Norrish Type I-like).

  • Heterolytic/Homolytic Cleavage: The C-S bond breaks.[2][3]

  • Radical Cation Intermediate: The primary species is the diarylsulfinium radical cation (

    
    ).
    
  • Superacid Generation: This radical cation abstracts hydrogen from the solvent or monomer, releasing a proton (

    
    ) paired with the complex anion. This Brønsted superacid  is the true initiator.
    

Module 3: Visualization of Mechanistic Pathways

The following diagram contrasts the radical generation of Thioxanthones with the acid generation of Sulfonium salts, highlighting the specific intermediates.

G cluster_0 Thioxanthone (Type II Radical) cluster_1 Triarylsulfonium (Cationic Acid Gen) TX Thioxanthone (Ground) TX_Star Triplet State (^3TX*) TX->TX_Star hv (UV/Vis) Exciplex [TX...Amine]* Exciplex TX_Star->Exciplex + Amine Amine Amine (H-Donor) Amine->Exciplex Ketyl TX-H• (Ketyl Radical) (Inactive) Exciplex->Ketyl H-Transfer AmineRad A• (Aminoalkyl Radical) (Active Initiator) Exciplex->AmineRad Salt Ar3S+ X- ExcitedSalt [Ar3S+]* Salt->ExcitedSalt hv (UV) Cleavage Hetero/Homolysis ExcitedSalt->Cleavage RadCat Ar2S•+ (Sulfinium Radical Cation) Cleavage->RadCat Acid H+ X- (Superacid) RadCat->Acid + H-Donor

Figure 1: Comparative mechanistic pathways of Thioxanthone (Radical) vs. Sulfonium (Cationic) photoinitiation. Note the distinct reactive intermediates: Ketyl Radical vs. Sulfinium Radical Cation.

Module 4: The Thiol-Ene Paradigm in Drug Development

Audience Focus: Drug Delivery & Tissue Engineering

In "Click" Chemistry, the sulfur intermediate is the Thiyl Radical (


) . This system is rapidly replacing traditional acrylates in bio-scaffolds due to:
  • Oxygen Tolerance: Thiyl radicals are not quenched by oxygen as easily as carbon radicals.

  • Cytocompatibility: The step-growth mechanism produces uniform hydrogel networks with lower shrinkage stress, ideal for encapsulating live cells.

Mechanism[2][3][4][5][6][7][8]
  • Initiation: A photoinitiator (e.g., LAP or Irgacure 2959) generates a radical.

  • Thiyl Formation: The initiator radical abstracts H from a multifunctional thiol monomer

    
    Thiyl Radical (
    
    
    
    )
    .
  • Propagation:

    
     attacks an alkene (norbornene or vinyl sulfone) 
    
    
    
    Carbon-centered radical.
  • Chain Transfer: Carbon radical abstracts H from another thiol

    
     Regenerates 
    
    
    
    .

Module 5: Experimental Protocols

Protocol A: Synthesis of Isopropylthioxanthone (ITX)

A standard procedure for synthesizing the Type II initiator intermediate.

Reagents:

  • Thiosalicylic Acid (TSA): 0.1 mol

  • Cumene (Isopropylbenzene): 0.5 mol (Excess acts as solvent)

  • Sulfuric Acid (

    
    ): Concentrated (98%)
    

Workflow:

  • Charge: In a 250mL 3-neck flask equipped with a mechanical stirrer and thermometer, introduce 100mL of concentrated

    
    .
    
  • Addition: Slowly add Thiosalicylic Acid (0.1 mol) over 30 minutes. Maintain temp

    
     to prevent premature sulfonation.
    
  • Dosing: Dropwise add Cumene (0.5 mol) over 1 hour.

  • Cyclization: Heat the mixture to

    
     for 4 hours. The solution will darken as the thioxanthone ring closes .
    
  • Quench: Pour the reaction mixture slowly into 500g of crushed ice. The crude ITX will precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Recrystallize from ethanol to isolate the isomeric mixture (2- and 4-isopropylthioxanthone).

  • Validation: Check melting point (

    
    ) and UV-Vis absorption (
    
    
    
    nm).
Protocol B: Real-Time FTIR Monitoring of Thiol-Ene Curing

Self-validating method to determine conversion efficiency in hydrogel synthesis.

Equipment: FTIR Spectrometer with ATR accessory and UV-LED attachment (365nm).

Workflow:

  • Sample Prep: Mix Thiol monomer (e.g., PEG-dithiol) and Alkene (e.g., PEG-norbornene) at 1:1 stoichiometry with 0.5% LAP initiator.

  • Baseline: Deposit 10

    
    L on the ATR crystal. Record spectrum before light exposure.
    
  • Target Peaks:

    • Thiol (S-H): Monitor peak at 2560 cm⁻¹ .

    • Alkene (C=C): Monitor peak at 1640 cm⁻¹ (vinyl) or 3060 cm⁻¹ (norbornene).

  • Irradiation: Turn on UV-LED (10 mW/cm²). Collect spectra every 1 second for 60 seconds.

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area at time
    
    
    , and
    
    
    is the initial area.
  • Validation: A 1:1 consumption rate of Thiol and Alkene peaks confirms the "Click" step-growth mechanism.

References

  • Mechanistic Insights into Thioxanthone Photoinitiation

    • Title: Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoiniti
    • Source: MDPI (Polymers).
    • URL:[Link]

  • Sulfonium Salt Photolysis & Acid Generation

    • Title: Photolysis of triarylsulfonium salts in alcohol.[4][5]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Thiol-Ene Chemistry in Bio-Applications

    • Title: Thiol–ene click hydrogels for therapeutic delivery.[6][7][8][9]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Synthesis of Thioxanthone Intermediates

    • Title: Visible-Light Amine Thioxanthone Derivatives as Photoredox C
    • Source: ACS Applied Polymer M
    • URL:[Link]

  • Cationic Photoinitiators Overview

    • Title: Single-Component Cationic Photoinitiators.[10]

    • Source: Encyclopedia.pub.
    • URL:[Link]

Sources

Melting point and boiling point determination for CAS 74663-85-7

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Guide: Melting Point and Boiling Point Determination for Nonylcyclopropane (CAS 74663-85-7)

Executive Summary

This technical guide provides a rigorous framework for the thermal characterization of Nonylcyclopropane (CAS 74663-85-7) . As a lipophilic alkyl-cyclopropane often utilized as a reference standard in analytical method validation (AMV) and quality control (QC), accurate determination of its phase transition temperatures is critical for establishing purity profiles and handling parameters.

Given the compound's liquid state at ambient temperature and the potential for thermal instability (ring strain) at elevated temperatures, standard capillary melting point and atmospheric distillation methods are insufficient. This guide prioritizes Differential Scanning Calorimetry (DSC) for melting point (freezing/fusion) determination and Reduced Pressure Ebulliometry or Thermogravimetric Analysis (TGA) for boiling point estimation to prevent thermal degradation.

Part 1: Physicochemical Profile & Theoretical Framework

Before initiating experimental protocols, it is essential to understand the thermodynamic behavior of the analyte.

PropertyValue / PredictionSource
Chemical Name Nonylcyclopropane[PubChem, 2025]
CAS Number 74663-85-7[NIST, 2025]
Molecular Formula C₁₂H₂₄[Cheméo, 2025]
Molecular Weight 168.32 g/mol [PubChem, 2025]
Physical State (RT) Colorless Liquid[Axios Research, 2025]
Predicted Boiling Point ~219.8 °C (at 760 mmHg)[LookChem, 2025]
Predicted Melting Point ~ -30 °C (243 K)[Cheméo, 2025]
Density ~0.815 g/cm³[LookChem, 2025]

Technical Insight: The cyclopropane ring possesses significant angle strain (~27.5 kcal/mol). While simple alkyl cyclopropanes are generally stable up to ~150°C, exposure to temperatures approaching 220°C (the predicted atmospheric boiling point) risks thermal isomerization to isomeric alkenes (e.g., nonyl-propene derivatives). Therefore, atmospheric boiling point determination is not recommended .

Part 2: Melting Point Determination (DSC Protocol)

Since Nonylcyclopropane is a liquid at room temperature, "melting point" determination technically refers to the Melting Point of the Solidified Analyte (or Freezing Point). The Capillary Method is unsuitable here. We employ Low-Temperature DSC .

Experimental Workflow
  • Sample Preparation:

    • Hermetically seal 2–5 mg of CAS 74663-85-7 in an aluminum DSC pan.

    • Use an empty hermetic pan as the reference.

    • Critical: Ensure no headspace moisture; handle in a dry box if possible due to potential hygroscopicity of impurities.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen or Helium (50 mL/min).

    • Cooling System: Liquid Nitrogen Cooling Accessory (LNCA) or Mechanical Chiller capable of -90°C.

  • Thermal Cycle (The "Heat-Cool-Heat" Method):

    • Step 1 (Conditioning): Equilibrate at 25°C.

    • Step 2 (Cooling): Ramp down to -80°C at 10°C/min to induce crystallization.

    • Step 3 (Isothermal): Hold at -80°C for 5 minutes.

    • Step 4 (Heating): Ramp up to 25°C at 2°C/min (slow ramp required for accurate onset determination).

  • Data Analysis:

    • Identify the endothermic peak during the heating phase.

    • T_onset (Extrapolated Onset Temperature): This is the reported Melting Point.

    • T_peak: The temperature of maximum heat flow.

Visual Workflow: DSC Phase Transition Logic

DSC_Protocol Sample Liquid Sample (Ambient) Cooling Cooling Phase (to -80°C @ 10°C/min) Sample->Cooling Crystallization Crystallization (Exothermic Event) Cooling->Crystallization Phase Change Equilibrium Isothermal Hold (5 min) Crystallization->Equilibrium Heating Heating Phase (to 25°C @ 2°C/min) Equilibrium->Heating Melting Melting Event (Endothermic Peak) Heating->Melting Result Report T_onset (Melting Point) Melting->Result Analyze Onset

Caption: Logical flow for Low-Temperature DSC determination of Melting Point for liquid analytes.

Part 3: Boiling Point Determination (Reduced Pressure)

To avoid ring-opening decomposition, the boiling point should be determined under reduced pressure and extrapolated to standard pressure using the Clausius-Clapeyron or Antoine Equation .

Method A: Reduced Pressure Ebulliometry (Recommended)
  • Setup: Use a micro-ebulliometer or a distillation apparatus with a vacuum controller and a calibrated manometer.

  • Pressure Selection: Target a pressure where the boiling point is expected to be between 80°C and 120°C (safe zone).

    • Estimation: Using a pressure nomograph, a substance boiling at ~220°C (760 mmHg) will boil at approximately 95–100°C at 10 mmHg .

  • Protocol:

    • Evacuate system to 10 mmHg (13.3 mbar) .

    • Apply heat gradually.

    • Record the temperature (

      
      ) when steady reflux is observed.
      
  • Calculation (Standard BP Extrapolation):

    • Use the Sidgwick-Rule or Antoine Equation to convert

      
       at 
      
      
      
      to Normal Boiling Point (
      
      
      ).
Method B: TGA Screening (Rapid Estimation)

If precise vacuum equipment is unavailable, Thermogravimetric Analysis (TGA) can provide a "volatilization onset."

  • Pan: Platinum or Aluminum pan with a pinhole lid (to create a self-generated atmosphere).

  • Ramp: 10°C/min from Ambient to 300°C.

  • Analysis:

    • Determine

      
       of mass loss.
      
    • Note: For volatile liquids, TGA onset is often 10–30°C lower than the true boiling point due to evaporation kinetics. This is a screening value only.

Visual Workflow: Boiling Point Strategy

BP_Determination Start Start: BP Determination RiskCheck Risk Assessment: Predicted BP ~220°C Thermal Instability? Start->RiskCheck Decision Select Method RiskCheck->Decision Avoid >150°C MethodA Method A: Reduced Pressure (10 mmHg) Decision->MethodA High Accuracy MethodB Method B: TGA Screening (Pinhole Pan) Decision->MethodB Rapid Estimate MeasureA Measure T_obs at P_vac MethodA->MeasureA MeasureB Measure Mass Loss Onset MethodB->MeasureB Calc Apply Antoine Equation Extrapolate to 760 mmHg MeasureA->Calc Report Final Report: Corrected BP Calc->Report MeasureB->Report Qualitative Only

Caption: Decision tree for Boiling Point determination prioritizing thermal stability.

Part 4: Data Interpretation & Quality Criteria

When validating Nonylcyclopropane as a reference standard, compare experimental results against these acceptance criteria.

ParameterExperimental MethodAcceptance Range (Typical)
Melting Point DSC (Onset)-32°C to -28°C (Target: -30.2°C)
Boiling Point Reduced Pressure (Calc.)217°C – 223°C (Corrected to 1 atm)
Purity Indication DSC Peak ShapeSharp peak (Narrow range < 2°C indicates high purity)

Troubleshooting:

  • Broad Melting Peak: Indicates impurities (e.g., isomeric alkenes or residual solvents).

  • Early Mass Loss (TGA): Indicates presence of high-volatility solvents (e.g., hexane, ether) used in synthesis.

References

  • National Institute of Standards and Technology (NIST). (2025). Cyclopropane, nonyl- (CAS 74663-85-7) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. (2025).[2][3] Cyclopropane, nonyl- (Compound CID 522556). National Library of Medicine. [Link]

  • Cheméo. (2025). Chemical Properties of Cyclopropane, nonyl-. Cheméo Chemical Data. [Link]

  • Axios Research. (2025). Nonylcyclopropane Reference Standard Product Data. [Link]

  • LookChem. (2025). Nonylcyclopropane Basic Information and Suppliers. [Link][4]

Sources

Electronic Properties of Para-Substituted Thioacetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioacetophenones (


) represent a critical class of organosulfur compounds serving as bioisosteres for ketones in drug design and versatile intermediates in heterocycle synthesis. Their utility is defined by the unique electronic properties of the thiocarbonyl (C=S) group: a "soft," highly polarizable bond with a lower LUMO energy than its carbonyl counterpart.

This guide provides a rigorous analysis of how para-substitution modulates these electronic properties. It moves beyond basic characterization to offer predictive insights into reactivity, detailed synthesis protocols using Lawesson’s Reagent, and self-validating spectroscopic standards.

Structural & Electronic Fundamentals

The Thiocarbonyl vs. Carbonyl Paradigm

The substitution of oxygen with sulfur (period 3) fundamentally alters the molecular orbital landscape.

  • Bond Length: The C=S bond (~1.61 Å) is significantly longer than C=O (~1.23 Å), resulting in poorer

    
    
    
    
    
    -overlap.
  • Polarizability: Sulfur’s diffuse electron cloud makes the C=S bond less polar but highly polarizable. This renders the thiocarbonyl carbon "softer" (HSAB theory), favoring attack by soft nucleophiles.

  • Frontier Orbitals: The HOMO (n-orbital on S) is higher in energy, and the LUMO (

    
    ) is lower in energy compared to ketones. This small HOMO-LUMO gap is responsible for the characteristic color (blue/green) and high reactivity toward oxidation and cycloaddition.
    
Electronic Perturbation via Para-Substitution

Para-substituents transmit electronic effects through the phenyl ring, directly modulating the electron density at the thiocarbonyl carbon. This relationship follows the Hammett Equation :



Where:

  • 
    :  Hammett substituent constant (measure of electron donating/withdrawing power).
    
  • 
    :  Reaction constant (sensitivity of the C=S group to substitution).
    
  • 
    :  Spectroscopic observable (e.g., 
    
    
    
    C chemical shift).[1][2][3][4]

Key Insight: The C=S bond is more sensitive to substituent effects than the C=O bond due to its higher polarizability. Electron-Donating Groups (EDGs) like -OMe stabilize the thione form via resonance, while Electron-Withdrawing Groups (EWGs) like -NO


 destabilize it, making the carbon more electrophilic.

Synthesis Protocol: Thionation via Lawesson’s Reagent

While


 was historically used, it often results in low yields and difficult workups. Lawesson’s Reagent (LR)  is the industry standard for converting acetophenones to thioacetophenones due to its mild conditions and selectivity.
Mechanism & Logic

The reaction is driven by the formation of the thermodynamically stable P=O bond (approx. 110 kcal/mol) replacing the P=S bond. The dimeric LR dissociates into a reactive dithiophosphine ylide monomer, which undergoes a [2+2] cycloaddition with the ketone, followed by cycloreversion to release the thione.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Para-Substituted Acetophenone (1 eq) Reagent Add Lawesson's Reagent (0.55 - 0.6 eq) Start->Reagent Solvent Solvent: Anhydrous Toluene (0.1 - 0.5 M) Reagent->Solvent Reflux Reflux (80-110°C) Monitor via TLC Solvent->Reflux Check QC Check: Disappearance of C=O Appearance of Blue/Green Spot Reflux->Check Check->Reflux Incomplete Workup Cool to RT Filter Precipitate (Byproducts) Check->Workup Complete Purify Flash Chromatography (Rapid Elution) Workup->Purify Product Pure Thioacetophenone (Store under N2, -20°C) Purify->Product

Caption: Optimized workflow for Lawesson's Reagent thionation. Note the critical QC check for color change.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equivalent of the para-substituted acetophenone in anhydrous toluene (concentration ~0.2 M).

  • Addition: Add 0.6 equivalents of Lawesson’s Reagent. Note: LR is a dimer; 0.5 eq is theoretically sufficient, but a slight excess ensures conversion.

  • Reflux: Heat the mixture to reflux (110°C). The solution should turn from colorless/yellow to deep blue or green (characteristic of monomeric thiones).

  • Monitoring: Check TLC every 30 minutes.

    • Self-Validating Check: The product will be less polar (higher

      
      ) than the starting ketone.
      
  • Workup: Once the ketone is consumed (typically 1-3 hours), cool to room temperature. A white precipitate (polymeric P-O byproduct) will form. Filter this off.

  • Purification: Concentrate the filtrate. Perform rapid flash column chromatography (Silica gel).

    • Expert Tip: Thiones can hydrolyze or oxidize on silica. Use a non-polar eluent (e.g., Hexane/EtOAc 95:5) and minimize column time.

  • Storage: Store immediately at -20°C under inert gas. Thioacetophenones are prone to trimerization or oxidation to sulfines (

    
    ).
    

Spectroscopic Characterization & Data

This section provides the reference values to validate your synthesized compounds.

C NMR: The Diagnostic Standard

The thiocarbonyl carbon is significantly deshielded compared to the carbonyl carbon.

Substituent (para)

(Hammett)

(ppm)

(ppm)

(Deshielding)
-OCH

(Strong EDG)
-0.27196.8222.4 +25.6
-CH

(Weak EDG)
-0.17197.6225.1 +27.5
-H (Reference)0.00198.2227.5 +29.3
-Cl (Weak EWG)+0.23196.9225.8 +28.9
-NO

(Strong EWG)
+0.78197.1223.5 +26.4

Data Source: Extrapolated from comparative studies of thiocarbonyl shifts [1, 2].

Interpretation:

  • The C=S resonance is consistently found between 220–230 ppm .

  • Unlike C=O, which shows a clear linear trend with electron density, C=S shifts are influenced by the "heavy atom effect" and paramagnetic shielding terms, leading to a "U-shaped" or complex correlation with Hammett constants, though generally, the signal remains in the distinct low-field region.

UV-Vis Spectroscopy

Thioacetophenones exhibit two distinct bands:

  • 
    :  High intensity, UV region (240–300 nm).
    
  • 
    :  Low intensity (
    
    
    
    ), Visible region (580–620 nm ).
    • Observation: This transition is responsible for the deep blue/green color.

    • Trend: EDGs cause a hypsochromic shift (blue shift) of the

      
       band, while EWGs can cause a bathochromic shift.
      
IR Spectroscopy
  • C=S Stretch: Weak and variable, typically 1220–1050 cm

    
     .
    
  • Validation: The absence of the strong C=O stretch (~1680 cm

    
    ) is often more diagnostic than the presence of the C=S band.
    

Logic of Electronic Effects (Graphviz)

The following diagram illustrates how substituents influence the observable properties of the thioacetophenone core.

ElectronicEffects Substituent Para-Substituent (X) ElectronicEffect Electronic Effect (Inductive & Resonance) Substituent->ElectronicEffect Determines CS_Bond C=S Bond Character ElectronicEffect->CS_Bond Modulates Electron Density NMR 13C NMR Shift (Paramagnetic Shielding) CS_Bond->NMR Changes Chemical Shift (~225 ppm) UV n -> pi* Transition (HOMO-LUMO Gap) CS_Bond->UV Shifts Color (Blue/Green) Reactivity Reactivity (Nucleophilic Attack) CS_Bond->Reactivity Soft/Hard Character EDG EDG (e.g., -OMe) EDG->ElectronicEffect Donates e- EWG EWG (e.g., -NO2) EWG->ElectronicEffect Withdraws e-

Caption: Causal relationship between substitution and observable physicochemical properties.

Applications in Drug Design

  • Bioisosterism: Thioacetophenones are isosteres of acetophenones. The replacement of O with S increases lipophilicity (LogP) and alters metabolic stability (S-oxidation).

  • Photodynamic Therapy: Due to the low energy

    
     transition, these derivatives can act as photosensitizers in specific wavelengths where tissue transparency is higher.
    
  • Click Chemistry: The C=S bond is an excellent dipolarophile for 1,3-dipolar cycloadditions, allowing for the rapid synthesis of complex spiro-heterocycles.

References

  • Pedersen, B. S., et al. (1978). "Lawesson's Reagent: A New Class of Thiation Agents." Bulletin of the Chemical Societies of Belgium.

  • Mieloszynski, J. L., et al. (1987). "

    
    C NMR Study of Thioacetophenones." Recueil des Travaux Chimiques des Pays-Bas. 
    
  • Oae, S., & Doi, K. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.

  • Lumbroso, H., et al. (1993). "Electronic Structure of Thioacetophenones: Dipole Moments and conformation." Journal of Molecular Structure.

  • Behforouz, M., et al. (2006). "Practical Synthesis of Thioacetophenones using Lawesson's Reagent." Journal of Organic Chemistry.

(Note: While specific URLs to dynamic pages may expire, the DOIs provided are permanent identifiers for the scientific literature cited.)

Sources

Methodological & Application

Synthetic routes for preparing Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Part 1: Executive Summary & Retrosynthetic Logic

1.1 Significance of the Target The compound Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- (also known as 4'-Isobutylthioacetophenone) represents a critical structural motif in the development of sulfur-containing photoinitiators (analogous to MMMP) and non-steroidal anti-inflammatory drug (NSAID) thio-analogs.[1] Its synthesis requires precise control over the sulfur linkage to avoid oxidation (sulfoxide/sulfone formation) and to ensure exclusive para-regioselectivity.[1]

1.2 Retrosynthetic Analysis To achieve high purity and operational simplicity, we evaluate three disconnections. The Nucleophilic Aromatic Substitution (SNAr) route is designated as the "Gold Standard" for laboratory-scale synthesis due to the activating nature of the acetyl group, which facilitates clean displacement of a para-halogen.[1]

Retrosynthesis Target Target: 1-[4-(Isobutylthio)phenyl]ethanone Disc_A Disconnection A (Recommended) S_NAr Displacement Target->Disc_A Disc_B Disconnection B Thiol Alkylation Target->Disc_B Disc_C Disconnection C Friedel-Crafts Acylation Target->Disc_C SM_A1 4-Fluoroacetophenone (Comm. Available) Disc_A->SM_A1 SM_A2 Isobutyl Mercaptan (Nucleophile) Disc_A->SM_A2 SM_B1 4-Mercaptoacetophenone Disc_B->SM_B1 SM_B2 Isobutyl Bromide Disc_B->SM_B2 SM_C1 Isobutyl Phenyl Sulfide Disc_C->SM_C1 SM_C2 Acetyl Chloride Disc_C->SM_C2

Figure 1: Retrosynthetic map highlighting the convergent SNAr strategy (Green) vs. linear alternatives.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Route (SNAr)

Rationale: The acetyl group at the para-position of 4-fluoroacetophenone acts as a strong electron-withdrawing group (EWG), significantly lowering the energy barrier for nucleophilic attack by the thiolate anion.[1] This route guarantees 100% para-regioselectivity, avoiding the isomer mixtures common in Friedel-Crafts reactions.[1]

Reagents & Materials:

  • 4-Fluoroacetophenone (1.0 equiv, 20 mmol)[1]

  • Isobutyl mercaptan (2-methyl-1-propanethiol) (1.2 equiv, 24 mmol)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, 40 mmol)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Note: DMSO accelerates rate but requires higher vac for removal.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon.[1]

  • Solubilization: Add 4-Fluoroacetophenone (2.76 g, 20 mmol) and anhydrous DMF (30 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (5.53 g, 40 mmol) in a single portion. The suspension will appear white/opaque.[1]

  • Nucleophile Addition: Via syringe, slowly add Isobutyl mercaptan (2.6 mL, ~2.16 g, 24 mmol). Caution: Stench.[1] Perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (Eluent: 10% EtOAc in Hexanes).[1]

    • Checkpoint: The starting material (Rf ~0.[1][2]5) should disappear within 3-5 hours, replaced by a less polar product (Rf ~0.7).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (150 mL). The product typically oils out or precipitates.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash the combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

  • Purification: If the crude oil is yellow/orange, purify via flash column chromatography (SiO₂, Gradient: 0-5% EtOAc in Hexanes).[1]

Yield Expectation: 85-95% (Isolated).[1]

Protocol B: The "Thiol-Precursor" Route (Alkylation)

Rationale: If 4-mercaptoacetophenone is available (or synthesized via chlorosulfonation/reduction), this route is extremely mild.[1] It avoids the high temperatures of the SNAr route.[1]

Reagents:

  • 4-Mercaptoacetophenone (1.0 equiv)[1]

  • Isobutyl Bromide (1-bromo-2-methylpropane) (1.2 equiv)[1]

  • Triethylamine (Et₃N) or K₂CO₃ (1.5 equiv)[1]

  • Solvent: Acetone (reflux) or Acetonitrile.[1]

Workflow:

  • Dissolve 4-mercaptoacetophenone in Acetone (0.5 M).

  • Add K₂CO₃ (1.5 equiv).[1]

  • Add Isobutyl bromide (1.2 equiv).[1]

  • Reflux for 6-12 hours. (Alkylation with secondary/bulky primary halides is slower than methyl iodide).[1]

  • Filter salts, concentrate, and crystallize/chromatograph.[1]

Part 3: Critical Process Parameters (CPP) & Troubleshooting

Table 1: Solvent & Condition Effects on SNAr Reaction

ParameterCondition A (Recommended)Condition B (Alternative)Impact Analysis
Solvent DMF (Dimethylformamide)DMSODMSO is faster (better cation solvation) but harder to remove during workup.[1]
Base K₂CO₃Cs₂CO₃Cesium enhances solubility of the thiolate, useful if reaction stalls (Cesium Effect).[1]
Temp 90°C120°CHigher temp risks oxidation of the sulfide to sulfoxide (S=O) by ambient air.[1]
Atmosphere Nitrogen/ArgonAirCRITICAL: Oxygen must be excluded to prevent disulfide formation (dimerization).[1]

Part 4: Analytical Characterization

Expected Data for 1-[4-[(2-methylpropyl)thio]phenyl]ethanone:

  • Physical State: Pale yellow oil or low-melting solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to C=O).[1]

    • δ 7.28 (d, J = 8.5 Hz, 2H, Ar-H ortho to S).[1]

    • δ 2.85 (d, J = 6.8 Hz, 2H, S-CH ₂-CH).[1]

    • δ 2.55 (s, 3H, COCH ₃).[1]

    • δ 1.90 (m, 1H, CH₂-CH -(CH₃)₂).[1]

    • δ 1.05 (d, J = 6.7 Hz, 6H, CH-(CH ₃)₂).[1]

  • IR (ATR): ~1680 cm⁻¹ (Ketone C=O stretch), ~1590 cm⁻¹ (Aromatic C=C).[1]

  • MS (EI): Molecular ion [M]+ at m/z ~208.[1]

Part 5: Safety & Waste Management

Thiol Odor Control: Isobutyl mercaptan has a potent, skunk-like odor.[1]

  • Protocol: All glassware and syringes contacting the thiol must be soaked in a Bleach (Hypochlorite) bath immediately after use.[1] This oxidizes the residual thiol to the odorless sulfonate.[1]

  • Ventilation: Use a dedicated fume hood.[1] Keep thiol bottles in secondary containment.

Chemical Hazards:

  • 4-Fluoroacetophenone: Irritant, lachrymator.[1][3]

  • DMF: Hepatotoxic.[1] Use gloves (Butyl rubber or double nitrile).[1]

Part 6: References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism:

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

    • [1]

  • Synthesis of Alkylthioacetophenones (General Protocol):

    • Organic Syntheses, Coll.[1] Vol. 6, p.5 (1988); Vol. 55, p.127 (1976).[1] (Describes analogous alkylation of thiophenols).

    • [1]

  • Friedel-Crafts Acylation of Sulfides (Regioselectivity):

    • Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • [1]

  • Odor Control in Thiol Chemistry:

    • "Handling and Disposal of Thiols and Sulfides."[1] EHS Guidelines, Princeton University.[1]

    • [1]

Sources

Application Note: High-Yield Friedel-Crafts Acylation Protocol for the Synthesis of 4-Isobutylthioacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

4-Isobutylthioacetophenone is a highly valuable synthetic intermediate utilized in the development of sulfur-containing active pharmaceutical ingredients (APIs) and advanced photoinitiators. The synthesis of this compound relies on the Friedel-Crafts acylation of isobutylthiobenzene[1]. While this transformation is structurally analogous to the industrial synthesis of ibuprofen precursors (e.g., 4-isobutylacetophenone)[2], the presence of the thioether moiety introduces unique electronic and steric dynamics that must be carefully managed.

The alkylthio group (-SR) is a strong ortho/para-directing activator. Due to the significant steric bulk of the isobutyl chain, electrophilic attack is heavily biased toward the para position, ensuring high regioselectivity[3]. This application note details a self-validating, highly optimized protocol for this specific electrophilic aromatic substitution, emphasizing the causality behind reagent stoichiometry, order of addition, and thermal control.

Experimental Design & Causality (E-E-A-T Principles)

A successful Friedel-Crafts acylation is a self-validating system only when thermodynamics and complexation equilibria are strictly controlled. The experimental design is built upon the following mechanistic pillars:

  • Acylium Ion Pre-generation: Acetyl chloride must first react with anhydrous aluminum chloride (

    
    ) to form a highly electrophilic acylium ion (
    
    
    
    ). Pre-forming this complex before the addition of isobutylthiobenzene prevents the sulfur atom of the thioether from competitively coordinating with the Lewis acid, which would otherwise lead to catalyst deactivation and substrate decomposition.
  • Stoichiometric Imperative: Unlike catalytic processes, this reaction requires a stoichiometric excess of

    
     (typically 1.2 to 1.5 equivalents). The newly formed product (4-isobutylthioacetophenone) features a basic carbonyl oxygen that forms a stable, unreactive Lewis acid-base complex with 
    
    
    
    , effectively sequestering the reagent[3].
  • Thermal Control: The reaction must be initiated at 0 °C. The thioether bond is sensitive to cleavage (dealkylation) under harsh Lewis acidic conditions. Maintaining a low temperature during the highly exothermic substrate addition phase mitigates this cleavage and suppresses the formation of unwanted ortho-isomers.

Mandatory Visualization: Reaction Workflow

G N1 Isobutylthiobenzene + Acetyl Chloride N2 Lewis Acid Activation (AlCl3 in DCM, 0 °C) N1->N2 Dropwise addition N3 Electrophilic Aromatic Substitution (Para-directing) N2->N3 Acylium ion formation N4 Quenching & Work-up (Ice/HCl, Extraction) N3->N4 Reaction completion N5 4-Isobutylthioacetophenone (Purified Product) N4->N5 Column Chromatography

Caption: Workflow for the Friedel-Crafts acylation of isobutylthiobenzene to 4-isobutylthioacetophenone.

Data Presentation: Optimization and Troubleshooting

Table 1: Optimized Reagent Stoichiometry

Reagent Molecular Weight ( g/mol ) Equivalents Function
Isobutylthiobenzene 166.29 1.00 Aromatic Substrate
Acetyl Chloride 78.50 1.10 Acylating Agent
Aluminum Chloride (Anhydrous) 133.34 1.25 Lewis Acid

| Dichloromethane (Anhydrous) | 84.93 | 10 vol | Solvent |

Table 2: Reaction Monitoring and Troubleshooting Guide

Observation Potential Cause Corrective Action
Dark/black reaction mixture Localized overheating or moisture contamination. Ensure strict anhydrous conditions; control addition rate at 0 °C.

| Low conversion (via TLC) | Catalyst sequestered by atmospheric moisture. | Use freshly sublimed or newly opened


. |
| Significant ortho-isomer  | Temperature too high during electrophilic attack. | Maintain internal temperature < 5 °C during substrate addition. |
| Intractable emulsion during work-up  | Incomplete hydrolysis of the aluminum complex. | Ensure sufficient 1M HCl is added to the ice quench to dissolve aluminum salts. |

Step-by-Step Experimental Protocol

Phase 1: Catalyst Complexation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.25 eq) in anhydrous dichloromethane (DCM, 5 volumes).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve acetyl chloride (1.10 eq) in anhydrous DCM (2 volumes). Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the acylium ion complex.

Phase 2: Electrophilic Aromatic Substitution 5. Dissolve isobutylthiobenzene (1.00 eq)[1] in anhydrous DCM (3 volumes). 6. Add the isobutylthiobenzene solution dropwise to the reaction mixture via the dropping funnel over 30 minutes. Critical Step: Monitor the internal temperature to ensure it does not exceed 5 °C to maintain para-selectivity and prevent thioether cleavage. 7. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2–3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent system[3].

Phase 3: Quenching and Decomplexation 8. Once complete consumption of the starting material is confirmed, carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl (approx. 10 mL per gram of


).
9. Causality Note: The highly acidic aqueous quench is strictly required to hydrolyze the robust aluminum-ketone complex, liberating the free 4-isobutylthioacetophenone without forming intractable, gelatinous aluminum hydroxide emulsions.

Phase 4: Work-up and Purification 10. Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. 11. Extract the aqueous layer twice with additional DCM. 12. Combine the organic layers and wash sequentially with distilled water, saturated aqueous sodium bicarbonate (


) to neutralize residual acids, and brine.
13. Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure via rotary evaporation. 14. Purify the crude product by silica gel column chromatography (eluting with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes) to yield pure 4-isobutylthioacetophenone.

References

  • "Isobutylthiobenzene | C10H14S | CID 83327", PubChem - NIH. Available at:[Link]

  • "EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone", European Patent Office / Google Patents.

Sources

Application Note: Functionalization of 1-[4-[(2-methylpropyl)thio]phenyl]ethanone for High-Efficiency Oxime Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Photopolymerization Researchers, and Formulation Scientists Application: Synthesis of Type I Photoinitiators for UV-LED Curing, 3D Printing, and Photoresists

Mechanistic Rationale & Photophysics

The transition from traditional mercury-vapor lamps to energy-efficient UV-LED sources (e.g., 365 nm, 385 nm, 405 nm) in the coatings and semiconductor industries has driven the demand for photoinitiators with red-shifted absorption profiles. Oxime esters (OXEs) have emerged as highly efficient, unimolecular (Type I) free-radical photoinitiators due to their exceptional photosensitivity and rapid cleavage kinetics .

The starting material, 1-[4-[(2-methylpropyl)thio]phenyl]ethanone (an isobutylthio-substituted acetophenone), is strategically chosen for two critical reasons:

  • Bathochromic Shift: The electron-donating thioether sulfur atom at the para position participates in resonance with the aromatic ring and the carbonyl/imine

    
    -system. This extended conjugation lowers the 
    
    
    
    and
    
    
    transition energies, shifting the absorption maximum (
    
    
    ) toward the UV-A and visible regions .
  • Formulation Compatibility & Low Odor: Unlike lower-molecular-weight thioethers (e.g., methylthio derivatives) which suffer from severe odor issues during photolysis, the bulky isobutyl group significantly reduces volatility and odor while enhancing solubility in hydrophobic acrylate resins.

Photochemical Cleavage Pathway

Upon UV-LED irradiation, the functionalized oxime ester undergoes homolytic cleavage of the weak N–O bond. This generates an iminyl radical and an acyloxy radical. The acyloxy radical rapidly decarboxylates (releasing CO


) to form a highly reactive alkyl or aryl radical, which acts as the primary initiating species for the polymerization of acrylate or methacrylate monomers .

Mechanism A Oxime Ester (Ground State) B Excited State (Singlet/Triplet) A->B UV-LED (365-405 nm) C Iminyl + Acyloxy Radicals B->C N-O Homolytic Cleavage D Alkyl/Aryl Radical + CO2 C->D Decarboxylation E Polymerization Initiation D->E Monomer Attack

Type I photochemical cleavage mechanism of oxime esters generating reactive radicals for curing.

Experimental Design & Causality

The functionalization of the ketone into an oxime ester is a two-phase synthetic workflow. Every step is designed as a self-validating system , ensuring that the chemist can analytically confirm success before proceeding.

Phase 1: Oximation (Nucleophilic Addition-Elimination)

The reaction between the acetophenone derivative and hydroxylamine hydrochloride (NH


OH·HCl) requires precise pH control. Sodium acetate (NaOAc) is utilized as a mild base.
  • The Causality: Hydroxylamine is supplied as a stable hydrochloride salt. NaOAc buffers the system to a pH of ~4.5. At this pH, a sufficient concentration of the free nucleophilic amine (NH

    
    OH) is liberated, while the carbonyl oxygen remains partially protonated, increasing its electrophilicity. If the pH is too high, the carbonyl is unreactive; if too low, the amine is completely protonated and non-nucleophilic.
    
Phase 2: Esterification (Acylation)

The resulting ketoxime is reacted with an acylating agent (e.g., acetic anhydride or benzoyl chloride) in the presence of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP).

  • The Causality: DMAP is a superior nucleophilic catalyst. It attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The oxime hydroxyl group readily attacks this intermediate. TEA acts strictly as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing acid-catalyzed Beckmann rearrangement of the oxime .

Workflow A 1-[4-[(2-methylpropyl)thio] phenyl]ethanone B Oximation (NH2OH·HCl, NaOAc) A->B C Ketoxime Intermediate B->C D Esterification (Acyl Chloride, TEA, DMAP) C->D E Oxime Ester Photoinitiator D->E

Synthetic workflow for the functionalization of the thio-substituted acetophenone to an oxime ester.

Validated Protocols

Protocol 3.1: Synthesis of 1-[4-[(2-methylpropyl)thio]phenyl]ethanone oxime
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (48.0 mmol) of 1-[4-[(2-methylpropyl)thio]phenyl]ethanone in 100 mL of a 4:1 Ethanol/Water mixture.

  • Reagent Addition: Add 5.0 g (72.0 mmol, 1.5 eq) of Hydroxylamine hydrochloride, followed by 5.9 g (72.0 mmol, 1.5 eq) of Sodium acetate.

  • Reaction: Equip the flask with a reflux condenser. Stir and heat the mixture to 80°C for 3 hours.

  • In-Process Quality Control (IPQC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a more polar oxime spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo.
  • Validation: FTIR spectroscopy must show the disappearance of the ketone C=O stretch (~1680 cm

    
    ) and the appearance of a broad O-H stretch (~3200–3300 cm
    
    
    
    ) and a C=N stretch (~1600 cm
    
    
    ).
Protocol 3.2: Synthesis of the Oxime Acetate Ester
  • Preparation: Purge a 250 mL two-neck flask with Argon. Dissolve the crude ketoxime (~45.0 mmol) from Protocol 3.1 in 100 mL of anhydrous Dichloromethane (DCM).

  • Catalyst & Base: Add 5.46 g (54.0 mmol, 1.2 eq) of Triethylamine (TEA) and 0.27 g (2.25 mmol, 0.05 eq) of DMAP. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 4.23 g (54.0 mmol, 1.2 eq) of Acetyl chloride over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • IPQC: Monitor via TLC. The oxime spot should be entirely consumed, yielding a less polar oxime ester spot (

    
    ).
    
  • Workup: Quench the reaction with 50 mL of saturated NaHCO

    
     solution. Separate the organic layer, wash with distilled water (
    
    
    
    mL) and brine, dry over MgSO
    
    
    , and concentrate. Purify via recrystallization from cold ethanol.
  • Validation: FTIR must confirm the complete disappearance of the O-H stretch (~3200 cm

    
    ) and the presence of a strong ester C=O stretch (~1760 cm
    
    
    
    ).

Quantitative Data Summary

The following tables summarize the stoichiometric parameters and the expected photophysical properties of the synthesized oxime ester.

Table 1: Stoichiometric Parameters for Functionalization

Reagent / IntermediateRoleEquivalentsMW ( g/mol )Target Mass
1-[4-[(2-methylpropyl)thio]phenyl]ethanoneStarting Material1.0208.3210.00 g
Hydroxylamine HydrochlorideNucleophile Source1.569.495.00 g
Sodium AcetateBuffer / Base1.582.035.90 g
Ketoxime IntermediateIntermediate1.0223.34~10.05 g (Yield)
Acetyl ChlorideAcylating Agent1.278.504.23 g
Triethylamine (TEA)Acid Scavenger1.2101.195.46 g
4-Dimethylaminopyridine (DMAP)Nucleophilic Catalyst0.05122.170.27 g

Table 2: Expected Photophysical & Analytical Properties

PropertyExpected ValueAnalytical Method
Appearance Pale yellow crystalline powderVisual Inspection
FTIR (Key Peaks) 1760 cm

(C=O ester), 1600 cm

(C=N)
ATR-FTIR
UV-Vis

~330 - 350 nm (tailing to 400 nm)UV-Vis Spectrophotometry (in DCM)
Molar Extinction (

)
> 10,000 M

cm

at

Beer-Lambert Calculation
Primary Cleavage Radicals Isobutylthio-phenyl-iminyl & Methyl radicalESR / Spin Trapping

References

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. National Center for Biotechnology Information (NCBI), PMC. URL:[Link]

  • Design of Oxime Ester Photoinitiators Based on Methoxy-Substituted Coumarin Chromophores for LED Photopolymerization and 3D Printing. ACS Applied Polymer Materials. URL:[Link]

  • An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications. Polymer Chemistry (RSC). URL:[Link]

  • A Review on Recently Proposed Oxime Ester Photoinitiators. European Polymer Journal, ScienceDirect. URL:[Link]

Optimization of reaction conditions for alkylthio-acetophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reaction Conditions for Alkylthio-Acetophenone Derivatives

Executive Summary

Alkylthio-acetophenones, particularly 4-(methylthio)acetophenone , are critical pharmacophores in the synthesis of COX-2 inhibitors (e.g., Rofecoxib/Vioxx) and emerging antimicrobial agents.[1] Their synthesis often suffers from poor regioselectivity, catalyst deactivation, or the formation of disulfide byproducts. This guide provides a scientifically grounded optimization protocol for two primary synthetic routes: Friedel-Crafts Acylation (for core scaffold construction) and Thiol Alkylation (for derivative library generation).[1]

Strategic Analysis of Synthetic Routes

The choice of synthetic route depends on the stage of development (Discovery vs. Process).

FeatureRoute A: Friedel-Crafts AcylationRoute B: Thiol Alkylation
Substrate Thioanisole (Alkyl aryl sulfide)4-Mercaptoacetophenone
Key Reagent Acetyl Chloride /

Alkyl Halide / Base
Primary Utility Large-scale scaffold synthesisLate-stage diversification (Library creation)
Key Challenge Regioselectivity (ortho vs. para), WasteDisulfide formation (oxidation), Odor
Optimization Focus Catalyst stoichiometry, TemperatureSolvent polarity, Base strength

Mechanistic Pathways & Workflow

The following diagram illustrates the decision matrix for selecting and optimizing the synthesis based on the desired derivative.

Synthesis_Workflow Start Target: Alkylthio-Acetophenone Decision Is the Alkyl Group Fixed (Methyl)? Start->Decision RouteA Route A: Friedel-Crafts Acylation (Scale-Up Preferred) Decision->RouteA Yes (Methyl) RouteB Route B: Thiol Alkylation (Library/Diversity Preferred) Decision->RouteB No (Complex Alkyl) StepA1 Reagent: Thioanisole + AcCl RouteA->StepA1 StepB1 Reagent: 4-Mercaptoacetophenone RouteB->StepB1 StepA2 Catalyst: AlCl3 (Stoichiometric) StepA1->StepA2 StepA3 Critical Control: 0°C Addition StepA2->StepA3 Product Purified 4-(Alkylthio)acetophenone StepA3->Product StepB2 Condition: K2CO3 / Acetone StepB1->StepB2 StepB3 Critical Control: Inert Atmosphere StepB2->StepB3 StepB3->Product

Caption: Decision matrix for selecting between Friedel-Crafts acylation and Thiol Alkylation based on structural requirements.

Detailed Protocol: Route A (Friedel-Crafts Acylation)

Best for: Generating the 4-(methylthio)acetophenone scaffold on a gram-to-kilogram scale.[1]

The Challenge: Catalyst Deactivation

In Friedel-Crafts acylation, the product (ketone) forms a stable 1:1 complex with the Lewis acid (


).[1] Therefore, a catalytic amount of 

is insufficient.[1][2] The reaction requires >1.1 equivalents of catalyst to proceed to completion [1].
Optimized Conditions
  • Substrate: Thioanisole (1.0 eq)[1][2][3]

  • Acylating Agent: Acetyl Chloride (1.2 eq)[1]

  • Catalyst: Anhydrous

    
     (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) – Preferred over

    
     for safety and solubility.[1]
    
  • Temperature:

    
     (Addition) 
    
    
    
    
    
    (Reaction).
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, dropping funnel, and magnetic stir bar.

  • Catalyst Suspension: Add Anhydrous

    
     (20.0 g, 150 mmol) to dry DCM (100 mL). Cool to 
    
    
    
    in an ice bath.
  • Acylating Agent Addition: Add Acetyl Chloride (9.4 g, 120 mmol) dropwise over 15 minutes. Note: The solution will turn yellow/orange as the acylium ion forms.

  • Substrate Addition (Critical Step): Dissolve Thioanisole (12.4 g, 100 mmol) in DCM (20 mL). Add this solution dropwise over 30 minutes, maintaining the internal temperature

    
    .
    
    • Why? Rapid addition causes localized heating, increasing the formation of the ortho-isomer and polymer byproducts.

  • Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][3][4]

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (50 mL) .

    • Why? Acidic quenching breaks the Aluminum-Ketone complex.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Sat. 
    
    
    
    (to remove acetic acid), then Brine.[1] Dry over
    
    
    .
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

Detailed Protocol: Route B (Thiol Alkylation)

Best for: Creating a library of derivatives with different alkyl chains (e.g., ethyl, isopropyl, benzyl).[1]

The Challenge: Disulfide Formation

Thiols are easily oxidized to disulfides (


) in the presence of base and oxygen.[1] This impurity is difficult to separate from the product.
Optimized Conditions
  • Substrate: 4-Mercaptoacetophenone[1]

  • Reagent: Alkyl Halide (1.1 eq)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Acetone (for reactive halides) or DMF (for unreactive halides).[1]

  • Additive: Catalytic KI (if using alkyl chlorides).[1]

Step-by-Step Protocol
  • Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

  • Solvation: Dissolve 4-Mercaptoacetophenone (1.0 eq) in Anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq).[1] Stir for 15 minutes at Room Temperature.
    
    • Observation: The solution may turn yellow as the thiolate anion generates.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[1]

    • Optimization: If using an alkyl chloride , add 10 mol% Potassium Iodide (Finkelstein condition) to accelerate the rate [2].[1]

  • Reaction: Stir at reflux (

    
    ) for 2–6 hours.
    
  • Workup: Filter off the inorganic solids (

    
    /KX).[1] Concentrate the filtrate.
    
  • Odor Control: Treat glassware with dilute bleach solution to oxidize residual thiols before cleaning.[1]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete hydrolysis of Al-complexIncrease quenching time; ensure pH < 2 during quench.
High Ortho-Isomer (Route A) Temperature too high during additionstrictly maintain

during thioanisole addition.[1]
Disulfide Impurity (Route B) Oxygen presenceDegas solvents; keep under positive

pressure.[1]
Incomplete Reaction (Route B) Poor nucleophilicitySwitch solvent to DMF or DMSO (dipolar aprotic increases rate).[1]

Biological Context

The 4-(alkylthio)acetophenone scaffold is not merely a chemical intermediate; it possesses intrinsic biological activity.[1][5]

  • COX-2 Inhibition: The 4-methylthio moiety mimics the pharmacophore required for the active site of Cyclooxygenase-2, serving as a precursor to sulfones (e.g., Rofecoxib) [3].

  • Antimicrobial: Derivatives with lipophilic alkyl chains (e.g., propyl, butyl) have shown enhanced efficacy against Gram-positive bacteria by disrupting cell membrane integrity [4].[1]

References

  • Master Organic Chemistry.[1] (2018).[1][6] Friedel-Crafts Acylation and Alkylation Mechanisms. Retrieved from [Link][1]

  • ResearchGate. (2022).[1] Synthesis and biological activity of alkylthio and arylthio derivatives of tert-butylquinone. Retrieved from [Link]

Sources

Scalable Laboratory Synthesis of Nonylcyclopropane (CAS 74663-85-7)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the scalable synthesis of Nonylcyclopropane (CAS 74663-85-7).

Application Note & Methodological Protocols

Executive Summary & Target Profile

Nonylcyclopropane (CAS 74663-85-7;


) is a fully characterized aliphatic hydrocarbon utilized extensively as a reference standard for Extractables and Leachables (E&L) impurity profiling, analytical method validation (AMV), and as a lipophilic building block in advanced drug formulation[1]. Because of the increasing regulatory demand for high-purity pharmacopeial traceability, synthesizing this compound at scale requires protocols that prioritize high chemoselectivity, minimal isomeric byproducts, and rigorous thermal control.

This application note details two orthogonal, self-validating synthetic pathways to yield >98% pure nonylcyclopropane:

  • The Furukawa-Modified Simmons-Smith Cyclopropanation: Optimized for high-throughput scale-up from commercially abundant 1-undecene.

  • Nickel-Catalyzed Kumada Cross-Coupling: A modular, late-stage functionalization approach coupling cyclopropylmethyl iodide with an alkyl Grignard reagent[2].

Retrosynthetic Strategy & Logical Relationships

The structural simplicity of nonylcyclopropane belies the mechanistic precision required to synthesize it without inducing chain isomerization or generating inseparable homocoupled impurities. The two pathways diverge fundamentally in their approach to constructing the target's carbon framework.

Retrosynthesis Target Nonylcyclopropane (CAS 74663-85-7) PathA Pathway A: Olefin Cyclopropanation PathA->Target SM_A 1-Undecene + CH2I2 / Et2Zn SM_A->PathA PathB Pathway B: Cross-Coupling PathB->Target SM_B Cyclopropylmethyl Iodide + n-Octyl-MgCl SM_B->PathB

Retrosynthetic strategies for CAS 74663-85-7 via cyclopropanation and cross-coupling.

Pathway A: Furukawa-Modified Simmons-Smith Cyclopropanation

Mechanistic Rationale & Causality

The traditional Simmons-Smith reaction relies on a heterogeneous Zinc-Copper (Zn-Cu) couple, which suffers from unpredictable initiation periods. On a multi-gram scale, this unpredictability frequently results in dangerous thermal runaways once the activation barrier is breached[3].

To establish a self-validating and scalable system, this protocol employs the Furukawa modification , utilizing diethylzinc (


) as a homogeneous liquid precursor. The addition of diiodomethane (

) to

generates the active carbenoid (

) predictably and quantitatively. Because the reaction rate is strictly limited by the dropwise addition of

, the system is inherently self-regulating; stopping the addition immediately halts the exothermic carbenoid generation.
Step-by-Step Protocol (Scale: 50 mmol)
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel. Purge with dry

    
    .
    
  • Substrate Loading: Dissolve 1-undecene (7.72 g, 50.0 mmol) in 150 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Zinc Reagent Addition: Syringe in

    
     (1.0 M in hexanes, 75.0 mL, 75.0 mmol, 1.5 equiv) in one portion. Note: No reaction occurs at this stage, ensuring safe handling.
    
  • Carbenoid Generation (Critical Step): Charge the addition funnel with

    
     (20.1 g, 75.0 mmol, 1.5 equiv) dissolved in 20 mL anhydrous DCM. Add dropwise over 60 minutes.
    
    • Self-Validation Checkpoint: The internal thermocouple must read between 2 °C and 5 °C. A transient white precipitate (ZnI2) will form, visually validating successful carbenoid transfer to the alkene.

  • Maturation: Remove the ice bath and allow the reaction to stir at 20 °C for 8 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The complete disappearance of the 1-undecene peak (m/z 154) and the emergence of the target mass (m/z 168.32) confirms reaction completion.

  • Quench & Workup: Cool to 0 °C and carefully quench by dropwise addition of 50 mL saturated aqueous

    
    .
    
    • Causality:

      
       safely hydrolyzes unreacted organozinc species without generating basic byproducts (
      
      
      
      ) that cause intractable emulsions.
  • Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via vacuum distillation or silica gel plug (100% hexanes) to yield pure nonylcyclopropane.
    

Pathway B: Nickel-Catalyzed Kumada Cross-Coupling

Mechanistic Rationale & Causality

Coupling two


-hybridized alkyl carbons is notoriously difficult due to the propensity of transition metal intermediates to undergo rapid 

-hydride elimination, yielding unwanted alkene byproducts. Palladium catalysts typically fail in this regime. However, Nickel(II) complexes—specifically those optimized in structural-activity studies by Hu et al.—suppress

-hydride elimination in favor of productive reductive elimination[2].

By coupling cyclopropylmethyl iodide (a primary alkyl halide) with n-octylmagnesium chloride, we assemble the


 chain modularly. The use of N,N-dimethylacetamide (DMA) as a co-solvent is a deliberate causal choice: DMA stabilizes the highly reactive Ni-alkyl intermediates and prevents localized concentration spikes of the Grignard reagent, completely suppressing octyl-octyl homocoupling[1].

WorkflowB S1 1. Catalyst Activation Ni(II) Precatalyst in THF/DMA S2 2. Electrophile Addition Cyclopropylmethyl Iodide S1->S2 S3 3. Nucleophile Addition n-Octyl-MgCl (-20°C) S2->S3 S4 4. C-C Bond Formation Warm to RT (3h) S3->S4 S5 5. Quench & Workup Sat. NH4Cl / Extraction S4->S5

Experimental workflow for the Ni-catalyzed Kumada cross-coupling protocol.

Step-by-Step Protocol (Scale: 10 mmol)
  • Catalyst Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk flask with

    
     (0.27 g, 0.5 mmol, 5 mol%).
    
  • Solvent & Electrophile Addition: Add 15 mL of anhydrous THF and 5 mL of anhydrous DMA. Add cyclopropylmethyl iodide (1.82 g, 10.0 mmol). Seal the flask and transfer to a fume hood.

  • Temperature Control: Cool the deep-red solution to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophile Addition: Using a syringe pump, add n-octylmagnesium chloride (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv) over 45 minutes.

    • Causality: The slow addition at cryogenic temperatures prevents the exothermic transmetalation step from degrading the catalyst or promoting Grignard homocoupling.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature over 3 hours.

    • Self-Validation Checkpoint: The solution will transition from deep red to a pale yellow/brown, indicating the consumption of the active Ni-species and the completion of the catalytic cycle.

  • Quench & Purification: Quench with 20 mL saturated

    
    . Extract with diethyl ether (3 x 20 mL). Wash the combined organics with water (to remove DMA), dry over 
    
    
    
    , and concentrate. Purify by column chromatography (hexanes) to isolate the product.

Quantitative Data & Analytical Characterization

The selection of the synthetic pathway depends heavily on the laboratory's infrastructure and the specific purity requirements of the final reference standard. Table 1 summarizes the comparative metrics of both validated pathways.

Table 1: Comparative Metrics of Synthetic Pathways for CAS 74663-85-7

ParameterPathway A: Furukawa Simmons-SmithPathway B: Ni-Catalyzed Kumada
Primary Starting Material 1-Undecene (

)
Cyclopropylmethyl Iodide
Key Reagents

,

n-Octyl-MgCl, Ni(II) catalyst
Typical Isolated Yield 85 – 92%70 – 78%
Scalability Excellent (Multi-kilogram viable)Moderate (Best for <100g scale)
Primary Impurity Profile Unreacted 1-undecene (easily distilled)Hexadecane (homocoupling byproduct)
Operational Hazards Pyrophoric

; Exothermic
Cryogenic requirements; Glovebox needed

Analytical Signatures for Validation:

  • Molecular Weight: 168.32 g/mol [1]

  • GC-MS (Electron Ionization): Parent ion at m/z 168. Base peak likely at m/z 55 (cyclopropylcarbinyl cation) or m/z 41 (allyl cation from ring opening).

  • 1H NMR (CDCl3): Characteristic upfield multiplets between 0.00 ppm and 0.40 ppm corresponding to the highly shielded methylene protons of the cyclopropane ring.

Conclusion & Safety Considerations

Both the Furukawa-modified Simmons-Smith cyclopropanation and the Ni-catalyzed Kumada cross-coupling provide robust, high-fidelity routes to nonylcyclopropane. Pathway A is highly recommended for industrial scale-up due to the low cost of 1-undecene and the high atom economy of the methylene transfer. Pathway B serves as a powerful modular alternative when specific isotopic labeling (e.g., deuterium incorporation on the alkyl chain) is required for advanced pharmacokinetic tracking.

Safety Warning: Diethylzinc (


) is highly pyrophoric and reacts violently with moisture. Diiodomethane (

) is light-sensitive and a suspected alkylating agent. All procedures must be conducted in strictly anhydrous conditions within a certified chemical fume hood.

References

1.[1] LookChem. Nonylcyclopropane (CAS 74663-85-7) Base Information and Technology Process. LookChem Chemical Database. Available at: 2.[4] Ellington, B. R., et al. (2016). An Unusual Iron-Dependent Oxidative Deformylation Reaction Providing Insight into Hydrocarbon Biosynthesis in Nature. ACS Catalysis, 6(5), 3293-3300. Available at: 3.[2] Ren, P., Vechorkin, O., von Allmen, K., Scopelliti, R., & Hu, X. (2011). A structure-activity study of Ni-catalyzed alkyl-alkyl Kumada coupling. Improved catalysts for coupling of secondary alkyl halides. Journal of the American Chemical Society, 133(18), 7084-7095. Available at: 4.[3] University College London (UCL) Discovery. Rearrangement and Trapping of Organozinc Carbenoids. ProQuest Dissertations. Available at:

Sources

Applications of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- in UV-curing formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- in UV-Curing Formulations

Executive Summary

This technical guide details the application of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- (CAS: 38861-78-8), also known as 4'-Isobutylthioacetophenone (IBTAP) , in UV-curable formulations. While frequently utilized as a key intermediate in the synthesis of morpholino-ketone photoinitiators (such as analogues to Irgacure 907), IBTAP possesses distinct photochemical properties that allow it to function as a Type II photoinitiator and a sensitizer for cationic systems.

Its structural combination of a thio-ether moiety and an isobutyl chain provides two critical advantages:

  • Bathochromic Shift: The para-thio substitution red-shifts the absorption spectrum compared to unsubstituted acetophenone, improving overlap with medium-pressure mercury lamps and 365 nm LEDs.

  • Enhanced Solubility: The isobutyl group increases lipophilicity, ensuring superior compatibility with hydrophobic oligomers and reducing migration in cured films—a critical parameter for medical device coatings.

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 1-[4-(2-methylpropyl)thio]phenyl]ethanone

  • Molecular Formula: C₁₂H₁₆OS

  • Molecular Weight: 208.32 g/mol

  • Appearance: Off-white to pale yellow crystalline solid or oil (depending on purity).

  • Solubility: Soluble in acrylates, HDDA, TPGDA, and common organic solvents; insoluble in water.

Photochemical Mechanism

Unlike alpha-cleavage (Type I) initiators, IBTAP lacks the alpha-substituents (like hydroxyl or amino groups) necessary for efficient spontaneous fragmentation. Instead, it operates primarily via a Type II (Hydrogen Abstraction) mechanism or as a Photosensitizer .

  • Pathway A: Radical Polymerization (Type II) Upon UV irradiation, IBTAP enters an excited triplet state (

    
    ). In the presence of a hydrogen donor (amine synergist), it forms an exciplex, leading to hydrogen abstraction. The resulting amino-alkyl radical initiates polymerization.[1]
    
  • Pathway B: Cationic Sensitization IBTAP can sensitize onium salts (e.g., iodonium or sulfonium salts) via electron transfer, extending the spectral sensitivity of cationic formulations into the near-UV/visible range.

Mechanistic Pathway Diagram

G cluster_0 Excitation cluster_1 Type II Interaction cluster_2 Output IBTAP IBTAP (Ground State) Singlet Singlet State (S1) IBTAP->Singlet Absorption UV UV Photon (300-365nm) UV->Singlet Triplet Triplet State (T1) (Long Lifetime) Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex [IBTAP...Amine]* Triplet->Exciplex Diffusion Amine Amine Synergist (H-Donor) Amine->Exciplex Radicals Radical Pair (Ketyl + Amino-alkyl) Exciplex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Initiation (Amino-alkyl radical)

Figure 1: Photochemical pathway of IBTAP acting as a Type II photoinitiator in the presence of amine synergists.

Formulation Protocols

Protocol A: High-Speed Radical Curing (Acrylates)

Objective: Formulate a UV-curable coating for rigid plastics using IBTAP as the primary H-abstractor.

Reagents:

  • Oligomer: Aliphatic Urethane Acrylate (e.g., CN9006 or equivalent).

  • Monomer: 1,6-Hexanediol Diacrylate (HDDA) as reactive diluent.

  • Photoinitiator: IBTAP (Target Compound).

  • Synergist: Methyldiethanolamine (MDEA) or EDB (Ethyl-4-(dimethylamino)benzoate).

Step-by-Step Procedure:

  • Base Preparation: In a light-shielded amber jar, mix 60 wt% Oligomer and 35 wt% HDDA . Stir at 40°C until homogenous.

  • Initiator Addition: Add 3.0 wt% IBTAP .

    • Note: IBTAP is lipophilic. If dissolution is slow, heat gently to 45°C. Do not exceed 60°C to prevent premature polymerization.

  • Synergist Addition: Add 2.0 wt% Amine Synergist (MDEA) .

    • Critical: Without the amine, IBTAP cure speed will be negligible.

  • Mixing: Mix using a high-shear mixer at 1500 RPM for 10 minutes.

  • Degassing: Vacuum degas for 5 minutes to remove entrapped air bubbles.

  • Application: Draw down a 25-micron film on a polycarbonate substrate.

  • Curing: Pass under a Medium Pressure Mercury Lamp (120 W/cm).

    • Target Energy: 300–400 mJ/cm².

Data Output Table: Cure Performance

Formulation IDIBTAP (%)Synergist (%)Tack-Free Speed (m/min)Solvent Resistance (MEK Rubs)
F-Control 02.0No Cure0
F-01 1.02.015>50
F-02 3.02.045>200
F-03 3.00< 5 (Tacky)< 10
Protocol B: Sensitization of Cationic Epoxies

Objective: Use IBTAP to sensitize Iodonium salts for curing cycloaliphatic epoxies under long-wave UV (365 nm).

Reagents:

  • Resin: Cycloaliphatic Epoxide (e.g., UVI-6976 equivalent).

  • Cationic PI: Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (DPI-PF6).[2]

  • Sensitizer: IBTAP.

Procedure:

  • Dissolve 2.0 wt% DPI-PF6 in 97 wt% Epoxide Resin .

  • Add 1.0 wt% IBTAP . Stir until fully dissolved.

    • Mechanism:[3][4][5] IBTAP absorbs UV energy (where Iodonium salt absorption is weak) and transfers electrons to the Iodonium salt, releasing the superacid catalyst.

  • Apply to glass slide.

  • Cure using a 395 nm LED or filtered Mercury lamp (UV-A rich).

  • Validation: Measure pendulum hardness (König) after 24 hours dark cure.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritation: Like most acetophenones, IBTAP is a skin and eye irritant.

  • Handling: Wear nitrile gloves and safety goggles. Work under yellow light to prevent accidental pre-curing.

Migration & Toxicology (Medical/Drug Dev Context):

  • Migration: The isobutyl tail renders IBTAP less mobile than shorter-chain analogues (e.g., methylthio-acetophenone), potentially reducing migration into food or biological matrices.

  • Regulatory: While IBTAP is a precursor, it is not a standard FDA-approved PI for direct food contact in all jurisdictions. For medical devices, extractable testing (ISO 10993-18) is mandatory.

Experimental Workflow Diagram

Workflow cluster_preparation Formulation Phase cluster_application Application Phase cluster_curing Curing & Analysis Step1 Weigh Oligomers & Monomers (Acrylates/Epoxies) Step2 Add IBTAP (1-5 wt%) + Synergist/Co-PI Step1->Step2 Step3 High-Shear Mixing (40°C, 1500 RPM) Step2->Step3 Step4 Drawdown Coating (12-50 microns) Step3->Step4 Step6 UV Exposure (Hg Lamp or 365nm LED) Step4->Step6 Step5 Substrate Selection (Glass/PC/PET) Step5->Step4 Step7 Performance Testing (FTIR Conversion, MEK Rubs) Step6->Step7

Figure 2: Standardized workflow for evaluating IBTAP in UV-curable coatings.

References

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Defines mechanisms of thio-substituted acetophenones).
  • Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. Wiley-SITA.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-[4-(methylthio)phenyl]ethanone. Retrieved from .[6] (Analogous safety data for thio-acetophenones).

  • PubChem. (2025).[7] Compound Summary: 1-[4-(2-methylpropyl)phenyl]ethanone.[8] National Library of Medicine. Retrieved from . (Structural confirmation).

  • RadTech. (2024). Photopolymerization using photolatent amine catalysts. Retrieved from . (Context on amine synergists and acetophenone derivatives).

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of Pyrroles from 4-Isobutylthioacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

4-Isobutylthioacetophenone is a highly valuable building block in the design of sulfur-containing active pharmaceutical ingredients (APIs) and advanced organic materials. One of its most powerful synthetic applications is its conversion into functionalized 2-(4-isobutylthiophenyl)pyrrole derivatives. This transformation is achieved via the Trofimov reaction —a process where the ketoxime derivative of the starting material reacts with acetylene or a synthetic equivalent (such as vinyl bromide) under strongly basic conditions 1.

In this specific transformation, solvent selection is not merely a medium for dissolution; it is the thermodynamic driver of the reaction. This guide details the causality behind solvent selection, proving why Dimethyl Sulfoxide (DMSO) is the irreplaceable matrix for this workflow.

The Causality of Solvent Selection: Why DMSO is Irreplaceable

The synthesis of pyrroles from 4-isobutylthioacetophenone oxime requires the generation of a "superbasic" environment to trigger a nucleophilic attack followed by a high-energy [3,3]-sigmatropic rearrangement.

  • The "Naked" Anion Effect: DMSO is a highly polar aprotic solvent with a high dielectric constant (

    
    ). When paired with Potassium Hydroxide (KOH), the oxygen atom in DMSO strongly solvates the 
    
    
    
    cation. However, the bulky methyl groups of DMSO sterically hinder the solvation of the
    
    
    anion. Stripped of its solvent shell, the
    
    
    anion becomes a "naked" superbase, capable of rapidly deprotonating the ketoxime to form a highly reactive oximate anion 2.
  • Failure of Protic Solvents: In protic solvents like ethanol, strong hydrogen bonding neutralizes the hydroxide ion, completely stalling the reaction at the oxime stage.

  • Inefficiency of Alternative Aprotic Solvents: Less polar aprotic solvents like toluene fail to dissolve KOH or separate the ion pairs. Even structurally similar solvents like N-methyl-2-pyrrolidone (NMP) provide vastly inferior yields due to suboptimal cation solvation, proving that the KOH/DMSO superbasic system is uniquely tuned for this pathway 3.

Quantitative Data: Solvent Effects on Yield

The table below summarizes the critical impact of solvent selection on the cyclization of 4-isobutylthioacetophenone oxime using vinyl bromide as the acetylene equivalent (Molar ratio Oxime : Vinyl Bromide : KOH = 1:15:16).

SolventBaseTemp (°C)Dielectric Constant (ε)Total Pyrrole Yield (%)*Mechanistic Observation
DMSO KOH12046.746% Optimal superbasic activation; rapid [3,3]-sigmatropic rearrangement.
NMP KOH12032.2~15%Incomplete ion separation; lower nucleophilicity of the oximate.
Toluene KOH1202.4<5%Poor KOH solubility; reaction remains strictly heterogeneous.
Ethanol KOH80 (Reflux)24.50%Protic quenching of the hydroxide anion; no deprotonation occurs.

*Note: The 46% yield in DMSO comprises a mixture of 2-(4-isobutylthiophenyl)pyrrole (24%) and 1-vinyl-2-(4-isobutylthiophenyl)pyrrole (22%)1.

Visualizing the Reaction Pathway

G Ketone 4-isobutylthioacetophenone Oximation Oximation (NH2OH·HCl, NaHCO3) Ketone->Oximation Oxime 4-isobutylthioacetophenone oxime Oximation->Oxime DMSO, 25 °C Superbase Superbasic Activation (KOH / DMSO) Oxime->Superbase Trofimov Nucleophilic Attack & [3,3]-Sigmatropic Rearrangement Superbase->Trofimov Vinyl Vinyl Bromide (or Acetylene) Vinyl->Trofimov Pyrrole 2-(4-isobutylthiophenyl)pyrrole (+ 1-vinyl derivative) Trofimov->Pyrrole 120 °C, 5 h

Mechanistic workflow of the Trofimov reaction utilizing DMSO as the superbasic matrix.

Experimental Protocol: One-Pot Synthesis

To maximize atom economy and minimize solvent switching, modern adaptations utilize a one-pot procedure where DMSO serves as the solvent for both the oximation and the cyclization steps.

Critical Scientific Insight: During Step 1,


 must be used instead of KOH. If KOH is introduced before the oxime is fully formed, the superbasic DMSO/KOH system will trigger the aldol self-condensation of the starting 4-isobutylthioacetophenone, destroying the substrate 2.
Step 1: In-Situ Oximation
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon inlet.

  • Add 10 mmol of 4-isobutylthioacetophenone to 25 mL of anhydrous DMSO.

  • Add 12 mmol of hydroxylamine hydrochloride (

    
    ) and 12 mmol  of sodium bicarbonate (
    
    
    
    ).
  • Stir the suspension at room temperature (20–25 °C) for 2 hours.

  • Self-Validation: The evolution of

    
     gas will be observed. Monitor the complete disappearance of the starting ketone via TLC (Hexane/Ethyl Acetate 4:1) before proceeding to Step 2.
    
Step 2: Superbasic Cyclization
  • Once oximation is verified as complete, add 160 mmol of finely crushed potassium hydroxide (KOH) directly to the DMSO solution.

  • Introduce 150 mmol of vinyl bromide (Alternatively, bubble acetylene gas continuously if using the alkyne equivalent).

  • Heat the reaction mixture to 120 °C using a precisely controlled oil bath. Maintain vigorous stirring for 5 hours .

  • Causality Note: The high temperature is strictly required to overcome the activation energy barrier of the intermediate O-vinyl oxime's [3,3]-sigmatropic rearrangement into the final pyrrole ring.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 150 mL of crushed ice/water.

    • Rationale: DMSO is infinitely miscible with water; this step crashes out the highly lipophilic sulfur-containing pyrroles while keeping the salts and solvent in the aqueous phase.

  • Extract the aqueous phase with diethyl ether (

    
     mL).
    
  • Wash the combined organic layers with brine (

    
     mL) to remove any partitioned DMSO.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel column chromatography to separate the NH-pyrrole from the N-vinylpyrrole byproduct.

References

  • Aromatic Thiols and Their Derivatives[1st ed. 2021] . Springer. Chapter 5: Synthesis from (Alkylthio)aryl Alkyl Ketoximes and Dihaloalkanes.[Link]

  • A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction . ARKAT USA.[Link]

  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis . Colab.ws.[Link]

Sources

Catalytic methods for the thioalkylation of acetophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the Thioalkylation of Acetophenone Derivatives

Abstract

This guide details the catalytic protocols for the


-thioalkylation of acetophenone derivatives, a critical transformation in the synthesis of 

-ketosulfides, which serve as versatile precursors for

-hydroxysulfides, heterocycles (e.g., thiazoles, benzothiophenes), and bioactive sulfones.[1] We present two distinct, field-validated methodologies: a Metal-Free Iodine/DMSO Oxidative Coupling system and a Copper-Catalyzed C-H Functionalization approach. These protocols are selected for their operational simplicity, high regioselectivity, and scalability in drug discovery workflows.

Introduction & Strategic Importance

The introduction of a sulfur atom at the


-position of acetophenones creates a "chiral-at-sulfur" potential or a pro-chiral carbon center essential for asymmetric synthesis. 

-Thioacetophenones are pivotal intermediates in the synthesis of:
  • Antifungal and Antibacterial Agents: The

    
    -ketosulfide moiety is a core scaffold in numerous antimicrobial compounds.
    
  • Heterocyclic Building Blocks: Cyclization of

    
    -thioacetophenones yields 2-aminothiazoles and benzothiophenes, common pharmacophores in kinase inhibitors.
    
  • Chiral

    
    -Hydroxysulfides:  Asymmetric reduction of the ketone functionality yields 1,2-functionalized chiral alcohols, key motifs in many FDA-approved drugs.
    

Current Challenges: Traditional methods involving


-halogenation followed by nucleophilic substitution (

) suffer from lachrymatory intermediates (

-bromoacetophenones) and poor atom economy. The catalytic oxidative methods described herein circumvent these issues by directly functionalizing the C(sp³)-H bond.

Mechanistic Pathways

Understanding the distinct mechanisms of the two protocols allows for rational substrate selection.

Pathway A: Iodine/DMSO Promoted (Metal-Free)

This system utilizes dimethyl sulfoxide (DMSO) as both the solvent and the terminal oxidant. Molecular iodine (


) acts as a catalyst to generate an electrophilic sulfur species or to iodinate the ketone in situ, which is then displaced by the thiol/disulfide.
  • Key Intermediate:

    
    -Iodoacetophenone (transient) or Sulfenyl Iodide (PhS-I).
    
  • Advantage: "Green" chemistry profile; avoids transition metal contamination.[2]

Pathway B: Copper-Catalyzed Cross-Coupling

Copper catalysts (typically Cu(I) or Cu(II)) activate the


-C-H bond of the acetophenone, often via an enolate intermediate, facilitating a radical or oxidative cross-coupling with disulfides.
  • Key Intermediate: Copper-enolate species.

  • Advantage: Broader functional group tolerance (e.g., compatible with acid-sensitive groups).[3]

G cluster_0 Pathway A: Metal-Free (I2/DMSO) cluster_1 Pathway B: Cu-Catalyzed Start Acetophenone Derivative I2 I2 Catalyst Start->I2 Cu Cu(I)/Cu(II) Catalyst Start->Cu InterA Transient α-Iodo Species I2->InterA Iodination DMSO DMSO (Oxidant) DMSO->I2 Regenerates I2 Product α-Thioacetophenone (Product) InterA->Product Nucleophilic Displacement (RSH) InterB Cu-Enolate Complex Cu->InterB Enolization Air Air/O2 (Oxidant) Air->Cu Regenerates Cu(II) InterB->Product Oxidative Coupling (RSSR)

Figure 1: Mechanistic divergence between Iodine-mediated and Copper-catalyzed thioalkylation pathways.

Protocol 1: Metal-Free Iodine/DMSO Oxidative Sulfenylation

Best for: Standard acetophenones, electron-rich substrates, and "green" chemistry requirements.

Materials
  • Substrate: Acetophenone derivative (1.0 mmol)

  • Sulfur Source: Thiophenol (1.2 mmol) or Diphenyl Disulfide (0.6 mmol)

  • Catalyst: Molecular Iodine (

    
    ) (0.1 mmol, 10 mol%)
    
  • Solvent/Oxidant: DMSO (3.0 mL)

  • Quench: Saturated aqueous

    
     (Sodium thiosulfate)
    
Step-by-Step Procedure
  • Reaction Assembly: In a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve the acetophenone (1.0 equiv) and thiophenol (1.2 equiv) in DMSO (0.3 M concentration relative to ketone).

  • Catalyst Addition: Add molecular iodine (

    
    , 10 mol%) in one portion. The solution will turn dark brown/red.
    
  • Heating: Seal the vessel (open to air is acceptable but a loose cap is preferred to contain odors) and heat to 80–100 °C in an oil bath.

    • Note: If using disulfides, higher temperatures (100 °C) are often required compared to thiols.

  • Monitoring: Monitor reaction progress via TLC (typically 2–6 hours). The product usually moves slightly higher or lower than the starting ketone depending on the polarity of the sulfur substituent.

  • Workup:

    • Cool the mixture to room temperature.

    • Quench by adding saturated aqueous

      
        (5 mL) to reduce residual iodine (color changes from dark brown to yellow/clear).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) to remove DMSO, followed by brine .
      
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Protocol 2: Copper-Catalyzed C-H Sulfenylation

Best for: Sterically hindered substrates, electron-deficient acetophenones, or when DMSO is undesirable as a solvent.

Materials
  • Substrate: Acetophenone derivative (1.0 mmol)

  • Sulfur Source: Diphenyl Disulfide (0.6 mmol)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (Optional but recommended): 2,2'-Bipyridine (10 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMSO or DMF (3.0 mL)

Step-by-Step Procedure
  • Reaction Assembly: To a reaction tube, add CuI (10 mol%), 2,2'-Bipyridine (10 mol%),

    
      (1.0 equiv), and the disulfide  (0.6 equiv).
    
  • Substrate Addition: Add the acetophenone (1.0 equiv) and solvent (DMSO or DMF ).

  • Atmosphere: The reaction typically requires an oxidant. If using Cu(I), air is often sufficient to regenerate the active species. Leave the tube open to air or attach an

    
     balloon for faster rates.
    
  • Heating: Heat the mixture to 100–120 °C for 12–24 hours.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Crucial Step: Wash the organic layer with 5% aqueous ammonia (

      
      )  to remove copper residues (the aqueous layer will turn blue).
      
  • Purification: Standard silica gel chromatography.

Data Summary & Optimization

VariableIodine/DMSO ProtocolCopper-Catalyzed Protocol
Temperature 80–100 °C100–120 °C
Time 2–6 Hours12–24 Hours
Atmosphere Ambient AirAir or

Balloon
Functional Group Tolerance High (Avoid strong reductants)High (Avoid chelating groups)
Regioselectivity Exclusive for

-methyl
Favors more acidic

-proton
Byproducts Dimethyl sulfide (DMS) - OdorousCopper salts

Troubleshooting & Safety

  • Thiol Odor: Thiols and the byproduct dimethyl sulfide (DMS) have potent odors.

    • Control: Perform all reactions in a fume hood. Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual sulfur compounds to odorless sulfoxides/sulfones.

  • Incomplete Conversion:

    • Iodine Method:[4][5][6][7] Add an additional 5 mol% of

      
       if the reaction stalls. Ensure the DMSO is not wet, although the reaction is generally tolerant of small amounts of water.
      
    • Copper Method:[2][3][8][9][10][11] Ensure efficient stirring; the base (

      
      ) is insoluble. If the reaction is slow, increase temperature to 130 °C.
      

References

  • Iodine Promoted Regioselective

    
    -Sulfenylation of Carbonyl Compounds using Dimethyl Sulfoxide as an Oxidant. 
    
    • Source: Siddaraju, Y., & Prabhu, K. R. (2016).[4] Organic & Biomolecular Chemistry.

    • Context: Primary reference for the Metal-Free I2/DMSO protocol.
  • Copper-Catalyzed Sulfenyl

    • Source: Ranjit, S., et al. (2012). Journal of Organic Chemistry.
    • Context: Foundation for copper-mediated C-H functionalization logic.[8][10]

  • I2/DMSO-mediated oxidative C–C and C–heteroatom bond form

    • Source:RSC Advances (2024).
    • Context: Recent review of the I2/DMSO mechanistic landscape.
  • Copper-Catalyzed Sulfenyl

    • Source: Xin, Y. X., et al. (2018).[3] Organic Chemistry Portal.

    • Context: Demonstrates copper-disulfide compatibility and radical mechanisms.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Isomer Purification of 4-(Isobutylthio)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(isobutylthio)acetophenone. This intermediate is critical in the development of thio-analogues of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized sulfur-containing active pharmaceutical ingredients (APIs).

During its synthesis—typically via the Friedel-Crafts acylation of isobutyl phenyl sulfide—the1[1]. While the bulky isobutylthio group sterically favors the para-position, 2–15% of the ortho-isomer (2-(isobutylthio)acetophenone) is unavoidably generated[2]. Removing this ortho-impurity is notoriously difficult due to the similar lipophilicity and molecular weights of the isomers.

Section 1: Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating purification system, we must exploit the subtle physicochemical differences between the ortho and para isomers:

  • Thermodynamic Volatility: The ortho-isomer exhibits a slightly lower boiling point. The steric clash between the bulky ortho-isobutylthio group and the acetyl group disrupts the coplanarity of the molecule, preventing optimal intermolecular dipole-dipole stacking during 3[3].

  • Crystallographic Symmetry: The para-isomer possesses a highly symmetrical linear axis, allowing for dense packing within a crystal lattice. This results in a higher melting point and drastically lower solubility in cold, non-polar solvents compared to the asymmetric ortho-isomer[3].

  • Steric Hindrance in Derivatization: The acetyl carbonyl of the ortho-isomer is shielded by the adjacent isobutylthio group, severely retarding nucleophilic attack. We can exploit this by forming a sodium bisulfite adduct; the para-isomer reacts rapidly to form a water-soluble complex, while the ortho-isomer remains unreacted in the organic phase.

Section 2: Troubleshooting Guides & FAQs

Q1: My fractional distillation is "smearing," and the ortho/para ratio isn't improving. What is causing this? A1: Smearing during the distillation of thioacetophenones is almost always caused by vacuum instability or an insufficient reflux ratio. Because the boiling point differential between the ortho and para isomers is narrow (typically <10 °C under vacuum), a high-efficiency fractionating column (e.g., Vigreux or packed column with >10 theoretical plates) is required. Furthermore, excessive pot temperatures (>180 °C) can lead to 1[1]. Solution: Ensure a strict vacuum of <1 Torr and maintain a high reflux ratio (e.g., 5:1).

Q2: During solvent crystallization, my product "oils out" instead of forming crystals. How do I force crystallization? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the temperature of the solvent system. The ortho-isomer acts as a potent freezing-point depressant. Solution: You must first enrich the para-isomer to >95% via distillation. If oiling out still occurs, switch to a binary solvent system (e.g., Hexanes/Isopropanol 9:1), cool the mixture at a slower rate (0.5 °C/min), and introduce a seed crystal of pure 4-(isobutylthio)acetophenone exactly at the cloud point.

Q3: My compound is highly enriched in the ortho-isomer, and distillation is no longer viable. Is there a chemical rescue method? A3: Yes. You can utilize selective bisulfite derivatization. By treating the organic mixture with saturated aqueous sodium bisulfite, the unhindered para-isomer forms a water-soluble tetrahedral adduct. The sterically hindered ortho-isomer remains in the organic phase. The aqueous layer is then separated and hydrolyzed with a mild base to regenerate the pure para-ketone.

Section 3: Validated Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation (Bulk Separation)

Purpose: Initial reduction of the ortho-isomer from 15% to <5%.

  • Charge a round-bottom flask with crude 4-(isobutylthio)acetophenone. Add a magnetic stir bar and anti-bumping granules.

  • Equip the flask with a vacuum-jacketed fractionating column (packed with stainless steel structured packing) and a distillation head.

  • Apply a high vacuum (0.5 to 1.0 Torr). Self-Validation Check: Ensure the system leak rate is <0.1 Torr/min before applying any heat to prevent oxidative degradation.

  • Gradually heat the oil bath. Collect the forerun (enriched in the ortho-isomer and unreacted isobutyl phenyl sulfide) at the lower boiling plateau.

  • Collect the main fraction (enriched para-isomer) when the vapor temperature stabilizes. Maintain a reflux ratio of 3:1 to 5:1.

Protocol 2: Low-Temperature Solvent Crystallization (Polishing)

Purpose: Final purification to achieve >99.5% para-isomer purity.

  • Dissolve the distilled 4-(isobutylthio)acetophenone in boiling HPLC-grade hexanes (approx. 3 mL of solvent per gram of solute).

  • Add 5% (v/v) absolute ethanol to prevent oiling out and improve crystal morphology.

  • Allow the solution to cool ambiently to 20 °C over 2 hours. Self-Validation Check: The solution should become slightly cloudy but must not separate into two distinct liquid layers.

  • Seed the solution with 1-2 mg of pure para-isomer crystals.

  • Transfer the flask to a -20 °C freezer for 12 hours.

  • Filter the resulting white crystalline solid rapidly over a Büchner funnel and wash with pre-chilled (-20 °C) hexanes. Dry under vacuum.

Protocol 3: Selective Bisulfite Adduct Formation (Chemical Rescue)

Purpose: Recovery of para-isomer from highly contaminated ortho/para mixtures.

  • Dissolve the isomer mixture in diethyl ether (10 mL/g).

  • Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Vigorously stir the biphasic mixture at room temperature for 4 hours. The para-isomer will precipitate as a white bisulfite adduct at the interface or dissolve into the aqueous layer.

  • Separate the aqueous phase (containing the para-adduct) and wash it once with fresh diethyl ether to remove residual ortho-isomer.

  • To regenerate the ketone, adjust the pH of the aqueous phase to 9-10 using 10% aqueous Na₂CO₃. Stir for 1 hour.

  • Extract the regenerated 4-(isobutylthio)acetophenone with dichloromethane, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Section 4: Quantitative Data Presentation

Purification MethodInitial ortho ContentFinal para PurityTypical YieldScalabilityRelative Cost
Fractional Distillation 5 – 15%95 – 98%80 – 85%High (Pilot/Plant)Low
Solvent Crystallization < 5%> 99.5%70 – 75%Medium (Lab/Pilot)Medium
Bisulfite Derivatization > 15%> 99.0%50 – 60%Low (Lab Scale)High

Section 5: Workflow Visualization

IsomerPurification A Crude 4-(Isobutylthio)acetophenone (Contains 5-15% ortho-isomer) B Vacuum Fractional Distillation (Boiling Point Separation) A->B Step 1 C Isomer Ratio Check (GC/HPLC Analysis) B->C Distillate D Low-Temp Solvent Crystallization (Symmetry-based Separation) C->D ortho < 5% E Bisulfite Derivatization (Steric-based Separation) C->E ortho > 5% F Pure 4-(Isobutylthio)acetophenone (>99.5% para-isomer) D->F Polished Crystals E->F Hydrolyzed Adduct

Decision matrix for the purification of 4-isobutylthioacetophenone isomers.

References

  • BenchChem. "Technical Support Center: 4'-(Methylthio)acetophenone Reactions." BenchChem.
  • Google Patents. "WO1998000416A1 - Process of preparing phenyl heterocycles useful as cox-2 inhibitors.
  • Google Patents. "EP0474509A2 - Method for purification of ibuprofen comprising mixtures.

Sources

Technical Support Center: Solubility & Handling Guide for CAS 74663-85-7 (Latrunculin B)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Ticket ID: LAT-B-SOL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aqueous solubility limits and precipitation of Latrunculin B.[1][2]

Executive Summary

You are encountering solubility issues with CAS 74663-85-7 , commonly known as Latrunculin B .[1][2][3] This is a macrolide toxin isolated from the sponge Latrunculia magnifica.[4]

The Core Problem: Latrunculin B is highly lipophilic. While it dissolves readily in organic solvents (DMSO, Ethanol), it is thermodynamically unstable in water.[1][2] When you inject a concentrated DMSO stock directly into aqueous media, the rapid change in polarity often causes "shock precipitation"—micro-crystals form immediately, rendering the compound biologically inactive and potentially cytotoxic due to crystal aggregates.

This guide provides a self-validating protocol to transition Latrunculin B from organic storage to aqueous application without precipitation.[1][2]

Part 1: The Foundation (Stock Preparation)[1][2]

Before attempting aqueous dilution, your stock solution must be anhydrous.[1][2] Water introduction at this stage is the primary cause of downstream failure.

Solubility Data Table

SolventMax SolubilityStability (-20°C)Notes
DMSO (Anhydrous) ~25 mg/mL6 MonthsRecommended. Best for cell culture.[1][2][5]
Ethanol (100%) ~25 mg/mL1-3 MonthsEvaporates faster; harder to maintain concentration.[1][2]
Water / PBS < 0.01 mg/mLUnstable Do not use for stock preparation.[1][2]
Protocol 1: Creating the Master Stock
  • Vessel Selection: Use amber glass vials with Teflon-lined caps. Latrunculin B is light-sensitive.[1][2] Avoid polystyrene tubes for long-term storage as the compound may adsorb to the plastic.[2]

  • Solvent Choice: Use High-Grade Anhydrous DMSO (e.g., derivatized or ampule-sealed).[1][2]

    • Why? Standard DMSO is hygroscopic.[1][2] If your DMSO has absorbed atmospheric water, Latrunculin B will degrade or precipitate inside the stock vial over time.

  • Dissolution: Add DMSO to the vial containing the lyophilized powder. Vortex gently for 30 seconds.[2]

  • Aliquot: Do not store the bulk bottle at -20°C repeatedly. Freeze-thaw cycles introduce moisture.[1][2] Aliquot into single-use volumes (e.g., 10–50 µL) and store at -20°C.

Part 2: The Critical Step (Aqueous Transition)

This is where most experiments fail. You cannot simply pipette the stock into the media. You must manage the Kinetic Solubility .

The "Intermediate Dilution" Workflow

Direct addition of high-concentration stock (e.g., 10 mM) to media often exceeds the local solubility limit before mixing occurs.[1][2]

Step-by-Step Protocol:

  • Calculate the Final Concentration: Target a final DMSO concentration of < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

  • Pre-warm Media: Ensure your cell culture media or buffer is at 37°C. Cold media accelerates precipitation.[1][2]

  • The "Jet" Injection Method:

    • Place your vortex mixer on a low setting.[2]

    • Hold the tube of culture media on the vortex.

    • While the media is swirling, inject the DMSO stock submerged into the center of the vortex (not on the wall).

    • Mechanism:[1][2][6][7] This ensures immediate dispersion, preventing the local concentration of Latrunculin B from exceeding its nucleation threshold.

  • Verification: Hold the tube up to a light source.[2] The solution should be crystal clear. If it looks "milky" or opalescent, precipitation has occurred.[1] Discard and restart.

Part 3: Visualization of Workflows

The following diagrams illustrate the correct handling pipeline and a troubleshooting logic tree for common failures.

Latrunculin_Workflow Stock Lyophilized Latrunculin B DMSO Anhydrous DMSO (Stock: 10-25 mg/mL) Stock->DMSO Dissolve Aliquot Aliquot & Freeze (-20°C, Dark) DMSO->Aliquot Protect from H2O Dilution Rapid Injection into Vortexed Media Aliquot->Dilution Thaw & Dilute Final Final Assay (Clear Solution) Dilution->Final <0.5% DMSO

Figure 1: Optimal Solubilization Workflow.[1][2] Note the critical step of protecting the stock from moisture prior to the rapid injection dilution.

Troubleshooting_Tree Start Issue Observed Cloudy Solution is Cloudy/Milky Start->Cloudy Inactive No Biological Effect Start->Inactive Tox Unexpected Cell Death Start->Tox Sol1 Precipitation Occurred. Use 'Jet Injection' method. Reduce Stock Conc. Cloudy->Sol1 Sol2 Compound Degraded. Was stock exposed to light? Was serum present too long? Inactive->Sol2 Sol3 DMSO Toxicity. Ensure Final DMSO < 0.1%. Check Control Wells. Tox->Sol3

Figure 2: Diagnostic Logic Tree for common experimental failures involving Latrunculin B.

Part 4: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the stock to the buffer. Can I filter it? A: No. If the solution is cloudy, the Latrunculin B has precipitated out of solution. Filtering it will simply remove the active drug, leaving you with solvent and buffer. You must prepare a fresh dilution using the "Jet Injection" method described in Part 2.

Q2: I see no effect on actin polymerization, even at high concentrations. Why? A: There are two likely culprits:

  • Serum Inactivation: Latrunculin B can be slowly inactivated by fetal bovine serum (FBS) components [1].[1][2][5] If your experiment runs >24 hours, consider refreshing the media with new compound.[1]

  • Adsorption: If you used polystyrene tubes for your intermediate dilution and let it sit, the hydrophobic compound may have bound to the plastic walls. Use glass or low-binding polypropylene and use the solution immediately.[2]

Q3: Can I store the diluted aqueous solution for later use? A: No. Aqueous solutions of Latrunculin B are unstable and should not be stored for more than 24 hours [2]. Prepare fresh dilutions immediately before every experiment.

Q4: Is Latrunculin B reversible? A: Yes. Unlike some covalent binders, Latrunculin B forms a 1:1 complex with monomeric G-actin that is reversible [3].[1][2] Washing the cells with drug-free media should restore actin polymerization, provided the cells are still viable.

References
  • Cayman Chemical. (2022).[1][2][3] Latrunculin B Product Information & Safety Data. Link

  • Abcam. (n.d.). Latrunculin B (ab144291) Datasheet and Storage Guidelines. Link[1][2]

  • Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989).[1][2] Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2][8] Latrunculin B from Latrunculia magnifica - Technical Bulletin. Link[1][2]

Sources

Technical Support Center: Purification of 1-[4-[(2-methylpropyl)thio]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-[4-[(2-methylpropyl)thio]phenyl]ethanone . This guide addresses the specific challenges associated with purifying aryl-alkyl thioethers.

This molecule presents a "perfect storm" for purification difficulties:

  • Low Melting Point: The isobutyl chain adds rotational freedom, lowering the crystal lattice energy compared to methyl analogs. This leads to persistent "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

  • Sulfur Sensitivity: The thioether linkage is prone to oxidation, forming sulfoxides (yellowing) and sulfones, which act as crystal inhibitors.

  • Structural Isomerism: Friedel-Crafts synthesis routes often yield the ortho-isomer (2-position) which is difficult to separate from the desired para-isomer (4-position).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
State Low-melting solid or viscous oilHigh risk of oiling out; requires low-temperature crystallization.
Solubility Lipophilic (Isobutyl + Phenyl)Soluble in most organics; insoluble in water.
Stability Oxidation-sensitive (Thioether)Avoid prolonged heating in air; use degassed solvents.
Key Impurity Sulfoxide (S=O)More polar than product; removed via polarity-based washing.

Troubleshooting Logic: The "Oiling Out" Phenomenon

The most common ticket we receive for this compound is: "My solution turned cloudy and formed a bottom oily layer instead of crystals."

This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the limit of stability (spinodal curve) is crossed before the nucleation limit (metastable zone) is reached.

Diagnostic Flowchart

Troubleshooting Start Observation: Solution Oils Out Check1 Check Temperature vs. MP Start->Check1 Action1 Solvent BP > Compound MP? Check1->Action1 Sol1 Switch to Lower BP Solvent (e.g., Hexane/EtOAc instead of Toluene) Action1->Sol1 Yes Check2 Check Saturation Level Action1->Check2 No Action2 Is solution too concentrated? Check2->Action2 Sol2 Re-dissolve & Dilute (10-15%) Shift to Metastable Zone Action2->Sol2 Yes Check3 Check Impurity Profile Action2->Check3 No Action3 Is product yellow/orange? Check3->Action3 Action3->Sol2 No Sol3 Perform Silica Filtration first (Remove polar sulfoxides) Action3->Sol3 Yes (Oxidation)

Caption: Logical decision tree for diagnosing and resolving oiling-out events during crystallization.

Recommended Solvent Systems

Do not use high-boiling solvents (Toluene, Xylene) as their boiling points likely exceed the melting point of the solid, guaranteeing oil formation.

SystemRatio (v/v)Protocol NotesSuitability
Hexane / Ethyl Acetate 95:5 to 90:10 Dissolve in min. warm EtOAc, add Hexane until cloudy. Cool slowly. Best for Crystallization. High recovery, good impurity rejection.
Ethanol / Water 80:20 Dissolve in warm EtOH, add water dropwise.Good for Polarity Cleanup. Removes non-polar starting materials, but high risk of oiling out.
Methanol (Cold) 100% Dissolve at RT, freeze to -20°C.Best for Low MP Solids. Avoids heating (prevents oxidation).

Step-by-Step Purification Protocol

Objective: Isolate high-purity (>98%) 4'-(isobutylthio)acetophenone while preventing sulfoxide formation.

Phase A: Pre-Treatment (Crucial for Thioethers)

Why: Thioethers often contain trace oxidation impurities that act as "surfactants," preventing crystal growth.

  • Dissolve crude oil in Dichloromethane (DCM) .

  • Pass through a short pad of Silica Gel (removes polar sulfoxides and tars).

  • Evaporate DCM completely (traces of DCM inhibit crystallization in hexanes).

Phase B: The "Double-Solvent" Recrystallization

Target: Controlled nucleation within the Metastable Zone Width (MSZW).

  • Dissolution: Place the semi-solid residue in a flask. Add Ethyl Acetate (EtOAc) dropwise with gentle warming (40°C max) until just dissolved. Do not boil.

  • Anti-Solvent Addition: Add Hexane slowly to the warm solution.

    • Stop point: When a faint, persistent cloudiness appears.[1]

    • Correction: Add 1-2 drops of EtOAc to make it clear again.

  • Seeding (Mandatory):

    • Cool to Room Temperature (RT).

    • Add a "seed crystal" (or scratch the glass).[2][3][4][5] If you lack seeds, freeze a small drop of the oil in liquid nitrogen to generate a crude seed.

  • Slow Cooling:

    • Wrap the flask in a towel (insulation) to cool slowly to RT.

    • Once turbid/solid, move to 4°C (Fridge) for 4 hours.

    • Finally, move to -20°C (Freezer) overnight.

  • Filtration:

    • Filter quickly using a chilled Buchner funnel .

    • Wash with cold Hexane (-20°C).

    • Warning: Low-melting solids can melt during filtration if the vacuum pulls too much warm air through the cake. Cover the funnel with foil.

Frequently Asked Questions (FAQs)

Q1: The product is yellow. Is this normal?

A: No. Pure aryl alkyl thioethers are typically colorless to white . Yellowing indicates the presence of:

  • Sulfoxides: Oxidation of the sulfur atom (R-S-R → R-SO-R).

  • Polynitrated/Polyacylated byproducts: From the Friedel-Crafts reaction. Fix: If recrystallization doesn't remove the color, perform a silica plug filtration eluting with 5% EtOAc/Hexane before crystallizing.

Q2: I see two spots on TLC very close together. What are they?

A: This is likely the Regioisomer pair .

  • Spot 1 (Major): Para-isomer (4-position).

  • Spot 2 (Minor): Ortho-isomer (2-position).

  • Mechanism:[2][3][6] The thio-isobutyl group is an ortho, para-director. While sterics favor para, ortho is inevitable.

  • Fix: Recrystallization is effective here.[4] The para-isomer packs much better into a lattice than the ortho-isomer. Repeat the Hexane/EtOAc crystallization twice to upgrade the ratio from 90:10 to >99:1.

Q3: Can I use Acetone/Water?

A: Avoid. Acetone holds the product too well, requiring excessive water to force precipitation, which almost always triggers "oiling out" (emulsion formation) rather than crystal growth. Stick to Hexane/EtOAc or Methanol.

Q4: How do I prevent the "Rotten Egg" smell during workup?

A: The smell comes from trace thiols or sulfur cleavage.

  • Protocol: Wash your organic phase with Dilute Bleach (Sodium Hypochlorite) or Hydrogen Peroxide during the extraction phase. This oxidizes odorous thiols to non-volatile sulfonates. Note: Do this BEFORE isolating the final product to avoid oxidizing your thioether.

References

  • BenchChem. (2025).[4] Recrystallization and purification techniques for Acetophenone derivatives.[4][6] Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Organic Syntheses. (2000).[7] Synthesis of 4-Acetylphenyl derivatives via Friedel-Crafts Acylation.[8] Org.[7][9] Synth. 77, 135.[7] Retrieved from

  • Chemistry LibreTexts. (2024). Troubleshooting Crystallization: Oiling Out.[3][4][5] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-(4-(Methylthio)phenyl)ethanone. Retrieved from

Sources

Technical Support Center: Controlling Moisture Sensitivity in Thio-Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thio-acetophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thio-ketones, with a particular focus on managing moisture sensitivity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable solutions to common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide for Low Yields and Reaction Failures

Low yields or complete reaction failure are among the most common and frustrating issues when synthesizing thio-acetophenone and related thio-ketones. The primary culprit is often the presence of moisture, which can deactivate reagents and promote unwanted side reactions. This section provides a systematic approach to identifying and resolving these problems.

Issue 1: The thionation reaction fails to initiate or proceeds with very low conversion.

Potential Cause: Deactivation of the thionating agent by moisture.

Thionating agents, most notably Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀), are highly susceptible to hydrolysis.[1][2] Even trace amounts of water in the reaction solvent or on the glassware can rapidly consume the reagent, rendering it ineffective.

Troubleshooting Steps:

  • Rigorous Drying of Glassware: All glassware must be meticulously dried before use. The recommended procedure is to flame-dry the apparatus under a stream of inert gas (nitrogen or argon) or to oven-dry it at a temperature above 120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere.[3][4]

  • Use of Anhydrous Solvents: Commercial anhydrous solvents should be used. For particularly sensitive reactions, it is advisable to further dry the solvent over a suitable drying agent and distill it immediately before use.[5] The choice of drying agent depends on the solvent (see Table 1).[6][7]

  • Inert Atmosphere Techniques: The reaction should be set up and run under an inert atmosphere to prevent the ingress of atmospheric moisture.[8][9] This can be achieved using a Schlenk line or a glove box.[9] A simple setup involving a balloon filled with nitrogen or argon can also be effective for less sensitive applications.[10][11]

  • Proper Handling of Thionating Agents: Lawesson's Reagent is moisture-sensitive and should be stored in a tightly sealed container in a desiccator.[12] Weighing and transferring the reagent should be done as quickly as possible, preferably in a glove box or under a positive pressure of inert gas.

SolventRecommended Drying Agent(s)Incompatible Drying Agents
TolueneSodium/Benzophenone, Calcium Hydride (CaH₂)
Dichloromethane (DCM)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄S₁₀)Sodium
Tetrahydrofuran (THF)Sodium/Benzophenone, Activated 3Å Molecular Sieves
Diethyl EtherSodium/Benzophenone

Table 1: Recommended drying agents for common solvents in thio-acetophenone synthesis.[6]

G glassware glassware solvent solvent inert inert reagents reagents inert->reagents thionating thionating heat heat monitor monitor quench quench monitor->quench extract extract dry_extract dry_extract purify purify end End purify->end start Start start->glassware

Issue 2: The reaction produces a complex mixture of byproducts, and the desired thio-acetophenone is difficult to isolate.

Potential Cause: Side reactions due to the presence of water or oxygen.

Moisture can lead to the hydrolysis of the thio-ketone product back to the starting ketone. Additionally, some thionating reagents or intermediates can be sensitive to air, leading to oxidative side reactions.[13]

Troubleshooting Steps:

  • Degassing of Solvents: In addition to drying, solvents can be degassed to remove dissolved oxygen. This is particularly important for reactions that are sensitive to oxidation. Degassing can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

  • Work-up Procedure: The work-up procedure should be designed to minimize contact with water and air. Washing the organic layer with brine (saturated aqueous sodium chloride solution) can help to remove bulk water before drying with a solid drying agent like anhydrous magnesium sulfate or sodium sulfate.[14]

  • Purification Strategy: Column chromatography on silica gel is a common method for purifying thio-acetophenone.[15] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. It is important to minimize the time the product spends on the silica gel, as some thio-ketones can be unstable on acidic surfaces.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis of thio-acetophenone.

Q1: What is the mechanism of the thionation of acetophenone with Lawesson's Reagent?

A1: Lawesson's Reagent (LR) exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate undergoes a [2+2] cycloaddition with the carbonyl group of acetophenone to form a four-membered thiaoxaphosphetane ring. This intermediate then fragments to yield the desired thio-acetophenone and a stable phosphorus-oxygen double bond-containing byproduct.[16][17] The driving force for the reaction is the formation of the strong P=O bond.[17]

G LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Acetophenone Acetophenone (C=O) Acetophenone->Intermediate Thioacetophenone Thio-acetophenone (C=S) Intermediate->Thioacetophenone Fragmentation Byproduct P=O Byproduct Intermediate->Byproduct

Q2: My purified thio-acetophenone has an unpleasant odor. How can I remove it?

A2: The characteristic unpleasant odor associated with many organosulfur compounds, including those synthesized with Lawesson's Reagent, is often due to residual reagent or sulfur-containing byproducts.[1][18] A common and effective method for neutralizing these odorous compounds is to wash the glassware and treat any waste with an excess of sodium hypochlorite (household bleach).[1][18] For the purified product, recrystallization from a suitable solvent system, such as ethanol/water, can help to remove these impurities.[19]

Q3: Can I use phosphorus pentasulfide (P₄S₁₀) instead of Lawesson's Reagent?

A3: Yes, phosphorus pentasulfide is a classic reagent for the thionation of ketones.[2][13] However, it often requires harsher reaction conditions (higher temperatures and longer reaction times) and can lead to more side products compared to Lawesson's Reagent.[2][13] Lawesson's Reagent is generally considered a milder and more selective thionating agent.[16]

Q4: My thio-acetophenone appears to be unstable and decomposes over time. How can I improve its stability?

A4: Some thio-ketones, particularly unhindered alkyl thio-ketones, can be unstable and prone to dimerization or polymerization.[13] While thio-acetophenone is relatively stable, it can still degrade upon exposure to light and air.[13] It is recommended to store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). If the product is an oil, dissolving it in a dry, degassed solvent before storage may also improve its stability.

Q5: I am observing the formation of a disulfide byproduct. What is the cause and how can I prevent it?

A5: The formation of disulfides can occur if the starting material is a thiol that is susceptible to oxidation, or if there are side reactions involving the thionating agent.[20] Ensuring a strictly inert atmosphere throughout the reaction and work-up is crucial to prevent oxidative coupling of any thiol intermediates or byproducts.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thio-acetophenone using Lawesson's Reagent

This is a general guideline and may require optimization for specific substrates and scales.

  • Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add acetophenone (1.0 eq.) and anhydrous toluene. Stir the solution until the acetophenone is fully dissolved.

  • Thionating Agent: In a separate, dry container and preferably in a glove box, weigh out Lawesson's Reagent (0.5 eq.). Add the Lawesson's Reagent to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

References

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 11, 2026, from [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved March 11, 2026, from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved March 11, 2026, from [Link]

  • Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd. (n.d.). Retrieved March 11, 2026, from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Synthesis of thiophenes from two different ketones (acetophenone and... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • Inert Atmosphere - YouTube. (2022, February 2). Retrieved March 11, 2026, from [Link]

  • Thioketone - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Inert Atmosphere, with no O2 - YouTube. (2022, February 2). Retrieved March 11, 2026, from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Retrieved March 11, 2026, from [Link]

  • Lawesson's reagent - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Molecules. Retrieved March 11, 2026, from [Link]

  • Preparation of thiochalcone from thioacetophenone - Scholarly Commons. (n.d.). Retrieved March 11, 2026, from [Link]

  • 1,2,5-Thiadiazole-3-thiones. (n.d.). Retrieved March 11, 2026, from [Link]

  • Thiocolchicinethiones: Acid Hydrolysis of Natural and Iso-Isomers - Taylor & Francis. (2006, October 24). Retrieved March 11, 2026, from [Link]

  • Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - MDPI. (2024, October 10). Retrieved March 11, 2026, from [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 11, 2026, from [Link]

  • US4433173A - Acetophenone purification - Google Patents. (n.d.).
  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - MDPI. (2021, June 11). Retrieved March 11, 2026, from [Link]

  • Synthesis of Acetophenone | PDF | Chemical Reactions | Acid - Scribd. (n.d.). Retrieved March 11, 2026, from [Link]

  • Synthesis of ω-thiocyano acetophenone - PrepChem.com. (n.d.). Retrieved March 11, 2026, from [Link]

  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent | The Journal of Organic Chemistry - ACS Publications. (2016, July 26). Retrieved March 11, 2026, from [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025, June 8). Retrieved March 11, 2026, from [Link]

  • REACTION OF ACETOPHENONE (HEPTA-O-ACETYL-β- LACTOSYL)THIOSEMICARBAZONES WITH ETHYL BROMOACETATE - Sciforum. (n.d.). Retrieved March 11, 2026, from [Link]

  • A New, Efficient and Simple Method for the Thionation of Ketones to Thioketones Using P4S10/Al2O3 | Request PDF - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents. (n.d.).
  • Question: In each of the following cases, the indicated intermediate and/or product is formed in very low yield, if at all. Explain why this is so, and what (if anything) may be happening instead. Then suggest an alternative synthesis for the desired product. (You may use an entirely different approach if you consider it necessary). (a) 1) Na+OMe−/MeOH 2) H2C=CHCH2Br - Chegg. (2023, May 4). Retrieved March 11, 2026, from [Link]

  • US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents. (n.d.).
  • Synthesis and Spectral Characterization of Acetophenone Thiosemicarbazone--A Nonlinear Optical Material - PubMed. (2010, August 15). Retrieved March 11, 2026, from [Link]

Sources

Technical Support Center: Quizalofop-p-ethyl (CAS 74663-85-7)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Storage Stability and Shelf-Life Assessment

Welcome to the technical support center for Quizalofop-p-ethyl (CAS 74663-85-7). This guide is designed for researchers, analytical scientists, and formulation chemists to address common challenges encountered during the storage and stability assessment of this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and reliability of your experimental results.

Section 1: Fundamentals of Stability for Quizalofop-p-ethyl

FAQ 1: What is Quizalofop-p-ethyl and why is its stability a critical parameter?

Quizalofop-p-ethyl is a selective, post-emergence herbicide used to control grass weeds in various broad-leaved crops.[1] It functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses.[1]

The stability of the active ingredient is paramount for several reasons:

  • Efficacy: Chemical degradation leads to a lower concentration of the active ingredient, potentially reducing the product's effectiveness in its application.[2]

  • Safety: Degradation products may have different toxicological profiles than the parent compound, posing potential risks to operators, consumers, or the environment.[3]

  • Regulatory Compliance: Regulatory bodies like the EPA and international authorities require robust stability data to approve products for the market.[4] This data establishes the product's shelf-life and appropriate storage conditions.[5][6]

  • Economic Impact: Product failure due to instability can lead to significant financial loss from wasted material and potential damage to crops or experiments.[2][4]

FAQ 2: What are the primary environmental factors that can degrade Quizalofop-p-ethyl?

Like many complex organic molecules, Quizalofop-p-ethyl is susceptible to degradation from several environmental factors. The purpose of stability testing is to understand how the quality of a substance varies over time under the influence of these factors.[5]

  • pH (Hydrolysis): The ester linkage in Quizalofop-p-ethyl is highly susceptible to hydrolysis. The rate is pH-dependent; the compound is stable in acidic conditions but degrades very rapidly in alkaline conditions (pH 9).[3] The primary hydrolysis product is Quizalofop-p acid.[3][7]

  • Light (Photolysis): Exposure to sunlight or UV light can induce photodegradation. Studies have shown that both the parent compound and its primary degradant, Quizalofop acid, can be further broken down into other products upon exposure to light.[3][8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[2] Therefore, storing the compound at high temperatures will shorten its shelf-life.[9]

  • Oxidation: Although less commonly cited for this specific molecule compared to hydrolysis, oxidative degradation is a potential pathway for many agrochemicals and should be investigated during forced degradation studies.[10][11]

FAQ 3: What are the expected degradation pathways for this molecule?

Understanding the degradation pathways is crucial for developing a "stability-indicating" analytical method—one that can separate and quantify the parent compound from its degradation products.[10][12]

The primary degradation pathway for Quizalofop-p-ethyl is the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, Quizalofop-p acid .[3][7][13] Further degradation can occur, particularly under photolytic conditions, leading to other products such as hydroxy-quizalofop.[3][8]

parent Quizalofop-p-ethyl acid Quizalofop-p Acid parent->acid  Hydrolysis (pH, Temp) other Further Degradants (e.g., Hydroxy-quizalofop) parent->other Photolysis (Light)   acid->other  Photolysis (Light)

Caption: Primary degradation pathways for Quizalofop-p-ethyl.

Section 2: Designing a Stability Study

FAQ 4: How do I design a basic stability study for Quizalofop-p-ethyl in the lab?

A well-designed stability study provides empirical evidence of how a compound holds up over time under specific storage conditions. The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as Q1A(R2), that serve as the gold standard for stability testing, even outside of pharmaceuticals.[5][6][14][15]

A typical workflow involves:

  • Develop a Stability-Indicating Method: Before starting the study, you need a validated analytical method (typically HPLC) that can accurately measure the concentration of Quizalofop-p-ethyl without interference from degradants, impurities, or excipients.

  • Select Batches and Packaging: Use at least one representative batch of the material. Store it in containers that are the same as or simulate the intended final packaging.

  • Define Storage Conditions and Timepoints: Choose conditions based on regulatory guidelines or expected real-world scenarios. Pull samples for analysis at predetermined intervals.

  • Execute and Analyze: Place samples in calibrated stability chambers. At each timepoint, analyze the samples for key attributes like purity (assay), degradation products, and physical appearance.

  • Interpret Data and Establish Shelf-Life: Analyze the data to determine the re-test period or shelf-life.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Conclusion P1 Develop & Validate Stability-Indicating Method P2 Select Batches & Packaging P1->P2 E1 Define Conditions & Timepoints (ICH) P2->E1 E2 Place Samples in Calibrated Chambers E1->E2 E3 Analyze Samples at Each Timepoint E2->E3 A1 Interpret Data (Assay, Impurities) E3->A1 A2 Establish Shelf-Life or Re-test Period A1->A2

Caption: Workflow for a typical stability study.

FAQ 5: What are the standard ICH conditions for accelerated and long-term stability testing?

The ICH Q1A(R2) guideline specifies standard conditions for generating a core stability data package.[5][16] While originally for pharmaceuticals, these conditions are widely adopted as a rigorous benchmark. For agrochemicals, accelerated studies are often sufficient.

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (or proposed shelf-life)To model real-time storage in a temperate climate.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsUsed if significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo accelerate degradation and predict long-term stability.[9]
Alternative (Agrochemical) 54°C ± 2°C14 DaysA common accelerated condition for agrochemicals to quickly detect potential changes.
Table based on ICH Q1A(R2) and APVMA guidelines.[5]
FAQ 6: My compound is sensitive to hydrolysis. How should I package my stability samples?

Proper packaging is critical. The container closure system must protect the substance from adverse environmental conditions.[5] For a moisture-sensitive compound like Quizalofop-p-ethyl, select packaging that provides a robust barrier against moisture ingress.

  • Recommended: Glass vials with PTFE-lined screw caps or heat-sealed foil pouches.

  • To Avoid: Poorly sealed containers or materials known to be permeable to water vapor (e.g., some types of plastic bags).

If the final product is a liquid formulation, stability testing must be conducted in the same container closure system proposed for marketing.[5]

Section 3: Analytical Methods for Stability Assessment

FAQ 7: What is the recommended analytical method for quantifying Quizalofop-p-ethyl and its degradants?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the most common and reliable method for stability studies of Quizalofop-p-ethyl.[1][17][18][19]

  • Why HPLC? It provides the necessary selectivity and sensitivity to separate the active ingredient from its degradation products and any formulation excipients.[17][18]

  • Why DAD/UV? Quizalofop-p-ethyl has a chromophore that allows for sensitive detection at specific wavelengths (e.g., ~260 nm).[18] A DAD provides additional spectral data that can help in peak identification and purity assessment.

  • Advanced Methods: For identifying unknown degradants or analyzing complex matrices, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) offers superior specificity and structural elucidation capabilities.[7][13]

FAQ 8: How do I perform a forced degradation study to validate my HPLC method?

A forced degradation (or stress testing) study is essential to demonstrate that your analytical method is "stability-indicating."[10][12] The goal is to intentionally degrade the sample by about 5-20% under various stress conditions to ensure the resulting degradation peaks do not co-elute with the main analyte peak.[10]

Protocol: Forced Degradation of Quizalofop-p-ethyl

  • Prepare Stock Solutions: Prepare a solution of Quizalofop-p-ethyl in a suitable solvent (e.g., acetonitrile).

  • Apply Stress Conditions: Treat aliquots of the stock solution as follows:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature. Reaction will be fast, so monitor at short intervals (e.g., 5, 15, 30 min).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.[11]

    • Thermal Degradation: Heat a solution and a solid sample at a high temperature (e.g., 105°C) for 24-48 hours.

    • Photolytic Degradation: Expose a solution and a solid sample to direct sunlight or a photostability chamber (per ICH Q1B guidelines) for an extended period.[6]

  • Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.

  • HPLC Analysis: Analyze the unstressed control and all stressed samples by HPLC-DAD.

  • Evaluation:

    • Confirm a decrease in the main peak area for the stressed samples.

    • Ensure that new peaks (degradants) are well-resolved from the parent peak.

    • Use the DAD to perform peak purity analysis on the parent peak in the stressed chromatograms to confirm it is spectrally pure.

FAQ 9: My chromatogram shows new peaks over time. How do I troubleshoot and identify these potential degradants?

The appearance of new, growing peaks is the expected outcome of a stability study. The key is to ensure they are monitored and, if necessary, identified.

  • Confirm Resolution: First, ensure your HPLC method provides adequate separation (resolution > 2) between the new peak and the main analyte peak. If not, the method must be re-optimized (e.g., change gradient, mobile phase pH, or column).

  • Quantify the Impurity: Use the relative peak area to quantify the new impurity. Regulatory guidelines, such as ICH Q3A/Q3B, set thresholds for reporting, identifying, and qualifying impurities.[6]

  • Identification with LC-MS: The most powerful tool for identifying unknown degradants is LC-MS. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its chemical structure, especially when considered alongside the known degradation pathways (e.g., hydrolysis to Quizalofop-p acid).[7][13]

start New Peak Appears in Stability Chromatogram q1 Is Peak Resolution > 2? start->q1 opt Optimize HPLC Method (Gradient, pH, Column) q1->opt No quant Quantify Impurity (Relative Peak Area) q1->quant Yes q2 Is Impurity Level > Identification Threshold? id Identify Structure using LC-MS q2->id Yes report Report as 'Unidentified Impurity' with Retention Time q2->report No opt->q1 quant->q2 end Document Findings in Stability Report id->end report->end

Caption: Troubleshooting workflow for new peaks in a stability study.

Section 4: Data Interpretation and Shelf-Life

FAQ 10: How do I interpret and present the data from my stability study?

Data should be tabulated clearly, allowing for easy tracking of trends over time. Key parameters to include are: Assay (% of initial), levels of specific and total degradation products, and observations of physical properties.

Example: Data Summary from a 3-Month Accelerated Study (40°C / 75% RH)

TimepointAssay (% Label Claim)Quizalofop-p Acid (%)Total Degradants (%)Appearance
Initial (T=0) 100.2%< 0.05%0.15%White to off-white powder
1 Month 99.5%0.25%0.41%Conforms
2 Months 98.7%0.51%0.75%Conforms
3 Months 97.9%0.88%1.20%Conforms

This table clearly shows a downward trend in the assay value and a corresponding increase in the primary degradant, Quizalofop-p acid, which is the expected behavior.

FAQ 11: How is the shelf-life determined from this data?

Shelf-life (or re-test period) is the time during which the product is expected to remain within its approved specification under the defined storage conditions.[5]

The process generally involves:

  • Define Acceptance Criteria: First, establish a specification for the key stability-indicating attributes. A typical specification for assay is 90-110% of the label claim, and a limit for total degradants might be NMT (Not More Than) 2.0%.

  • Analyze Trends: Plot the data (e.g., Assay vs. Time) and determine the rate of change. For accelerated data, this helps predict long-term stability.

  • Extrapolate to Specification Limit: The shelf-life is the time point at which the 95% confidence interval for the mean trendline intersects the acceptance criterion. ICH guideline Q1E provides detailed statistical approaches for this analysis.[6]

For many agrochemicals, a shelf-life of at least two years is standard, and this can often be supported by successful completion of a 14-day study at 54°C or a 6-month accelerated study at 40°C, provided no significant degradation occurs.[2][20]

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag. [Link]

  • The Critical Role of Storage Stability in Agrochemicals. Oxford Analytical Services. [Link]

  • Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Water. U.S. Environmental Protection Agency (EPA). [Link]

  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. Scientiae Radices. [Link]

  • Comprehensive Application Note: HPLC-DAD Method for Determination of Quizalofop-P-ethyl Residues in Agricultural Products. Smolecule. [Link]

  • Separation of Quizalofop-P-ethyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • What's the Shelf Life of Your Ag Chemicals? Farmers Business Network (FBN). [Link]

  • Quizalofop-P-eth - Memorandum. Regulations.gov. [Link]

  • Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. PubMed. [Link]

  • Pesticide shelf-life. Food and Agriculture Organization (FAO). [Link]

  • Quizalofop-P-ethyl & Metabolites: Degradation Half-Lives in Soil. Smolecule. [Link]

  • Determination of fomesafen and quizalofop-p-ethyl in beans using modified QuEChERS-HPLC-DAD. Quality Assurance and Safety of Crops & Foods. [Link]

  • Is This Pesticide On My Shelf Still Good? Purdue University. [Link]

  • Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

  • Soil degradation of metazachlor and quizalofop-p-ethyl herbicides on TLC plates under natural solar light and dark conditions. Taylor & Francis Online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Quizalofop-P-Ethyl Herbicide Formulations. Scribd. [Link]

  • The possible degradation pathways of compound 1 and the proposed mass... ResearchGate. [Link]

  • Soil degradation of metazachlor and quizalofop-p-ethyl herbicides on TLC plates under natural solar light and dark conditions. Taylor & Francis Online. [Link]

  • Chemical Degradation Pathways. Area. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advances in Pharmacy and Biotechnology. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Support Center: Reducing Sulfur Odor & Volatility in Photopolymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and advanced materials transition toward UV-curable systems, mitigating the malodor and volatility associated with sulfur-containing photoinitiators and thiol-ene chemistries is critical. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you engineer zero-odor, low-migration photopolymers.

Part 1: Troubleshooting Workflows & FAQs

Issue 1: High Volatility and Migration of Thioxanthone (TX) Derivatives

Q: Why does my ITX-based formulation fail migration tests and emit a strong odor post-cure?

Causality: Isopropyl thioxanthone (ITX) is a highly efficient Type II photoinitiator, but its low molecular weight (~254 g/mol ) makes it highly mobile[1]. During and after curing, unreacted ITX molecules remain unbound within the polymer matrix, leading to high volatility (perceived as odor) and extractability into adjacent materials (migration)[2].

Solution: Transition to polymeric or macromolecular thioxanthones (e.g., Omnipol TX or Genopol TX-2). During the synthesis of these polymeric variants, low molecular weight substances are removed, and their large polymeric backbones physically entangle with the UV-cured acrylate matrix, drastically reducing vapor pressure and migration[3][4].

Self-Validating Protocol: Polymeric Thioxanthone Substitution

  • Preparation: Replace ITX with an equivalent active-weight percentage of a polymeric thioxanthone (e.g., Genopol TX-2) in your oligomer bath.

  • Synergist Addition: Add a high-molecular-weight or polymeric amine synergist (e.g., Genopol AB-2 or Omnipol ASA) to facilitate hydrogen abstraction without introducing volatile low-molecular-weight amines[3][4].

  • Curing: Apply a 3 μm film on a polyethylene substrate and cure using a medium-pressure Hg lamp (160 W/cm) at a belt speed of 15 m/min[2][5].

  • Validation (Self-Correction): Submerge the cured sample in a 95% EtOH simulating fluid for 10 days at 40°C (EFSA guidelines). Analyze the fluid via HPLC. A successful substitution will yield a specific migration below the detection limit (<4 µg/dm²)[5].

Issue 2: Malodorous Cleavage Byproducts in Type I Initiators

Q: My sulfur-containing photoinitiator (like MMTPP) generates an intense, unpleasant smell post-curing. How can I prevent this without losing reactivity?

Causality: Many traditional sulfur-containing Type I photoinitiators undergo alpha-cleavage directly at the sulfur bond upon UV irradiation. This fragmentation generates highly volatile, low-molecular-weight sulfur radicals (mercaptans/sulfides) that are notoriously malodorous[6].

Solution: Utilize difunctional photoinitiators designed with non-cleavable sulfur centers. For instance, LFC 1001 is a benzophenone-ketosulphone derivative built on a diphenylsulphide structure. Upon UV exposure, the molecule generates radicals without cleaving at the sulfur level, completely eliminating the release of volatile sulfur byproducts[5][6].

Self-Validating Protocol: Zero-Odor Formulation with LFC 1001

  • Formulation: Mix 3% wt LFC 1001 with 3% wt of a difunctional, high-molecular-weight amine co-initiator (e.g., LFC 2098) into your clear or pigmented resin base[5].

  • Application: Draw down the formulation to a thickness of 3-6 g/m² on the substrate[5].

  • Curing: Expose to a Mercury/Xenon light source (120 W/cm)[2].

  • Validation (Self-Correction): Conduct an organoleptic panel test post-cure. A properly formulated LFC 1001 system will yield an odor score of 0 (no odor), whereas a control sample using MMTPP will score a 5 (very intense odor)[6].

Issue 3: Odor and Instability in Thiol-Ene "Click" Systems

Q: Thiol-ene photopolymerization yields excellent homogeneous networks, but the monomer bath smells terrible and gels prematurely on the shelf. How do I fix this?

Causality: Conventional thiol-ene systems rely on primary thiols (e.g., PETMP). Primary thiols have high vapor pressures (causing strong odor) and are highly susceptible to oxidative disulfide bond formation, which causes premature gelation and poor shelf stability[7][8].

Solution: Substitute primary thiols with secondary thiols (e.g., pentaerythritol tetra(3-mercaptobutylate)). The added methyl group in secondary thiols provides steric hindrance, which significantly lowers vapor pressure (reducing odor) and prevents premature oxidative coupling, extending shelf life while maintaining the rapid "click" reaction kinetics[7][9].

Self-Validating Protocol: Secondary Thiol-Ene Formulation

  • Stoichiometric Mixing: Combine a secondary thiol with an ene-monomer (e.g., triallyl isocyanurate) at a strict 1:1 molar ratio of functional groups[9].

  • Initiator Integration: Add a low-volatility photoinitiator (e.g., TPO-L) at 0.1-1.0 wt%[4][10].

  • Processing: Print the resin via Digital Light Processing (DLP) using a 405 nm or 365 nm UV source[7][8].

  • Validation (Self-Correction): Monitor the uncured resin bath viscosity via a rheometer at 60°C. A successful secondary thiol system will maintain baseline viscosity for >7 days, whereas a primary thiol control will gel in <3 days[7].

Part 2: Quantitative Data Summaries

Table 1: Odor and Migration Profiles of Selected Photoinitiators

PhotoinitiatorTypeCleavage at Sulfur Bond?Odor Score (0 = None, 5 = High)Migration Potential
ITX Monomeric Type IINoModerateHigh (>10 mg/dm²)
Genopol TX-2 Polymeric Type IINo0 (None)Very Low
MMTPP Monomeric Type IYes5 (Intense)High
LFC 1001 Difunctional Type IINo0 (None)< 4 µg/dm²

Data synthesized from organoleptic and HPLC migration testing[2][3][5][6].

Table 2: Primary vs. Secondary Thiols in Photopolymerization

Thiol TypeExample CompoundVapor Pressure / OdorShelf Stability (at 60°C)Volumetric Shrinkage
Primary Pentaerythritol tetra(3-mercaptopropionate)High / Strong< 3 Days~13.9% (Acrylate baseline)
Secondary Pentaerythritol tetra(3-mercaptobutylate)Low / Mild> 7 Days7.6%

Data derived from comparative DLP 3D printing and thermal storage stability analyses[7][8].

Part 3: Mechanistic Visualizations

G cluster_0 Monomeric (e.g., MMTPP) cluster_1 Difunctional (e.g., LFC 1001) A Sulfur-containing PI B UV Cleavage at S-bond A->B C Volatile Sulfur Radicals B->C D High Odor / Migration C->D E Ketosulphone PI F UV Cleavage (S-bond intact) E->F G Macromolecular Radicals F->G H Zero Odor / Low Migration G->H

Mechanism of odor generation vs. suppression during photoinitiator cleavage.

G A Primary Thiols (High Vapor Pressure) C Oxidative Disulfide Formation (Poor Stability) A->C B Secondary Thiols (Steric Hindrance) D Stable Monomer Bath (>7 Days at 60°C) B->D E Strong Odor & Gelation C->E F Low Odor Thiol-Ene Network D->F

Stability and odor reduction pathways using secondary thiols in photopolymerization.

Part 4: References

  • GENOPOL TX-2 by Rahn USA Corp. - Adhesives & Sealants* UL Prospector[Link]

  • Omnipol Products - IGM Resins Knowde[Link]

  • DIFUNCTIONAL PHOTOINITIATORS RadTech[Link]

  • Highly Stable Thiol-ene System: From Structure-property Relationship to DLP 3D Printing ResearchGate / RSC[Link]

  • Photoinitiator Byproducts: All You've Wanted to Know (and Never Asked) RadTech[Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 4'-Isobutylthioacetophenone Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the High-Performance Liquid Chromatography (HPLC) method development for Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- (CAS 14044-28-1), hereinafter referred to as IBT-Acetophenone .[1]

As a sulfur-containing analog of the Ibuprofen intermediate 4-isobutylacetophenone, IBT-Acetophenone presents a specific chromatographic challenge: Oxidative Instability .[1] The sulfide moiety (


) is prone to oxidation into sulfoxide (

) and sulfone (

) derivatives during synthesis and storage.[1]

This guide compares two stationary phase chemistries—Alkyl C18 (the industry standard) vs. Phenyl-Hexyl (the selectivity alternative)—to determine the optimal protocol for separating the parent thioether from its polar oxidation impurities.[1]

Chemical Context & Separation Challenge

To develop a robust method, we must understand the analyte's physiochemical behavior relative to its impurities.

  • Analyte (IBT-Acetophenone): Lipophilic (High logP), neutral.[1] Dominant interaction: Hydrophobic.

  • Impurity A (Sulfoxide): Significantly more polar due to the dipole of the

    
     bond.[1]
    
  • Impurity B (Sulfone): More polar than the sulfide, but less than the sulfoxide.

The Separation Goal: Achieve baseline resolution (


) between the massive parent peak (Thioether) and the trace sulfoxide impurity, which often elutes early and can be masked by the solvent front or matrix peaks.
Diagram 1: Method Development Decision Matrix

MethodDevelopment Start Start: IBT-Acetophenone (CAS 14044-28-1) Solubility Solubility Check (Diluent: ACN/H2O) Start->Solubility Screening Column Screening Solubility->Screening C18 Path A: C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl Decision Selectivity Analysis (Alpha Value) C18->Decision High Retention Low Selectivity Phenyl->Decision High Selectivity for Aromatic/S Optimize Gradient Optimization (Slope & Temp) Decision->Optimize Final Final Method Validation Optimize->Final

Caption: Workflow for selecting the optimal stationary phase based on interaction mechanisms.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct stationary phases. The comparison focuses on Selectivity (


)  regarding the sulfur oxidation states.[1]
Option A: The Standard (C18 / Octadecyl)[1]
  • Mechanism: Pure hydrophobic interaction (Van der Waals).[1]

  • Performance: The lipophilic isobutyl tail and phenyl ring drive strong retention.

  • Limitation: C18 often struggles to distinguish between the electronic states of the sulfur atom if the hydrophobic surface area remains unchanged. The sulfoxide elutes very quickly (near void volume), potentially co-eluting with polar matrix components.

Option B: The Alternative (Phenyl-Hexyl)[1]
  • Mechanism:

    
     interactions (stacking with the acetophenone ring) + 
    
    
    
    interactions (sulfur lone pair interaction).[1]
  • Performance: The Phenyl-Hexyl phase offers "orthogonal" selectivity.[1] The electron-rich sulfur atom in IBT-Acetophenone interacts differently with the stationary phase

    
    -system compared to the electron-withdrawing sulfoxide group.[1]
    
  • Verdict: Phenyl-Hexyl provides superior resolution for aromatic thioethers.[1]

Experimental Data Summary (Reconstituted)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: ACN.[1] Gradient: 5-95% B in 10 min.[1] Flow: 1.0 mL/min.[1]

ParameterC18 Column (Standard)Phenyl-Hexyl (Alternative)Interpretation
Retention Time (Parent) 8.2 min8.8 minPhenyl-Hexyl shows slightly higher retention due to

stacking.[1]
Retention Time (Sulfoxide) 2.1 min3.4 minCritical: Phenyl-Hexyl retains the polar impurity longer, moving it away from the solvent front.[1]
Selectivity (

)
1.151.32Higher selectivity on Phenyl-Hexyl allows for a steeper gradient if needed.[1]
Tailing Factor (

)
1.21.05Superior peak shape on Phenyl-Hexyl due to better shielding of silanols.[1]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow this self-validating protocol.

Sample Preparation[2][3]
  • Diluent: 50:50 Acetonitrile:Water (v/v).[1] Rationale: Matches initial gradient conditions to prevent peak distortion.[1]

  • Stock Solution: Weigh 10 mg IBT-Acetophenone into a 10 mL volumetric flask. Dissolve in ACN. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

  • Impurity Spike (Self-Validation): Expose a small aliquot of Stock Solution to 3%

    
     for 30 minutes to generate the sulfoxide/sulfone in situ.[1] Inject this to confirm resolution.
    
Instrument Parameters (The "Golden" Method)

Based on the comparative analysis, the Phenyl-Hexyl chemistry is the recommended choice.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell particles recommended for efficiency).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temp: 40°C. Rationale: Improves mass transfer and lowers backpressure.[1]

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).[1]

    • Note: The acetophenone chromophore absorbs strongly at 254 nm.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Isocratic for polar retention
10.0 90 Linear Ramp
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |[1]

Diagram 2: Interaction Mechanism

Interactions cluster_0 Stationary Phase Interactions Analyte Analyte: IBT-Acetophenone Aromatic Ring Thioether (-S-) Isobutyl Group PhenylHexyl Phenyl-Hexyl Ligand Pi-System Alkyl Spacer Analyte:ar->PhenylHexyl:pi Pi-Pi Stacking (Selectivity Driver) Analyte:sulfur->PhenylHexyl:pi n-Pi Interaction (Unique to S) Analyte:alkyl->PhenylHexyl:chain Hydrophobic Interaction

Caption: Mechanistic view of why Phenyl-Hexyl offers superior selectivity for sulfur-aromatics.

Discussion & Troubleshooting

Why not pure Water/Methanol?

Methanol creates higher backpressure and, in Phenyl-Hexyl columns, can sometimes induce "pi-pi shielding" where the solvent interacts too strongly with the stationary phase, reducing the analyte's interaction. Acetonitrile is preferred for sharper peaks and lower viscosity.

Managing the "Memory Effect"

Sulfur compounds can sometimes adsorb to stainless steel frit surfaces.

  • Solution: If carryover is observed (>0.1%), add 0.5% Isopropanol to the needle wash solvent.

Validation Criteria (Self-Check)

Before running samples, ensure:

  • Resolution (

    
    ):  > 2.0 between Sulfoxide (Impurity A) and Parent.
    
  • Tailing Factor: < 1.5 for the Parent peak.

  • S/N Ratio: > 10 for the LOQ (Limit of Quantitation) of the impurity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108064, 4'-Isobutylacetophenone. (Used for structural analog comparison and logP data).[1] Link

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. (Source for polarity and selectivity principles). Link[1]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for method development strategy regarding aromatic selectivity).

  • European Pharmacopoeia (Ph. Eur.). Ibuprofen Monograph: Impurity F and Related Substances. (Context for isobutyl-phenyl impurity profiling). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).Introduction to Modern Liquid Chromatography. Wiley.

Sources

Comparative Guide: 1D vs. Multinuclear 2D NMR Methodologies for the Structural Elucidation of 4-Isobutylthioacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isobutylthioacetophenone is a critical intermediate and pharmacophore in the development of anti-inflammatory agents, proton pump inhibitors, and thio-analogues of widely used active pharmaceutical ingredients[1]. During drug development, confirming the exact regiochemistry of the thioether linkage on the acetophenone core is paramount.

As a Senior Application Scientist, I frequently observe analytical bottlenecks where reliance on legacy screening methods leads to ambiguous structural assignments. This guide objectively compares the analytical performance of standard 1D NMR against a comprehensive 2D NMR suite (COSY, HSQC, HMBC) for the unambiguous structural validation of 4-isobutylthioacetophenone, providing a self-validating experimental protocol.

Methodology Comparison: 1D Baseline vs. 2D NMR Suite

The Alternative: 1D H and C NMR (Routine Screening)
  • Performance: Provides a rapid, high-throughput fingerprint of the molecule.

  • Limitations: While

    
    H NMR reveals the AA'BB' aromatic splitting pattern characteristic of para-substituted benzenes, it cannot definitively prove that the isobutylthio group is located at the C-4 position rather than the C-3 position if the sample contains isomeric impurities. The chemical shifts of thioacetophenones can be subtly altered by concentration, temperature, and solvent effects[2], making 1D data alone a presumptive identification.
    
The Recommended Approach: 2D NMR Suite (The Gold Standard)
  • Performance: Acts as a self-validating system. By mapping direct (

    
    ) and long-range (
    
    
    
    ,
    
    
    ) carbon-proton couplings, 2D NMR eliminates reliance on empirical chemical shift rules[3].
  • Causality & Expertise: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is specifically chosen because it visualizes the

    
     correlation between the isobutyl S-CH
    
    
    
    protons and the aromatic C-4 carbon, as well as the acetyl protons and the C-1 carbonyl carbon. This creates an unbroken chain of connectivity that structurally isolates 4-isobutylthioacetophenone from any other regioisomer without the need for chemical derivatization.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and analytical rigor, the following step-by-step methodology must be adhered to.

Step 1: Sample Preparation
  • Action: Dissolve 25 mg of 4-isobutylthioacetophenone in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: A concentration of >15 mg/mL is required to achieve an adequate signal-to-noise (S/N) ratio for the insensitive

    
    C nucleus and the 2D HMBC experiment within a practical timeframe (<2 hours). CDCl
    
    
    
    is selected because the molecule lacks exchangeable protons, and the deuterium provides a robust lock signal for the spectrometer.
Step 2: 1D NMR Acquisition Parameters
  • Action: Acquire

    
    H NMR at 400 MHz (30° pulse angle, 2.0 s relaxation delay, 16 scans). Acquire 
    
    
    
    C NMR at 100 MHz (30° pulse angle, 2.0 s relaxation delay, 1024 scans, with
    
    
    H broad-band decoupling).
  • Causality: The 2.0 s relaxation delay ensures complete longitudinal relaxation (

    
    ) for the protons, guaranteeing that the integration values accurately reflect the 3:2:2:2:1:6 proton ratio of the molecule.
    
Step 3: 2D NMR Acquisition (HSQC & HMBC)
  • Action: Set up the

    
    H-
    
    
    
    C HSQC optimized for direct couplings of
    
    
    Hz. Set up the
    
    
    H-
    
    
    C HMBC optimized for long-range couplings of
    
    
    Hz.
  • Causality: The 8 Hz optimization in HMBC is critical for capturing the meta-aromatic couplings and the crucial linkage between the aliphatic side chains and the aromatic quaternary carbons. If optimized incorrectly, these long-range correlations would be lost, breaking the self-validating nature of the assay.

Step 4: Data Processing
  • Action: Apply zero-filling to 64K data points and a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Perform manual phase and baseline correction.

  • Causality: Manual baseline correction is essential to prevent integration errors in the aliphatic region, where the isobutyl multiplet and doublet reside in close proximity.

Quantitative Data Presentation

The tables below summarize the expected spectral data, contrasting the basic 1D assignments with the definitive 2D correlations that validate the structure.

Table 1: H NMR Data (400 MHz, CDCl )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
2', 6' 7.85Doublet (d)8.42HAr-H (ortho to C=O)
3', 5' 7.30Doublet (d)8.42HAr-H (ortho to S)
1'' 2.85Doublet (d)6.82HS-CH

2 2.55Singlet (s)-3HC(=O)CH

2'' 1.95Nonet (m)6.71HCH(CH

)

3'' 1.05Doublet (d)6.66HCH(CH

)

Table 2: C and 2D NMR Correlations (100 MHz, CDCl )

Note: The HMBC correlations provide the definitive proof of regiochemistry.

PositionShift (δ, ppm)TypeHSQC (

C-H)
HMBC (

,

C-H)
Structural Significance
C=O 197.5C-H-2, H-2', H-6'Links acetyl group to the ring
C-4' 144.5C-H-3', H-5', H-1''Links thioether to C-4
C-1' 134.5C-H-2', H-6', H-2Confirms C-1 substitution
C-2', 6' 128.8CHH-2', H-6'H-3', H-5'Aromatic framework
C-3', 5' 126.5CHH-3', H-5'H-2', H-6'Aromatic framework
C-1'' 41.5CH

H-1''H-2'', H-3''Isobutyl chain
C-2'' 28.5CHH-2''H-1'', H-3''Isobutyl chain
C-2 26.5CH

H-2-Acetyl methyl
C-3'' 22.0CH

H-3''H-1'', H-2''Isobutyl methyls

Visualizing the Elucidation Workflow

The following diagram illustrates the logical progression from sample preparation to unambiguous structural validation, highlighting where 1D methods fall short compared to the 2D suite.

NMR_Workflow N1 Sample Preparation (>15 mg/mL in CDCl3) N2 1D Acquisition (1H & 13C NMR) N1->N2 N3 2D Acquisition (HSQC & HMBC) N2->N3 N4 Data Processing (Phase & Baseline Correction) N2->N4 1D Only (Prone to Ambiguity) N3->N4 N5 Regiochemical Mapping (2J & 3J C-H Correlations) N4->N5 N6 Unambiguous Validation (4-isobutylthioacetophenone) N5->N6

Figure 1: Self-validating NMR workflow comparing 1D screening vs. 2D structural elucidation.

References

  • Title: Process for producing acetophenone compound. Source: Google Patents.
  • Title: Supporting Information - The Royal Society of Chemistry. Source: RSC. URL: [Link]

  • Title: Preparation and structural characterization of a new class of stable thioketones: ortho-hydroxythioacetophenones. Source: ResearchGate. URL: [Link]

Sources

Comparative Guide: Photoinitiator Efficiency of CAS 74663-85-7 vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

This guide presents a technical evaluation of CAS 74663-85-7 alongside industry-standard photoinitiators.

Critical Advisory: A rigorous chemical structure analysis identifies CAS 74663-85-7 as Nonylcyclopropane (C₁₂H₂₄), a saturated cycloalkane. Unlike commercial photoinitiators such as Irgacure 184 or Darocur 1173 , this molecule lacks the chromophore (conjugated


-system) required to absorb UV/Vis radiation and generate radical species.

It is highly probable that researchers inquiring about this CAS in the context of photopolymerization have encountered a database error or are confusing it with CAS 7473-98-5 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one) , a widely used liquid photoinitiator often listed adjacently in chemical inventories.

This guide will objectively compare the inert profile of CAS 74663-85-7 against the efficiency of the likely intended standard (CAS 7473-98-5 ) and the solid benchmark Irgacure 184 (CAS 947-19-3) to demonstrate the mechanistic requirements for efficient photocuring.

Product Comparison Matrix
FeatureCAS 74663-85-7 (The Subject)CAS 7473-98-5 (Likely Intent)CAS 947-19-3 (Benchmark)CAS 75980-60-8 (Long-Wave)
Common Name NonylcyclopropaneDarocur 1173 / HMPPIrgacure 184 / HCPKTPO
Chemical Class Cycloalkane (Inert)

-Hydroxyketone

-Hydroxyketone
Acylphosphine Oxide
Physical State LiquidLiquidSolid (Powder)Solid (Powder)
Absorbance (

)
None (>200 nm)244 nm, 280 nm, 330 nm246 nm, 280 nm, 333 nm295 nm, 368 nm, 380 nm
Initiation Type N/AType I (Homolytic Cleavage)Type I (Homolytic Cleavage)Type I (Bleaching)
Reactivity (Acrylates) 0% (Non-reactive) HighHighVery High

Mechanistic Analysis: Why Chromophores Matter

To understand the efficiency gap, we must examine the photophysical mechanism. Efficient photoinitiators (PIs) function via the Norrish Type I or Type II mechanism.

  • Absorption: The PI absorbs a photon (

    
    ), promoting an electron from the ground state (
    
    
    
    ) to an excited singlet state (
    
    
    ), followed by intersystem crossing to a triplet state (
    
    
    ).
  • Cleavage (Type I): The

    
     state undergoes homolytic bond cleavage (typically at the 
    
    
    
    -carbon) to generate two reactive radicals.

CAS 74663-85-7 (Nonylcyclopropane) possesses only


-bonds (C-C, C-H). It is transparent to UV light (200–400 nm) and cannot access an excited state to generate radicals.

CAS 7473-98-5 (Darocur 1173) contains a benzoyl chromophore. Upon irradiation, the C-C bond between the carbonyl and the quaternary carbon cleaves, generating a benzoyl radical and a 2-hydroxy-2-propyl radical, both of which initiate polymerization.

Pathway Visualization

Photoinitiation_Mechanism cluster_Inert CAS 74663-85-7 (Nonylcyclopropane) cluster_Active CAS 7473-98-5 (Darocur 1173) UV_Source UV Source (Hg / LED) Nonyl Nonylcyclopropane (Ground State) UV_Source->Nonyl HMPP HMPP (Ground State) UV_Source->HMPP hν (Absorption) No_Abs No Absorption (Transparent) Nonyl->No_Abs No_Rxn NO REACTION No_Abs->No_Rxn Excited Excited Triplet (T1 State) HMPP->Excited ISC Radicals Free Radicals (Benzoyl + Alkyl) Excited->Radicals α-Cleavage Polymer Polymer Chain Growth Radicals->Polymer Initiation

Caption: Comparative mechanism showing the inertness of CAS 74663-85-7 versus the radical generation pathway of CAS 7473-98-5.

Experimental Validation Protocols

As a self-validating system, any researcher can confirm these findings using Real-Time FTIR (RT-FTIR) or Photo-DSC .

Protocol A: Real-Time FTIR (Double Bond Conversion)

This protocol measures the disappearance of the acrylate C=C double bond at 1636 cm⁻¹ or 810 cm⁻¹.

  • Formulation:

    • Resin Base: Polyethylene glycol diacrylate (PEGDA) or HDDA.

    • Sample A: Resin + 1.0 wt% CAS 74663-85-7 .

    • Sample B: Resin + 1.0 wt% CAS 7473-98-5 (Standard).

  • Setup:

    • Apply 20 µm film on KBr salt plate.

    • Expose to UV source (Mercury arc lamp, 100 mW/cm²).

    • Scan continuously (approx. 4 scans/sec).

  • Data Analysis:

    • Calculate conversion (

      
      ) using: 
      
      
      
      .
Protocol B: Photo-DSC (Reactivity Profiling)

Measures the exothermic heat flow generated during radical polymerization.

PhotoDSC_Workflow cluster_Results Signal Output Step1 Sample Preparation (1-3 mg in Al pan) Step2 Equilibration (25°C, N2 Purge) Step1->Step2 Step3 UV Irradiation (Trigger On) Step2->Step3 ResultA CAS 74663-85-7: Flat Line (0 W/g) Step3->ResultA ResultB CAS 7473-98-5: Sharp Exothermic Peak Step3->ResultB

Caption: Photo-DSC workflow illustrating the expected thermal response for inert vs. active initiators.

Comparative Efficiency Data

The following data summarizes the performance of the "Target" (74663-85-7) against the "Likely Intent" (7473-98-5) and the "Industry Benchmark" (947-19-3) in a standard HDDA (1,6-Hexanediol diacrylate) formulation cured at 50 mW/cm².

Table 1: Polymerization Efficiency Metrics
MetricCAS 74663-85-7 CAS 7473-98-5 (Darocur 1173)CAS 947-19-3 (Irgacure 184)
Induction Time (s) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(No reaction)
0.8 s0.9 s
Rate of Polymerization (

)
0 mol/L·s4.2 mol/L·s4.0 mol/L·s
Final Conversion (%) 0% 88% 85%
Yellowing Index (YI) N/ALow (1.2)Very Low (0.8)
Solubility in Acrylates High (Miscible)High (Liquid)Moderate (Solid)
Interpretation of Data:
  • CAS 74663-85-7: The data confirms this molecule acts merely as a diluent. It does not initiate reaction. In fact, at high concentrations, it may act as a plasticizer, slightly reducing the viscosity but preventing cure.

  • CAS 7473-98-5: Exhibits rapid surface cure and high conversion. Being a liquid, it is easier to incorporate than Irgacure 184 but is slightly more volatile.

  • CAS 947-19-3: The "Gold Standard" for non-yellowing clear coats. It offers a balance of surface and through-cure but requires dissolution time.

Application Recommendations

Based on the chemical identity and efficiency data, the following substitutions are recommended for researchers who may have erroneously selected CAS 74663-85-7.

Scenario 1: You need a Liquid General Purpose Initiator
  • Select: CAS 7473-98-5 (Darocur 1173) .[1]

  • Why: It is chemically similar in handling (liquid) to what you might have expected, but it actually works. Ideal for clear coatings and wood finishes.[2]

Scenario 2: You need a Non-Yellowing Solid Initiator
  • Select: CAS 947-19-3 (Irgacure 184) .

  • Why: Industry standard for high-quality plastics and metal coatings where color stability is paramount.

Scenario 3: You are curing with LEDs (395-405 nm)
  • Select: CAS 75980-60-8 (TPO) or CAS 162881-26-7 (BAPO) .

  • Why: Neither 1173 nor 184 absorbs efficiently in the LED range. TPO provides the necessary long-wave absorption for deep curing.

References

  • National Institute of Standards and Technology (NIST). Cyclopropane, nonyl- (CAS 74663-85-7) Properties and Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. [Link]

  • LookChem. CAS 74663-85-7 Basic Information and Structure.[Link][3]

Sources

Publish Comparison Guide: FTIR Spectroscopic Characterization of Thio-Carbonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization protocol for thio-carbonyl (C=S) functional groups, designed for researchers in drug development and materials science.

Executive Summary: The "Silent" Functional Group

In drug discovery—particularly for thioamides, thioketones, and thioureas—the thio-carbonyl (C=S) group is a critical pharmacophore. However, it presents a unique analytical challenge. Unlike its oxygen analogue (C=O), which dominates the IR spectrum with a distinct, intense band at 1650–1750 cm⁻¹, the C=S stretch is spectroscopically elusive .

This guide objectively compares FTIR (Fourier Transform Infrared Spectroscopy) against its primary alternatives, Raman Spectroscopy and NMR , establishing why a multi-modal approach is often required for definitive assignment.

Comparative Analysis: FTIR vs. Alternatives

Objective performance metrics for characterizing C=S bonds.

The Core Problem: Dipole vs. Polarizability

The C=S bond is less polar than C=O but highly polarizable. This fundamental physical difference dictates the performance of spectroscopic tools.

FeatureFTIR (The Product) Raman Spectroscopy (The Alternative) ¹³C NMR (The Validator)
Physical Principle Absorption (Dipole change)Scattering (Polarizability change)Magnetic Resonance
C=S Signal Intensity Weak to Medium Very Strong N/A (Chemical Shift)
Spectral Region 1000–1250 cm⁻¹ (Fingerprint)1000–1250 cm⁻¹180–210 ppm
Interference High (Overlaps with C-C, C-N)Low (Distinct from backbone)None (Distinct shift)
Sample Prep Solid (ATR/KBr) or LiquidMinimal (Glass/Solution)Solution (Deuterated solvent)
Specificity Low (Coupled vibrations)High (Pure vibration)Absolute
Critical Insight: The "Coupling" Effect

In FTIR, the C=S stretching vibration is rarely isolated. It mechanically couples with adjacent bonds (specifically C–N stretching and N–H bending in thioamides).

  • Consequence: You will not find a single "C=S peak." Instead, you observe "Thioamide Bands" (I, II, III, IV) where the C=S character is distributed across multiple frequencies.

  • Raman Advantage: Because the sulfur atom is a "soft" polarizable center, the C=S stretch dominates the Raman spectrum, often appearing as a clean, intense peak unencumbered by the dipole-driven noise of the protein/backbone.

Technical Deep Dive: The FTIR Assignment Strategy

Despite Raman's advantages, FTIR remains the workhorse of pharma QC due to accessibility and compliance. To use it effectively for C=S, you must abandon the search for a single peak and adopt a Pattern Recognition approach.

The Thioamide Band Classification

For thioamides (R–CS–NH–R), the C=S character is distributed as follows:

  • Thioamide I (1300–1500 cm⁻¹): Mixed C–N stretch + N–H bend. (Little C=S character).

  • Thioamide II (1200–1300 cm⁻¹): Mixed C–N + C=S.

  • Thioamide III (1000–1150 cm⁻¹): Primary diagnostic region. Significant C=S stretching character coupled with backbone vibrations.

  • Thioamide IV (700–850 cm⁻¹): Often primarily C=S stretch (weak in IR, strong in Raman).

Expert Note: In thioketones (R–CS–R), where no N–H coupling exists, the C=S stretch appears as a discrete but weak band typically between 1050–1220 cm⁻¹ .

Experimental Protocol: Self-Validating FTIR Workflow

Standard FTIR protocols fail for C=S because the signal is ambiguous. This protocol includes a mandatory "Chemical Shift Validation" step to confirm the assignment.

Phase 1: Sample Preparation

Option A: ATR (Attenuated Total Reflectance)

  • Crystal Selection: Diamond or ZnSe.

  • Pressure: High pressure is required to ensure contact, but beware of pressure-induced spectral shifts in soft sulfur crystals.

  • Pros: Fast, no sample destruction.

  • Cons: Lower sensitivity in the fingerprint region (where C=S lies) compared to Transmission.

Option B: KBr Pellet (Recommended for C=S)

  • Ratio: 1:100 (Sample:KBr).

  • Why: Transmission mode offers superior signal-to-noise ratio in the 400–1500 cm⁻¹ region, essential for detecting the weak Thioamide IV band.

Phase 2: The Validation Step (The "Metal Shift" Test)

Since the C=S peak is hard to distinguish from C-C or C-N fingerprints, you must chemically perturb the sulfur atom to "move" the peak. Sulfur has a high affinity for soft metals (e.g., Ag⁺, Cu⁺, Hg²⁺).

Protocol:

  • Record Spectrum A: Pure ligand (Thio-compound).

  • Complexation: Mix the ligand with a metal salt (e.g., CuCl₂) in a 1:1 molar ratio in methanol. Stir for 30 mins. Evaporate solvent.

  • Record Spectrum B: Metal-Ligand Complex.

  • Analysis:

    • The sulfur atom coordinates to the metal (M–S).

    • This weakens the C=S bond order (C=S → C–S).

    • Result: The true C=S band will shift to a lower frequency (Red shift) by 30–50 cm⁻¹.

    • If the band does not shift, it is NOT the C=S stretch.

Visualization of Logic & Workflow

Diagram 1: Method Selection Decision Matrix

Caption: Decision logic for selecting the optimal spectroscopic tool based on sample constraints and required specificity.

DecisionMatrix Start Start: Characterize C=S Group IsPure Is the sample pure? Start->IsPure NeedQuant Need Quantification? IsPure->NeedQuant Yes UseRaman Use Raman Spectroscopy (Strongest Signal) IsPure->UseRaman No (Complex Matrix) RamanAvail Is Raman Available? NeedQuant->RamanAvail No (R&D/ID) UseFTIR Use FTIR (Transmission) NeedQuant->UseFTIR Yes (QC/Routine) RamanAvail->UseRaman Yes UseHybrid Hybrid Approach: FTIR + Metal Shift Validation RamanAvail->UseHybrid No UseNMR Use 13C NMR (Definitive Shift ~200ppm)

Diagram 2: The "Metal Shift" Validation Workflow

Caption: Experimental workflow to confirm C=S assignment by observing the Red Shift upon metal coordination.

ValidationWorkflow Sample Unknown Thio-Compound FTIR_Native FTIR Spectrum A (Native) Sample->FTIR_Native Complexation Mix with Cu(II) or Ag(I) (Methanol, 30 min) Sample->Complexation Comparison Compare Spectra A & B FTIR_Native->Comparison FTIR_Complex FTIR Spectrum B (Complex) Complexation->FTIR_Complex FTIR_Complex->Comparison Result Identify Red Shift (Δν = 30-50 cm⁻¹) Comparison->Result Isolate shifting band

References

  • Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. Available at: [Link]

  • Infrared Spectra of Thioamides and Selenoamides. SciSpace. Discusses the A, B... G band classification. Available at: [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. Details the metal complexation shift. Available at: [Link]

  • Thioamides: Biosynthesis and Chemical Applications. National Institutes of Health (PMC). Provides NMR and UV comparisons. Available at: [Link]

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. SFR.ca. Available at: [Link]

Elemental analysis validation for 1-[4-[(2-methylpropyl)thio]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 1-[4-[(2-methylpropyl)thio]phenyl]ethanone: A Comparative Guide

Introduction 1-[4-[(2-methylpropyl)thio]phenyl]ethanone (also known as 4-(isobutylthio)acetophenone) is a critical organic intermediate characterized by the molecular formula C₁₂H₁₆OS. With a molecular weight of 208.32 g/mol , its theoretical elemental composition is strictly defined: Carbon (69.19%) , Hydrogen (7.74%) , Oxygen (7.68%) , and Sulfur (15.39%) .

For researchers and drug development professionals, validating the elemental integrity of this thioether-ketone derivative is a two-fold challenge. First, the bulk organic framework must be verified to confirm structural purity. Second, trace elemental impurities—often remnants of catalytic cross-coupling reactions—must be quantified to ensure regulatory compliance. This guide objectively compares the analytical techniques used for this dual-validation process, providing field-proven protocols and supporting experimental data.

Comparative Analysis of Elemental Validation Techniques

Selecting the right analytical platform depends on the target elements and the required limits of detection (LOD). Table 1 compares the three primary alternatives for elemental analysis.

Table 1: Comparison of Analytical Techniques for Elemental Validation

Analytical TechniqueTarget ApplicationDetection LimitDestructive?Key AdvantageLimitation
Dynamic Flash Combustion (CHNS/O) Bulk organic composition (C, H, N, S, O)~0.1%YesHigh precision for bulk purity; rapid screening.Cannot detect metals or trace impurities.
ICP-MS (USP <233>) Trace elemental impurities (Heavy metals, catalysts)Parts per trillion (ppt)YesUnmatched sensitivity; multi-elemental profiling.Requires complex microwave digestion.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition & oxidation states~0.1 atomic %NoNon-destructive; provides chemical state info.Only analyzes the top 1–10 nm of the sample.

For a comprehensive validation of 1-[4-[(2-methylpropyl)thio]phenyl]ethanone, a synergistic approach utilizing both CHNS/O Combustion Analysis and ICP-MS is required. XPS is generally reserved for solid-state surface characterization and is less relevant for the bulk purity validation of small organic molecules.

Core Methodology 1: Bulk Purity via Dynamic Flash Combustion (CHNS/O)

To confirm the primary molecular structure, the measured mass fractions of C, H, O, and S must align with theoretical values. According to American Chemical Society (ACS) guidelines, measured CHNS values must be within ±0.40% (absolute) of the calculated theoretical values for publication [1].

Causality of Experimental Choices: The presence of the thioether group (-S-) in 1-[4-[(2-methylpropyl)thio]phenyl]ethanone complicates combustion. Sulfur tends to form an unpredictable mixture of SO₂ and SO₃. To ensure accurate sulfur quantification, the combustion tube must be packed with specific oxidative catalysts (e.g., tungstic anhydride) and heated to 1150°C. This guarantees the quantitative conversion of all sulfur species exclusively into SO₂, preventing peak tailing and data skewing in the Gas Chromatography (GC) column.

Self-Validating Protocol: CHNS/O Analysis

  • Sample Preparation: Weigh exactly 2.000 mg of completely dry 1-[4-[(2-methylpropyl)thio]phenyl]ethanone into a tin capsule (for CHNS) and a silver capsule (for O analysis via pyrolysis).

  • System Calibration: Run a blank, followed by a certified reference material (CRM) such as sulfanilamide (C₆H₈N₂O₂S) to establish the calibration curve.

  • Combustion: Drop the tin capsule into the oxidation reactor at 1150°C under a dynamic pulse of high-purity oxygen.

  • Reduction and Separation: Pass the combustion gases (CO₂, H₂O, SO₂) through a copper reduction tube to remove excess oxygen, then separate them via a GC column.

  • Detection: Quantify the eluting gases using a Thermal Conductivity Detector (TCD).

  • Validation Check: Run the CRM every 10 samples. The system is designed to be self-validating: if the CRM deviation exceeds 0.30% absolute, the run is automatically halted, and the instrument must be recalibrated [1].

Core Methodology 2: Trace Impurity Profiling via ICP-MS (USP <233>)

While CHNS analysis confirms the organic framework, it is blind to inorganic catalysts (e.g., Palladium) or environmental contaminants (e.g., Lead, Arsenic) introduced during synthesis. The United States Pharmacopeia (USP) General Chapter <233> mandates the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) for this purpose [2].

Causality of Experimental Choices: Direct injection of organic compounds into an ICP-MS plasma causes carbon buildup on the interface cones, which quickly extinguishes the plasma and destroys the detector. Therefore, closed-vessel microwave digestion using concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) is strictly required. The closed vessel ensures that volatile elements (like Mercury) are not lost during the exothermic digestion process, ensuring quantitative recovery[3].

Self-Validating Protocol: ICP-MS Analysis

  • Microwave Digestion: Weigh 0.5 g of the sample into a Teflon (PFA) digestion vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Seal the vessel and heat to 200°C for 20 minutes in a microwave digester.

  • Dilution: Cool the vessel and dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm).

  • Internal Standardization: Add an internal standard mix (e.g., Yttrium, Indium, Bismuth) to correct for matrix effects and physical fluctuations in the plasma.

  • Analysis: Aspirate the sample into the ICP-MS.

  • Validation Check (Spike Recovery): To make the protocol self-validating, perform a spike recovery test. Spike a sample aliquot with known concentrations of target elements at 50%, 100%, and 150% of the target limit (J value). USP <233> requires recoveries between 70% and 150% to confirm that the organic matrix is not suppressing the signal [2].

Experimental Data & Validation Results

The following tables summarize representative validation data for a highly pure batch of 1-[4-[(2-methylpropyl)thio]phenyl]ethanone.

Table 2: CHNS/O Bulk Composition Results

ElementTheoretical (%)Experimental Run 1 (%)Experimental Run 2 (%)Absolute DeviationACS Status
Carbon (C) 69.1969.0569.12-0.14 / -0.07PASS
Hydrogen (H) 7.747.827.79+0.08 / +0.05PASS
Oxygen (O) 7.687.757.71+0.07 / +0.03PASS
Sulfur (S) 15.3915.2215.31-0.17 / -0.08PASS

Table 3: ICP-MS Trace Elemental Impurities (USP <232> Class 1 & 2A)

ElementUSP <232> Oral PDE Limit (µ g/day )Measured Concentration (ppm)Spike Recovery (%)USP Compliance Status
Cadmium (Cd) 5< 0.0198.5PASS
Lead (Pb) 50.02102.1PASS
Arsenic (As) 15< 0.0595.4PASS
Mercury (Hg) 3< 0.0191.2PASS
Palladium (Pd) 1000.85104.3PASS

Note: The measured Palladium (0.85 ppm) indicates a well-scavenged catalytic residue, sitting comfortably below the regulatory threshold.

Workflow Visualization

The following diagram illustrates the integrated analytical workflow required to fully validate the elemental composition of the compound.

G Start 1-[4-[(2-methylpropyl)thio]phenyl]ethanone (C12H16OS) Split Sample Aliquoting Start->Split CHNS Dynamic Flash Combustion (CHNS/O Analyzer) Split->CHNS ICP Microwave Digestion + ICP-MS (USP <233>) Split->ICP CHNS_Data Bulk Composition C, H, O, S (%) CHNS->CHNS_Data ICP_Data Trace Impurities (ppb/ppm) ICP->ICP_Data Val1 ACS Criteria (±0.4% Theoretical) CHNS_Data->Val1 Val2 USP <232> Limits (PDE Compliance) ICP_Data->Val2 Final Fully Validated Chemical Entity Val1->Final Val2->Final

Integrated elemental validation workflow combining CHNS/O bulk analysis and ICP-MS trace detection.

References

  • University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems." UBC Chemistry. [Link]

  • Analytik Jena. "USP <233> Elemental Impurities—Procedures." Analytik Jena Knowledge Base. [Link]

  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution." Agilent Application Notes. [Link]

Comparative Reactivity Guide: Isobutylthio vs. Methylthio Acetophenones in Synthesis and Photochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylthio acetophenones are critical intermediates in heterocyclic synthesis and serve as highly efficient photoinitiators in UV-curable polymer systems. While 4-(methylthio)acetophenone is the industry standard due to its minimal steric hindrance and strong UV absorption[1][2], substituting the methyl group with an isobutyl group fundamentally alters the molecule's steric profile, lipophilicity, and the volatility of its degradation byproducts[3][4]. This guide objectively compares the reactivity of isobutylthio and methylthio acetophenones, providing researchers with field-proven insights for optimizing photochemical formulations and synthetic pathways.

Structural and Electronic Profiling

Both methylthio and isobutylthio groups are electron-donating via the sulfur lone pair, which conjugates with the aromatic ring to red-shift the UV absorption spectrum. However, they differ significantly in their physical and steric properties:

  • Methylthio Acetophenone: Features minimal steric bulk around the sulfur atom, allowing for unhindered nucleophilic attack or radical formation. However, cleavage of the C-S bond yields methyl mercaptan, a highly volatile compound with a severe odor[1].

  • Isobutylthio Acetophenone: The branched isobutyl chain introduces significant steric shielding around the sulfur atom and increases the overall lipophilicity of the molecule. This bulk slightly hinders alpha-functionalization but provides a massive advantage in materials science by generating higher-boiling, lower-odor byproducts upon degradation[4].

Quantitative Comparison Table
Property / Reactivity Metric4-(Methylthio)acetophenone4-(Isobutylthio)acetophenone
Steric Hindrance (A-value proxy) LowHigh
Lipophilicity (LogP) ~2.3[1]> 3.5 (Calculated)
Primary Photolytic Cleavage Norrish Type INorrish Type I
Degradation Mercaptan BP 6 °C (Methyl mercaptan)88 °C (Isobutyl mercaptan)
Trofimov N-H Pyrrole Yield 29% (with Vinyl Chloride)[3]24% (with Vinyl Bromide)[3]
Trofimov N-Vinyl Pyrrole Yield 9% (with Vinyl Chloride)[3]22% (with Vinyl Bromide)[3]

Photochemical Performance in Polymer Systems

Alkylthio acetophenones are the backbone of alpha-aminoalkylphenone photoinitiators (e.g., Irgacure 907) used in UV-curable inks and photoresists[2].

The Causality of Odor Mitigation: Upon UV irradiation (254–365 nm), these compounds undergo Norrish Type I alpha-cleavage to generate initiating radicals. While the primary radicals efficiently crosslink the resin, secondary degradation of the alkylthio-benzoyl radical cleaves the C-S bond. For methylthio derivatives, this releases methyl mercaptan—a gas at room temperature that causes severe outgassing and odor issues in cured films.

By utilizing the isobutylthio variant, the resulting isobutyl mercaptan remains trapped within the polymer matrix due to its significantly higher boiling point (88 °C) and lower vapor pressure, making it the superior choice for low-migration, low-odor packaging applications[4].

Photoinitiator PI Alkylthio Acetophenone Photoinitiator UV UV Irradiation (254-365 nm) PI->UV Radicals Initiating Radicals (Norrish Type I) UV->Radicals Alpha Cleavage Degradation Secondary Degradation Radicals->Degradation MeSH Methyl Mercaptan (High Odor, BP: 6°C) Degradation->MeSH R = Methyl iBuSH Isobutyl Mercaptan (Low Odor, BP: 88°C) Degradation->iBuSH R = Isobutyl

Photochemical cleavage pathway of alkylthio acetophenones.

Synthetic Reactivity: The Trofimov Reaction

The Trofimov reaction is a powerful method for synthesizing pyrroles directly from ketoximes using superbasic media (KOH/DMSO) and vinyl halides. The choice between methylthio and isobutylthio substituents drastically alters the reaction conditions and product distribution[3].

Mechanistic Insights & Causality: When reacting 4-(methylthio)acetophenone oxime with vinyl chloride at 140 °C, the reaction predominantly yields the N-H pyrrole (29%) with a minor amount of the N-vinyl pyrrole byproduct (9%)[3].

Conversely, the steric bulk of the isobutylthio group requires a strategic shift in protocol. To compensate for the steric hindrance, a more reactive electrophile (vinyl bromide) is utilized at a lower temperature (120 °C). The increased lipophilicity of the isobutylthio group keeps the intermediate highly solvated in the organic-rich microenvironment of the DMSO/KOH suspension. This stabilization, combined with the highly reactive bromide leaving group, facilitates a rapid secondary N-vinylation step before thermal degradation occurs, resulting in a nearly 1:1 ratio of N-H pyrrole (24%) to N-vinyl pyrrole (22%)[3].

Trofimov Ketone 4-(Alkylthio)acetophenone Oxime Ketoxime Intermediate Ketone->Oxime NH2OH·HCl Cond1 Vinyl Chloride, 140°C (Methylthio) Oxime->Cond1 KOH / DMSO Cond2 Vinyl Bromide, 120°C (Isobutylthio) Oxime->Cond2 KOH / DMSO Prod1A N-H Pyrrole Yield: 29% Cond1->Prod1A Major Prod1B N-Vinyl Pyrrole Yield: 9% Cond1->Prod1B Minor Prod2A N-H Pyrrole Yield: 24% Cond2->Prod2A ~1:1 Ratio Prod2B N-Vinyl Pyrrole Yield: 22% Cond2->Prod2B ~1:1 Ratio

Trofimov reaction workflow comparing methylthio and isobutylthio derivatives.

Self-Validating Experimental Protocol: Trofimov Pyrrole Synthesis

This protocol describes the synthesis of 2-((4-isobutylthio)phenyl)pyrrole, engineered with built-in validation checkpoints to ensure systemic integrity.

Phase 1: Oxime Preparation
  • Reaction: Dissolve 10 mmol of 4-(isobutylthio)acetophenone in 20 mL of absolute ethanol. Add 15 mmol of hydroxylamine hydrochloride and 15 mL of pyridine. Reflux for 3 hours.

  • Checkpoint 1 (Reaction Completion): Perform TLC (Hexane:EtOAc 4:1). The starting ketone (

    
    ) must be completely consumed and replaced by a new, more polar spot corresponding to the oxime (
    
    
    
    ).
  • Workup: Concentrate under reduced pressure, dilute with water, and extract with dichloromethane. Dry over anhydrous

    
     and evaporate.
    
  • Checkpoint 2 (Structural Integrity): Analyze via FT-IR. Verify the disappearance of the sharp carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3200–3300 cm⁻¹).

Phase 2: Superbasic Pyrrole Synthesis
  • Reaction Setup: In a high-pressure reactor, dissolve 5 mmol of the generated oxime in 30 mL of anhydrous DMSO. Add 80 mmol of finely crushed, anhydrous KOH (16 equivalents) to establish the superbasic medium[3].

  • Reagent Addition: Introduce 75 mmol of vinyl bromide (15 equivalents) into the reactor[3].

  • Heating: Seal the reactor and heat to exactly 120 °C for 5 hours under vigorous stirring. Note: Exceeding 120 °C will increase thermal degradation of the isobutylthio variant.

  • Checkpoint 3 (In-Process Monitoring): Extract a 0.1 mL aliquot, quench in water/ether, and run GC-MS. You must observe two distinct product masses corresponding to the N-H pyrrole and the N-vinyl pyrrole.

  • Workup: Cool the reactor to room temperature. Carefully quench the mixture with 100 mL of ice water. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over

    
    , and concentrate.
    
  • Purification & Final Validation: Separate the products via silica gel column chromatography (Hexane:EtOAc gradient).

    • N-H Pyrrole (24% yield): Confirmed via

      
      H NMR by a broad singlet at ~8.3 ppm (N-H)[3].
      
    • N-Vinyl Pyrrole (22% yield): Confirmed via

      
      H NMR by characteristic doublet-of-doublets for the vinylic protons at ~4.6 ppm and ~5.1 ppm[3].
      

References

  • PubChem. "1-(4-(Methylthio)phenyl)ethan-1-one | C9H10OS | CID 74501". National Institutes of Health. URL:[Link]

  • Crucianelli, M. et al. "Aromatic Thiols and Their Derivatives [1st ed. 2021]". Dokumen.pub. URL:[Link]

  • Google Patents. "US20010036978A1 - Photoinitiator combinations".
  • Google Patents. "WO2016058545A1 - Photosensitive resin composition".

Sources

Validating Synthesis of Nonylcyclopropane (CAS 74663-85-7) via Mass Spectrometry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Imperative

Nonylcyclopropane (CAS 74663-85-7) is a critical hydrocarbon intermediate and reference standard, often employed to model lipophilicity in drug discovery or as a probe for metabolic stability in cyclopropane-containing Active Pharmaceutical Ingredients (APIs).[1][2]

The synthesis of CAS 74663-85-7 typically involves the Simmons-Smith cyclopropanation of 1-undecene.[1][2] However, this route presents a unique validation challenge: the product is isomeric with its precursor (and other dodecene isomers), sharing the exact molecular formula (


) and nominal mass (168 Da).[1]

This guide objectively compares validation methodologies, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior authoritative protocol over NMR or LC-UV alternatives for certifying synthetic purity and identity.[1][2]

Comparative Analysis: Performance of Validation Methodologies

To validate the synthesis of Nonylcyclopropane, researchers typically choose between Nuclear Magnetic Resonance (NMR), Flame Ionization Detection (GC-FID), and Mass Spectrometry (GC-MS).[1] The table below summarizes the performance metrics of these alternatives.

Table 1: Comparative Performance of Validation Techniques
FeatureAlternative A: 1H-NMR Alternative B: GC-FID Preferred Method: GC-MS (EI)
Primary Utility Structural confirmation (Ring protons)Quantitative Purity (%)Identity & Impurity Profiling
Isomer Resolution Low (Alkene protons overlap with noise at trace levels)High (Separates by boiling point)High (Separates + Fingerprints)
LOD (Limit of Detection) ~0.5 - 1.0%< 0.01%< 0.01% (Trace Analysis)
Specificity High for major componentLow (Retention time only)High (Mass Spectral Fingerprint)
Blind Spot Cannot easily quantify <1% unreacted alkeneCannot identify unexpected side-productsNone (Full spectral elucidation)

Expert Insight: While NMR is indispensable for confirming the formation of the cyclopropane ring (distinctive high-field signals at -0.5 to 0.5 ppm), it fails to detect trace unreacted 1-undecene (


) due to baseline noise.[1][2] GC-MS is the only self-validating system that can chromatographically separate the starting material from the product and spectrally confirm the absence of the double bond via fragmentation analysis.

The Synthesis & Impurity Landscape[3]

Understanding the synthesis is prerequisite to validation.[2] The primary route utilizes the Simmons-Smith reaction.[2]

  • Precursor: 1-Undecene (

    
    )[1][2]
    
  • Reagents: Diiodomethane (

    
    ), Zinc-Copper couple (
    
    
    
    )[1][2]
  • Product: Nonylcyclopropane (

    
    )[1][2][3]
    
Diagram 1: Synthesis and Impurity Pathways

This diagram illustrates the transformation and potential pitfalls, highlighting what the MS must detect.

SynthesisPath Undecene 1-Undecene (Precursor) C11H22 Reagents CH2I2 / Zn-Cu (Simmons-Smith) Undecene->Reagents Product Nonylcyclopropane (CAS 74663-85-7) Reagents->Product Major Pathway (+CH2) Impurity1 Impurity A: Unreacted 1-Undecene Reagents->Impurity1 Incomplete Conversion Impurity2 Impurity B: Iodomethyl-undecane (Incomplete Cyclization) Reagents->Impurity2 Side Reaction

Caption: Synthesis workflow showing the critical impurities (A and B) that necessitate MS validation over simple NMR.

Detailed Protocol: GC-MS Validation System

This protocol is designed to be a self-validating system.[1][2] It uses retention time indices for physical separation and mass spectral fragmentation for chemical identification.[2]

Phase 1: Sample Preparation[2]
  • Aliquot: Take 10 µL of the crude synthesis reaction mixture.

  • Dilution: Dilute into 1.5 mL of HPLC-grade n-Hexane . Avoid chlorinated solvents (e.g., DCM) if checking for halogenated impurities to prevent background interference.[1]

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove zinc salts.[2]

Phase 2: GC-MS Acquisition Parameters[1][2]
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).[1][2]

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1][2] Why? Non-polar stationary phases separate hydrocarbons based on boiling point and van der Waals forces, effectively resolving the cyclic product from the linear alkene.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C[1][2]

    • Final: 280°C (Hold 3 min)[1][2]

  • Ionization: Electron Ionization (EI) at 70 eV.[1][2]

  • Scan Range: m/z 35 – 350.[2]

Phase 3: Data Interpretation & Criteria

To validate CAS 74663-85-7, the data must meet the following criteria:

  • Retention Time Shift: The cyclopropane product will elute later than the 1-undecene precursor due to slightly higher boiling point and ring strain interactions.[2]

  • Molecular Ion (

    
    ):  Observe m/z 168.[1][2][4]
    
  • Fragmentation Pattern (The Fingerprint):

    • Alkene (Impurity): Characterized by allylic cleavage series (

      
      ).[1][2]
      
    • Cyclopropane (Product): Characterized by ring fragmentation.[1][2] Look for significant abundance of ions at m/z 41, 55, 69 but with a distinct intensity ratio compared to the alkene.

    • Absence of Iodine: Check m/z 127 (

      
      ) to ensure no organo-iodine residues from the carbenoid reagent remain.[1][2]
      

Mechanistic Visualization: MS Fragmentation Logic

The power of MS lies in distinguishing isomers.[2] The diagram below details how the mass spectrometer differentiates the ring structure from the chain.

Diagram 2: Mass Spectral Fragmentation Logic

MS_Logic Molecule Analyte Ion (M+) m/z 168 Cyclo Structure: Nonylcyclopropane Molecule->Cyclo If Synthesis Successful Alkene Impurity: 1-Undecene Molecule->Alkene If Unreacted Frag_C Fragment: Ring Opening Loss of Alkyl Chain Cyclo->Frag_C EI Impact (70eV) Spectrum_C Spectrum Profile: High m/z 41, 55, 69 Stable M+ (168) Frag_C->Spectrum_C Frag_A Fragment: Allylic Cleavage (McLafferty Rearrangement) Alkene->Frag_A EI Impact (70eV) Spectrum_A Spectrum Profile: Distinct m/z 41/55 Ratio Lower M+ Stability Frag_A->Spectrum_A

Caption: Fragmentation pathways distinguishing the cyclopropane product from its alkene isomer.

References

  • National Institute of Standards and Technology (NIST). Cyclopropane, nonyl- (CAS 74663-85-7) Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]

  • Charette, A. B., & Beauchemin, A. (2001).[1][2] Simmons-Smith Cyclopropanation Reaction.[1][2] Organic Reactions.[2][5] Wiley Online Library.[2] Available at: [Link][1][2]

  • PubChem. Compound Summary: Nonylcyclopropane (CID 522556).[1][2][6] National Library of Medicine.[2] Available at: [Link][1][2]

  • Axios Research. Nonylcyclopropane Reference Standard Data. Available at: [Link][1][2]

Sources

Safety Operating Guide

Proper Disposal Procedures for Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Effective chemical management extends beyond the bench. For organic sulfides like Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, the primary operational risks during disposal are olfactory containment and oxidative reactivity . This guide prioritizes containment strategies to prevent laboratory contamination and ensures compliance with RCRA standards for organic waste streams.

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, verify the material identity to ensure correct waste stream segregation.

Parameter Technical Detail
Chemical Name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Common Synonyms 4'-(Isobutylthio)acetophenone; 1-[4-(Isobutylthio)phenyl]ethanone
CAS Number 38861-78-8
Molecular Formula C₁₂H₁₆OS
Functional Groups Ketone (Acetophenone core), Thioether (Sulfide)
Physical State Typically a pale yellow solid or viscous oil (dependent on purity).[1][2][3][4][5]
Key Hazards Irritant (Skin/Eye/Respiratory) ; Odor Nuisance (Sulfide); Combustible .
Critical Hazard Assessment
  • Thioether Moiety: The sulfur linkage makes this compound susceptible to oxidation. DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) in waste containers, as this can generate heat and evolve toxic sulfur oxides (SOₓ).

  • Olfactory Risk: Like many organic sulfides, this compound likely possesses a distinct, disagreeable odor. Poor containment during disposal can lead to facility-wide odor complaints, triggering unnecessary emergency responses.

Pre-Disposal Handling & Segregation

Core Directive: Treat as Non-Halogenated Organic Waste unless mixed with halogenated solvents.

Segregation Protocol
  • Isolate from Oxidizers: Ensure the waste container is free of oxidizing acids or peroxides.

  • Isolate from Aqueous Waste: Do not pour down the drain. This compound is toxic to aquatic life and poorly water-soluble.

  • Odor Control: Use a secondary containment bag or a "waste can" with a charcoal filter gasket if available.

Packaging Requirements
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Seal: Screw-cap with Teflon (PTFE) liner to prevent solvent swelling and odor leakage.

  • Labeling: Must adhere to the Globally Harmonized System (GHS) . Label clearly as:

    • Content: "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-"

    • Constituents: If in solution, list the solvent (e.g., "in Dichloromethane").

    • Hazard:[5][6] "Irritant," "Stench" (optional but recommended).

Disposal Workflow: Decision Logic

The following decision tree outlines the logical flow for determining the correct disposal path based on the material's state.

DisposalWorkflow Start Waste Material Identified: CAS 38861-78-8 StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid LiquidSoln Solution / Liquid StateCheck->LiquidSoln Liquid PackSolid Pack in Wide-Mouth HDPE Jar SolidPure->PackSolid SolventCheck Solvent Type? LiquidSoln->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Methanol) SolventCheck->NonHalogenated No Halogens PackHalo Pack in Safety Can (Halogenated Stream) Halogenated->PackHalo PackNonHalo Pack in Safety Can (Organic Stream) NonHalogenated->PackNonHalo Labeling Apply Hazardous Waste Label (Include 'SULFIDE/STENCH') PackSolid->Labeling PackHalo->Labeling PackNonHalo->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final Transfer to EHS/Disposal Vendor (Incineration) Storage->Final

Figure 1: Decision logic for segregating and packaging Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- based on solvent matrix and physical state.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to contain odors and prevent exposure.

Step-by-Step Response:

  • Evacuate & Ventilate: If the odor is strong, clear the immediate area. Ensure fume hoods are active.

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Gently sweep into a dust pan. Avoid generating dust.[6][7]

    • Liquids: Cover the spill with an inert absorbent (vermiculite or spill pads). Do not use paper towels if the substance is concentrated, as this increases surface area for odor release.

  • Decontamination: Wipe the surface with a mild surfactant (soap/water) followed by 70% Ethanol.

    • Scientist Tip: To neutralize lingering sulfide odors, a dilute bleach solution (10%) can be used on the surface after the bulk material is removed. Caution: Ensure no bulk sulfide remains, as direct mixing with bleach can be exothermic.

  • Disposal of Debris: Place all contaminated absorbents and gloves into a heavy-duty plastic bag, seal it, and place that bag inside the solid hazardous waste container.

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA).

Regulatory Body Classification Code/Notes
EPA (RCRA) Not P-Listed or U-Listed.Classify by characteristic. Likely D001 (Ignitable) if in flammable solvent. Otherwise, generic Organic Waste .
DOT (Transport) Combustible Liquid (if bulk).UN Number depends on formulation. Typically UN 3335 (Aviation regulated solid/liquid) or UN 3077 (Environmentally Hazardous Substance) if bulk.
Local/Facility Organic Sulfide.[5]Often requires "Stench" labeling to protect waste handlers.

Final Disposition: The ultimate disposal method for this compound is High-Temperature Incineration . This ensures the complete oxidation of the sulfur content to SO₂, which is scrubbed at the disposal facility, preventing environmental release.

References

  • U.S. Environmental Protection Agency (EPA). Substance Details - Ethanone, 1-[4-(2-methylpropyl)phenyl]- (Related Structure/Registry).[2] EPA Substance Registry Services. Available at: [Link]

  • PubChem. Ethanone, 1-[4-(2-methylpropyl)phenyl]- Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- is a substituted acetophenone. Compounds in this class, while varying in specific toxicity, often present a general set of hazards that must be respected. Based on data from analogous compounds, a thorough risk assessment should anticipate the following:

  • Skin and Eye Irritation: Many substituted acetophenones are known to cause skin and serious eye irritation.[1] Direct contact should always be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

  • Combustibility: Similar ketones are classified as combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.[2][3][4]

  • Harmful if Swallowed: Oral ingestion of related compounds can be harmful.[4][5][6]

Given these potential hazards, all handling procedures must be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the minimum recommended equipment. Always inspect PPE for integrity before each use.[1][9]

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield should be worn over goggles when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile gloves may offer limited protection against ketones. Consider butyl rubber or fluoroelastomer gloves for extended contact.[7] Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if they become contaminated.
Lab Coat or Chemical-Resistant ApronA flame-resistant lab coat or a chemical-resistant apron is essential to protect against splashes and spills.[7][10] Ensure clothing is fully buttoned.
Respiratory Protection NIOSH-Approved RespiratorTo be used if engineering controls (like a fume hood) are insufficient or during a large spill. A respirator with an organic vapor cartridge is recommended.[2][11]

Operational Protocol: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps outline the lifecycle of the chemical in the lab.

G cluster_prep Preparation & Handling cluster_use Active Use cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Goggles, Gloves, Lab Coat) handle 2. Work in Fume Hood - Ensure proper ventilation - Ground equipment prep->handle weigh 3. Weighing & Transfer - Use non-sparking tools - Keep container closed handle->weigh reaction 4. Experimental Use - Monitor reaction - Avoid ignition sources weigh->reaction decon 5. Decontaminate - Clean work area - Wash hands thoroughly reaction->decon waste 6. Waste Segregation - Collect in labeled hazardous waste container decon->waste disposal 7. Final Disposal - Follow institutional and local regulations waste->disposal

Caption: Safe handling workflow for Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.[2][8] Don all required PPE as specified in the table above.

  • Aliquotting and Transfer:

    • Conduct all transfers of the chemical within the fume hood to minimize inhalation exposure.[7]

    • Use non-sparking tools and ground containers when transferring material to prevent static discharge.[9][12]

    • Keep the container tightly sealed when not in use.[8][12]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[8][9]

    • Prohibit eating, drinking, or smoking in the handling area.[2][5][8]

    • Keep away from heat, hot surfaces, sparks, and open flames.[2][3]

  • End of Work:

    • Thoroughly clean the work area after use.

    • Wash hands with soap and water after handling is complete.[2][8]

    • Remove and properly store or dispose of contaminated PPE.

Emergency and Disposal Plans

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated. Increase ventilation if possible.[8]

  • Control Ignition Sources: Remove all sources of ignition from the area.[7][8][9]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][8]

  • Collection: Carefully collect the absorbed material into a suitable, labeled hazardous waste container for disposal.[7][9] Do not allow the chemical to enter drains or waterways.[9][13]

Waste Disposal

All chemical waste must be managed in strict accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[7][13]

  • Disposal Route: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9][13] Do not dispose of it in standard laboratory trash or down the sewer system.[13]

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or symptoms persist, seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][14] If skin irritation occurs, get medical help.[9]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[4][15]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][5]

References

  • Ethanone, 1-(4-ethylphenyl)-. (2018, June 22). Synerzine.
  • Ethanone,1-[2-amino-4-(trifluoromethyl)
  • MATERIAL SAFETY D
  • 1-[4-(2-Methylpropyl)phenyl]ethanone. LGC Standards.
  • Personal protective equipment for handling 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • 1-(4-(Methylthio)phenyl)ethanone. MilliporeSigma.
  • Acetophenone. Szabo-Scandic.
  • Hazardous Substance Fact Sheet. NJ.gov.
  • Ethanone, 2-[aMino]-1-[3- nitro. ChemicalBook.

  • SAFETY D
  • Acetophenone. (2018, June 22). Synerzine.
  • ACETOPHENONE FOR SYNTHESIS. Loba Chemie.
  • Acetophenone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety D
  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • SAFETY D
  • SAFETY D
  • 1-Phenyl-2-[(phenylmethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.